molecular formula C8H12BNO2 B1314463 (2-((Methylamino)methyl)phenyl)boronic acid CAS No. 365245-83-6

(2-((Methylamino)methyl)phenyl)boronic acid

Cat. No.: B1314463
CAS No.: 365245-83-6
M. Wt: 165 g/mol
InChI Key: UJIXFCWSLWIWBC-UHFFFAOYSA-N
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Description

(2-((Methylamino)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H12BNO2 and its molecular weight is 165 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIXFCWSLWIWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538185
Record name {2-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365245-83-6
Record name {2-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-((Methylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-((Methylamino)methyl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety ortho to a methylaminomethyl group, imparts distinct chemical properties that are leveraged in Suzuki-Miyaura cross-coupling reactions and the development of sophisticated chemosensors. The intramolecular proximity of the amine and boronic acid groups plays a crucial role in modulating the Lewis acidity of the boron center, enhancing its reactivity and enabling specific molecular recognition capabilities. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and materials science.

Introduction

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Within this class of reagents, ortho-substituted derivatives often exhibit unique reactivity and have found specialized applications. This compound is a prime example of a strategically functionalized boronic acid. The presence of the ortho-aminomethyl group is not merely a structural feature but a key determinant of the molecule's chemical behavior. This group can influence the electronic properties of the boronic acid, participate in intramolecular interactions, and provide a handle for further functionalization.

This technical guide will delve into the core chemical properties of this compound, offering a detailed exploration of its synthesis, characterization, and prominent applications. The discussion is tailored for an audience of researchers and scientists, providing not only factual information but also insights into the experimental logic and mechanistic underpinnings of its utility.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 365245-83-6[2][3]
Molecular Formula C8H12BNO2[2][3]
Molecular Weight 165.00 g/mol
IUPAC Name This compound[2]
Physical Form Solid[4]
Melting Point 189-191 °C[5]
Boiling Point (Predicted) 328.3 ± 44.0 °C at 760 mmHg[4]
pKa (Predicted) 8.33 ± 0.53[6]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon), protect from light[4]

Safety Information: this compound is classified as harmful. The following GHS hazard and precautionary statements should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P501.[4]

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is valuable for researchers who may need to prepare derivatives or scale up production.

Synthetic Approach

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound start o-(Bromomethyl)phenylboronic acid conditions Alkylation Reaction (e.g., in the presence of a base) start->conditions reagent1 Methylamine reagent1->conditions product This compound conditions->product Formation of C-N bond

Caption: A conceptual workflow for the synthesis of the title compound.

Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the N-methyl protons (CH₃). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. The ipso-carbon attached to the boron atom may be difficult to detect due to quadrupolar relaxation.[7]

    • ¹¹B NMR: The ¹¹B NMR chemical shift provides valuable information about the coordination state of the boron atom. For tricoordinate boronic acids, the chemical shift is typically around 30 ppm.[8] Upon complexation with diols to form a tetracoordinate boronate ester, a significant upfield shift is observed.[9][10] The chemical shift of aryl boronic acids can be influenced by substituents on the phenyl ring.[8]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] this compound serves as a valuable coupling partner in these reactions.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L_n-R² pd2_halide->pd2_aryl Transmetalation (R²-B(OH)₂ + Base) pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The presence of the ortho-aminomethyl group in this compound can influence the transmetalation step. The amine can potentially coordinate to the palladium center, affecting the rate and selectivity of the reaction.

Experimental Protocol: A General Guideline

While a specific protocol for the title compound was not found in the provided search results, a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is as follows. This should be optimized for the specific substrates being used.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for biphasic systems)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up. Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[12]

Role in Medicinal Chemistry and Saccharide Sensing

The unique structural features of this compound make it a valuable tool in medicinal chemistry, particularly in the development of sensors for biologically important molecules like saccharides.

The Chemistry of Saccharide Recognition

Boronic acids can reversibly bind to 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the basis for their use in saccharide sensing. The affinity and selectivity of this binding are influenced by several factors, including the pKa of the boronic acid and the pH of the medium.

The ortho-aminomethyl group in the title compound plays a critical role in enhancing its affinity for saccharides at physiological pH. It acts as an electron-withdrawing group, which lowers the pKa of the boronic acid. This facilitates the formation of the anionic tetrahedral boronate species, which is more reactive towards diols.

Binding Equilibrium:

G cluster_0 Boronic Acid-Diol Binding Equilibrium boronic_acid R-B(OH)₂ (Trigonal) boronate_ester Cyclic Boronate Ester (Tetragonal) boronic_acid->boronate_ester diol Diol diol->boronate_ester boronate_ester->boronic_acid Reversible boronate_ester->diol Reversible water H₂O boronate_ester->water

Caption: The reversible binding of a boronic acid with a diol.

Fluorescence-Based Sensing

When appended to a fluorophore, this compound can act as a fluorescent sensor for saccharides. The binding event leads to a change in the fluorescence properties of the molecule, allowing for the detection and quantification of the target saccharide.

The mechanism for this "turn-on" fluorescence has been a subject of study. While photoinduced electron transfer (PET) was initially proposed, a more recent and unifying theory points to the "loose-bolt" internal conversion mechanism. In the unbound state, the B(OH)₂ group acts as a vibrational energy sink, quenching the fluorescence of the appended fluorophore. Upon binding to a saccharide, the formation of the more rigid boronate ester disrupts this quenching pathway, leading to an increase in fluorescence intensity.

Binding Affinity

The binding affinity of phenylboronic acids for monosaccharides generally follows the order: fructose > galactose > mannose > glucose.[9] This is attributed to the higher abundance of the furanose form of fructose, which presents a syn-periplanar diol that is ideal for binding.[9] While specific binding constants for this compound with various saccharides were not found in the provided search results, the ortho-aminomethyl group is known to enhance binding affinity at neutral pH. For example, the binding constant of phenylboronic acid with fructose is reported to be 4370 M⁻¹, while for glucose it is 110 M⁻¹.[9] Another study reports a binding constant of 115 M⁻¹ for a fructose complex with a different boronic acid-based sensor.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place at 2-8°C. It should be protected from light and moisture. Storage under an inert atmosphere of nitrogen or argon is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable and versatile building block for organic chemists and drug discovery scientists. Its unique bifunctional nature, with the strategically placed ortho-aminomethyl group, provides enhanced reactivity in Suzuki-Miyaura couplings and enables its use in the development of sophisticated saccharide sensors. A thorough understanding of its chemical properties, synthesis, and reactivity is key to unlocking its full potential in a wide range of applications, from the synthesis of complex organic molecules to the creation of novel diagnostic tools.

References

  • Selective sensing of saccharides using simple boronic acids and their aggregates. (2013). RSC Advances.

  • A sorbitol-selective fluorescence sensor. (2005). Tetrahedron Letters, 46(20), 3453-3456.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition.

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (n.d.). NIH.

  • Generating Selective Saccharide Binding Affinity of Phenyl Boronic Acids by using Single-Walled Carbon Nanotube Corona Phases. (2015). Chemistry – A European Journal, 21(12), 4523–4528.

  • This compound. (n.d.). BLDpharm.

  • 2-((Methylamino)methyl)phenylboronic acid. (n.d.). Advanced ChemBlocks.

  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). Journal of Natural Products.

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). NIH.

  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. (n.d.). NIH.

  • This compound. (n.d.). Sigma-Aldrich.

  • 11B NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). Journal of Natural Products.

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). NIH.

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). Dalton Transactions.

  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. (n.d.). NIH.

  • Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride. (n.d.). NIH.

  • Suzuki-miyaura cross-coupling reactions in a Solkane365/227/ethanol blend at ambient temperature. (n.d.). Nagoya Institute of Technology.

  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate.

  • This compound hydrochloride. (n.d.). BLD Pharm.

  • This compound. (n.d.). Sigma-Aldrich.

  • 2-((Methylamino)methyl)phenylboronic acid. (n.d.). Advanced ChemBlocks.

  • (2-Methyl-5-(methylsulfonyl)phenyl)boronic acid. (n.d.). BLD Pharm.

  • Methylaminodiphenylborane — Application of nB, 13C, 14N, 15N NMR. (n.d.). ResearchGate.

  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

  • This compound. (n.d.). LookChem.

  • Development of Catalytic Enantiose- lective Approaches for the Synthesis of Carbocycles and Heterocycles. (n.d.). DiVA portal.

  • Binding constants and binding energies for the interaction of fructose with TBA and PBA. Measurement conditions. (n.d.). ResearchGate.

  • Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

  • 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry.

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). The Journal of Physical Chemistry B.

  • This compound hydrochloride. (n.d.). BLD Pharm.

  • 2-methylaminomethylphenylboronic acid - 365245-83-6 - Structure, Synthesis, Properties. (n.d.). ChemSrc.

Sources

A Technical Guide to (2-((Methylamino)methyl)phenyl)boronic acid: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of boronic acid moieties has become a cornerstone for the construction of complex molecular architectures. Among the vast array of available boronic acids, (2-((Methylamino)methyl)phenyl)boronic acid (CAS 365245-83-6) emerges as a particularly intriguing building block. Its unique structural feature—an ortho-disposed (methylamino)methyl group—imparts distinct properties and reactivity patterns, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its applications in catalysis and potential in pharmaceutical research. By delving into the causality behind experimental choices and grounding our discussion in authoritative references, we aim to equip the reader with a comprehensive understanding of this versatile reagent.

Physicochemical Properties and Structural Insights

This compound is a white to off-white solid at room temperature. Its molecular structure, featuring both a Lewis acidic boronic acid group and a basic secondary amine, gives rise to a unique set of properties.

PropertyValueSource
CAS Number 365245-83-6[1][2]
Molecular Formula C8H12BNO2[1][3]
Molecular Weight 165.00 g/mol [2]
Predicted Boiling Point 328.3 ± 44.0 °C[3]
Storage Temperature 2-8 °C, under inert gas[3]

The spatial proximity of the aminomethyl substituent to the boronic acid group allows for the potential of an intramolecular dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom. This interaction can influence the compound's conformation, reactivity, and stability.

Caption: Chemical structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the reductive amination of 2-formylphenylboronic acid. This two-step, one-pot procedure involves the initial formation of an imine intermediate from the aldehyde and methylamine, followed by its in-situ reduction.

Underlying Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[4][5] The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion, which is then reduced to the target amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[6][7][8]

Reductive_Amination_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Final Product aldehyde 2-Formylphenylboronic Acid imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Methylamine amine->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction product This compound reduction->product Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product_out Ar¹-Ar² reductive_elimination->product_out reagents_in Ar¹-X reagents_in->oxidative_addition boronic_acid_in Ar²B(OH)₂ + Base boronic_acid_in->transmetalation

Sources

(2-((Methylamino)methyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-((Methylamino)methyl)phenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the compound's properties, synthesis, characterization, and application, ensuring scientific integrity and practical utility.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional organoboron compound, valuable as a building block in synthetic and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a (methylamino)methyl group, which provides a basic handle that can influence solubility, act as a site for further derivatization, or participate in key binding interactions with biological targets.

Key Identifiers and Molecular Characteristics

Accurate identification is the foundation of reproducible science. The fundamental identifiers and computed properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 365245-83-6[1][2][3]
Molecular Formula C₈H₁₂BNO₂[1][2]
Molecular Weight 165.00 g/mol [2][3]
Exact Mass 165.0961088 Da[2]
Appearance White to off-white solid[4]
Purity Typically ≥95%[1]
Physicochemical and Predicted Data

Understanding the compound's physical properties is critical for designing experiments, selecting appropriate solvents, and ensuring stability. The data below, largely derived from predictive models, provides a reliable starting point for laboratory work.

PropertyPredicted ValueSignificance in Practice
Boiling Point 328.3 ± 44.0 °C (at 760 mmHg)[2][4]
Density 1.11 ± 0.1 g/cm³[2][4]
pKa 8.33 ± 0.53[2][4]
LogP -0.523[2]
Storage Temp. 2–8 °C, under inert gas (Nitrogen or Argon)[2][3][4]

Synthesis and Purification Workflow

The reliable synthesis of this compound is paramount for its use in research and development. A common and efficient laboratory-scale synthesis proceeds via reductive amination from a commercially available precursor.

Causality of the Synthetic Route

The choice of reductive amination of 2-formylphenylboronic acid is based on several factors:

  • Precursor Availability : 2-Formylphenylboronic acid is a readily accessible starting material[4].

  • Reaction Efficiency : This method is high-yielding and avoids harsh conditions that could degrade the sensitive boronic acid moiety.

  • Functional Group Tolerance : The boronic acid group is generally stable under the conditions of reductive amination.

The diagram below illustrates the logical flow from starting materials to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Stage SM Starting Materials: - 2-Formylphenylboronic acid - Methylamine (solution) Imine Imine Intermediate (transient) SM->Imine RA Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) Crude Crude Product in Solution RA->Crude Imine->RA Workup Aqueous Workup (pH adjustment & extraction) Crude->Workup Chrom Column Chromatography (Silica gel) Workup->Chrom Solvent Solvent Removal (Rotary Evaporation) Chrom->Solvent Final Final Product: Pure this compound Solvent->Final

Caption: High-level workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, incorporating an in-process check to ensure the reaction has proceeded as expected before committing to a full workup.

  • Reaction Setup : To a stirred solution of 2-formylphenylboronic acid (1.0 eq) in dichloromethane (DCM, ~0.1 M), add a solution of methylamine (1.1 eq, e.g., as a 2M solution in THF) at room temperature. Stir for 30 minutes to facilitate imine formation.

  • Reduction : Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring (Self-Validation) : After stirring at room temperature for 3-4 hours, take a small aliquot. Quench with a drop of water, extract with ethyl acetate, and spot on a TLC plate against the starting material (e.g., using a 10% MeOH/DCM mobile phase). A successful reaction will show the disappearance of the starting aldehyde and the appearance of a new, more polar spot.

  • Workup : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH).

  • Isolation : Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound, especially for applications in drug discovery. A multi-technique approach provides a comprehensive quality profile.

QC_Workflow cluster_qc Comprehensive Quality Control Analysis start Final Product Batch nmr Structure Confirmation (¹H, ¹³C, ¹¹B NMR) start->nmr ms Molecular Weight Verification (LC-MS) start->ms hplc Purity Assessment (HPLC-UV) start->hplc pass Batch Release nmr->pass ms->pass hplc->pass fail Repurify or Reject

Caption: A typical analytical workflow for quality control release of the title compound.

Chromatographic Purity: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of boronic acids. However, their analysis can be challenging. MaxPeak™ Premier Column technology, for instance, has been developed to mitigate secondary interactions between analytes and column hardware, which is beneficial for achieving reliable results with polar or chelating compounds like boronic acids.

Protocol: Reverse-Phase HPLC Method

  • System : Arc™ HPLC System or equivalent.

  • Column : XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% to 95% B over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm and 254 nm.

  • Trustworthiness Check : The method's validity is confirmed by achieving baseline resolution for the main peak from any impurities and demonstrating consistent retention times across multiple injections. A validated method should have a precision (RSD) of less than 2.0%[5].

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structure confirmation.

  • ¹H NMR : Provides information on the number and environment of protons. Expected signals would include aromatic protons, a singlet for the benzylic CH₂ group, and a singlet for the N-CH₃ group.

  • ¹³C NMR : Confirms the carbon skeleton of the molecule.

  • ¹¹B NMR : This technique is particularly useful for boronic acids[6]. It gives a characteristic signal for the sp²-hybridized boron atom, which can shift upon interaction with diols or changes in pH, providing insight into its reactivity and binding events[6].

Molecular Weight Verification: Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a preferred technique for analyzing organic boron compounds[7].

  • Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI source.

  • Expected Ion (Positive Mode) : The primary ion observed would be the [M+H]⁺ adduct at m/z 166.1.

  • Causality : ESI is chosen because it is a soft ionization technique that minimizes fragmentation, providing a clear molecular ion peak essential for confirming the compound's identity[7][8]. The analysis of boronic acids by MS can sometimes be unpredictable, with unexpected ions forming, making a reliable technique like ESI-MS crucial[9].

Applications in Drug Discovery and Organic Synthesis

Boronic acids are exceptionally versatile building blocks, primarily due to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[8][10]. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, enabling the synthesis of complex biaryl systems that are common motifs in pharmaceutical agents[10][11].

Suzuki reagent This compound B(OH)₂ catalyst Pd Catalyst + Base reagent:f0->catalyst partner Aryl/Heteroaryl Halide R-X partner:f0->catalyst product Coupled Product R catalyst->product:f0

Caption: Role of the title compound in a generalized Suzuki-Miyaura cross-coupling reaction.

The (methylamino)methyl substituent on this specific boronic acid offers distinct advantages:

  • Modulation of Physicochemical Properties : The basic amine can improve aqueous solubility and provides a handle to tune the pKa of the final molecule.

  • Vector for Further Chemistry : The secondary amine can be readily functionalized, allowing for the late-stage diversification of complex molecules to explore structure-activity relationships (SAR).

  • Pharmacophore Element : The N-methylbenzylamine motif can act as a key binding element, interacting with biological targets through hydrogen bonding or ionic interactions.

The growing interest in boronic acids in medicinal chemistry, spurred by the success of drugs like Bortezomib (Velcade®), has led to their exploration in diverse therapeutic areas, including oncology and infectious diseases[11][12][13][14].

Safety and Handling

As a standard laboratory chemical, this compound should be handled with appropriate precautions.

  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Codes : P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage Integrity : To prevent degradation, store the compound under an inert atmosphere (argon or nitrogen) at 2-8 °C, protected from light and moisture[3].

References

  • This compound. LookChem. [Link]

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  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • {2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

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  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Autech Industry Co.,Limited. [Link]

  • Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Google Books.
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  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ortho-Substituted Aminomethylphenylboronic Acids

(2-((Methylamino)methyl)phenyl)boronic acid is a member of the ortho-aminomethylphenylboronic acid class of compounds, which have garnered significant attention in the fields of medicinal chemistry, diagnostics, and materials science.[1] The strategic placement of an aminomethyl group ortho to the boronic acid moiety imparts unique chemical properties, most notably an enhanced affinity for vicinal diols, such as those found in carbohydrates, at physiological pH.[1] This property is crucial for the development of glucose sensors for diabetes management and for the molecular recognition of glycoproteins on cell surfaces.[1] Furthermore, as a versatile building block, this compound is instrumental in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2-formylphenylboronic acid with methylamine. This approach is favored for its high efficiency and the commercial availability of the starting materials.

Causality Behind the Synthetic Strategy

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds in two key stages: the formation of an imine intermediate from the reaction of the aldehyde (2-formylphenylboronic acid) and the amine (methylamine), followed by the reduction of the imine to the corresponding secondary amine. The choice of a mild reducing agent is critical to selectively reduce the imine in the presence of the aldehyde and boronic acid functional groups. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.

Synthesis_Workflow Figure 1: Reductive Amination Synthesis Workflow Start 2-Formylphenylboronic Acid + Methylamine Imine_Formation Imine Formation Start->Imine_Formation Reaction in an appropriate solvent (e.g., 1,2-dichloroethane) Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Addition of reducing agent Purification Aqueous Work-up & Purification Reduction->Purification Product This compound Purification->Product

Caption: Figure 1: Reductive Amination Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of 2-formylphenylboronic acid.[2][3]

Materials:

  • 2-Formylphenylboronic acid (1.0 eq.)

  • Methylamine (solution in THF or as hydrochloride salt with a base, 1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-formylphenylboronic acid (1.0 eq.). Dissolve the solid in anhydrous 1,2-dichloroethane.

  • Amine Addition: Add the methylamine solution (1.2 eq.) to the reaction mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. The reaction is typically exothermic. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4] The pH of the mobile phase can be adjusted to optimize the separation, with lower pH generally leading to better retention for boronic acids.

Summary of Characterization Data

The following table summarizes the expected characterization data for this compound.

Analysis Parameter Expected Value/Observation
Molecular Formula -C₈H₁₂BNO₂
Molecular Weight -165.00 g/mol
Appearance -White to off-white solid
¹H NMR Chemical Shift (δ)Aromatic protons (~7.2-7.8 ppm), Benzylic CH₂ (~3.8 ppm), N-CH₃ (~2.4 ppm), B(OH)₂ (broad singlet)
¹³C NMR Chemical Shift (δ)Aromatic carbons (~125-145 ppm), Benzylic CH₂ (~55 ppm), N-CH₃ (~35 ppm)
HRMS (ESI+) [M+H]⁺Calculated: 166.1034; Found: within 5 ppm
HPLC Purity -≥95%

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research.

Saccharide Sensing

The ortho-aminomethyl group plays a crucial role in enhancing the binding affinity of the boronic acid to diols at neutral pH. This is attributed to the formation of an intramolecular B-N dative bond, which lowers the pKa of the boronic acid, facilitating the formation of a stable boronate ester with a diol. This principle is the foundation for the development of fluorescent sensors for glucose and other carbohydrates.

Saccharide_Sensing Figure 2: Mechanism of Enhanced Saccharide Binding cluster_0 At Neutral pH cluster_1 Role of ortho-Aminomethyl Group BoronicAcid Boronic Acid Form (Trigonal Planar Boron) BoronateEster Boronate Ester with Diol (Tetrahedral Boron) BoronicAcid->BoronateEster + Diol - 2H₂O BoronateEster->BoronicAcid - Diol + 2H₂O Intramolecular_Interaction Intramolecular B-N Interaction (Lowers Boronic Acid pKa) Facilitated_Binding Facilitated Diol Binding at Neutral pH Intramolecular_Interaction->Facilitated_Binding

Caption: Figure 2: Mechanism of Enhanced Saccharide Binding.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This palladium-catalyzed reaction is one of the most powerful methods for C-C bond formation in modern organic synthesis.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants: Aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Procedure: The reactants are combined in the solvent, degassed, and heated under an inert atmosphere until the reaction is complete. Work-up and purification yield the desired biaryl product.

Handling and Storage

Arylboronic acids, particularly those with amine substituents, require careful handling and storage to prevent degradation. The primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C, protected from light and moisture.[5]

  • Handling: Due to their sensitivity to hydrolysis, aqueous solutions should be prepared fresh before use. When possible, use aprotic solvents for reactions and sample preparation for analysis.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in both biological and synthetic chemistry. Its synthesis via reductive amination is efficient and scalable. Proper characterization and handling are crucial to ensure its integrity and successful application in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in utilizing this important compound.

References

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. Available at: [Link]

  • Synthesis of dihydrobenzo[2][6]oxazines using copper catalyzed.... ScienceDirect. Available at: [Link]

  • Thesis title goes here. Western Washington University. Available at: [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Theranostics. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

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An In-depth Technical Guide to the Solubility of (2-((Methylamino)methyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of (2-((Methylamino)methyl)phenyl)boronic acid (CAS: 365245-83-6), a key building block in contemporary drug discovery and development. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles, data from analogous structures, and predictive analysis to offer researchers a robust framework for its use. The centerpiece of this guide is a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering scientists to generate the critical data needed for their research endeavors.

Introduction: The "Why" of Solubility for a Versatile Building Block

Boronic acids are indispensable tools in medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient synthesis of complex biaryl structures core to many modern therapeutics.[1][2] this compound is a particularly valuable reagent due to its unique trifunctionality: the boronic acid for coupling reactions, the aromatic ring as a scaffold, and the ortho-aminomethyl substituent which can modulate reactivity, influence conformation, and serve as a handle for further derivatization or as a key pharmacophoric element.

The success of any chemical process, from reaction setup and optimization to purification and formulation, is fundamentally governed by the solubility of its components. A thorough understanding of a reagent's solubility profile in various organic solvents is not a trivial pursuit; it is a critical prerequisite for:

  • Rational Solvent Selection: Choosing an appropriate solvent system that ensures homogeneity for a reaction or complete dissolution for analysis.

  • Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification methods.

  • Process Scalability: Predicting and mitigating solubility-related challenges during scale-up from the bench to pilot plant.

This guide addresses the critical need for a deeper understanding of the solubility of this compound, providing both predictive insights and the practical tools for experimental validation.

Part 1: Physicochemical Profile and Structural Analysis

The solubility of a molecule is dictated by its intrinsic physicochemical properties. The key to predicting how this compound will behave in different solvent environments lies in understanding its structural features.

Key Physicochemical Parameters

A collection of predicted and known properties for this compound is summarized below. These values provide a quantitative basis for the qualitative solubility predictions that follow.

PropertyValueSource & Significance
Molecular Formula C₈H₁₂BNO₂[3][4] Defines the elemental composition.
Molecular Weight 165.00 g/mol [4][5] Used for all molar-based calculations.
pKa (Predicted) 8.33 ± 0.53[3] Indicates the boronic acid is weakly acidic. The ortho-aminomethyl group is expected to lower the pKa compared to phenylboronic acid.[3][6]
LogP (Predicted) -0.52[3] The negative value suggests a higher affinity for polar (hydrophilic) environments over non-polar (lipophilic) ones.
Hydrogen Bond Donors 3[3] The -OH groups of the boronic acid and the N-H of the amine can donate hydrogen bonds.
Hydrogen Bond Acceptors 3[3] The oxygen atoms of the boronic acid and the nitrogen atom can accept hydrogen bonds.
Physical Form Solid[4] Typical for boronic acids at room temperature.
Boiling Point (Predicted) 328.3 ± 44.0 °C[4] High boiling point is consistent with a polar, hydrogen-bonding solid.
Structural Analysis and Intermolecular Forces

The structure of this compound is a composite of polar and non-polar domains, which drives its solubility behavior.

structure Chemical Structure of this compound cluster_phenyl cluster_substituents C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₂ C6->C7 O1 O B->O1 O2 O B->O2 H_O1 H O1->H_O1 H_O2 H O2->H_O2 N N C7->N H_N H N->H_N C8 CH₃ N->C8

Caption: Chemical structure of the title compound.

  • Aromatic Ring: The phenyl group provides a non-polar, hydrophobic core. This region will favor interactions with less polar, aromatic solvents (e.g., toluene) through π-π stacking.

  • Boronic Acid Group (-B(OH)₂): This is a highly polar, Lewis acidic functional group. The two hydroxyl groups are excellent hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents like alcohols.

  • Ortho-Methylaminomethyl Group (-CH₂NHCH₃): This substituent significantly increases the molecule's polarity. The secondary amine contains an N-H bond for hydrogen bond donation and a lone pair on the nitrogen for hydrogen bond acceptance. Its position ortho to the boronic acid is critical. It can engage in intramolecular hydrogen bonding with one of the boronic acid oxygens, which can influence crystal packing and interaction with external solvent molecules.

The interplay of these groups suggests a molecule with significant polar character, capable of strong, specific interactions with polar solvents.

interactions Potential Intermolecular and Intramolecular Interactions mol1 C₆H₄ CH₂-N(H)CH₃ B(OH)₂ mol1:c2->mol1:c3 solvent Solvent (e.g., ROH) mol1:c3->solvent mol1:c2->solvent mol2 C₆H₄ CH₂-N(H)CH₃ B(OH)₂ solvent->mol2:c3 solvent->mol2:c2

Caption: Diagram of potential hydrogen bonding modes.

Part 2: Predictive Solubility Analysis in Organic Solvents

Based on the structural analysis and general principles of solubility ("like dissolves like"), we can construct a predictive profile of this compound across common organic solvent classes. While this analysis is qualitative, it provides a crucial starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh / Freely Soluble The molecule's multiple H-bond donor and acceptor sites (-B(OH)₂, -NH) can interact strongly with the hydroxyl groups of protic solvents. Studies on similar ortho-aminomethylphenylboronic acids confirm they are freely soluble in water and methanol.[3]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFGood to Moderate These solvents have large dipole moments and can act as H-bond acceptors, interacting favorably with the boronic acid's -OH and the amine's -NH groups. Synthesis procedures for analogous compounds often use DMF or THF, implying sufficient solubility for reaction.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents are weakly polar. While some interaction is possible, they cannot engage in hydrogen bonding, limiting their ability to disrupt the strong intermolecular forces in the solid boronic acid. Synthesis reports using DCM suggest at least moderate solubility is achievable.[7]
Ethers Diethyl Ether, MTBELow These solvents have low polarity and are only weak H-bond acceptors. Phenylboronic acid itself shows good solubility in ethers, but the added polarity of the aminomethyl group may reduce compatibility with less polar ethers.
Aromatic Toluene, BenzeneVery Low While π-π stacking between the solvent and the molecule's phenyl ring is possible, these non-polar solvents cannot effectively solvate the highly polar boronic acid and amine functional groups.
Aliphatic Hexane, HeptaneInsoluble The large mismatch in polarity makes dissolution highly unfavorable. These are excellent choices for use as anti-solvents to induce precipitation or for washing solid material to remove non-polar impurities. Use in chromatographic separations with ethyl acetate confirms its low affinity for non-polar eluents.[7]

Part 3: A Self-Validating Experimental Protocol for Solubility Determination

The most reliable method for obtaining solubility data is through careful experimentation. The isothermal shake-flask method is a gold-standard technique that is both accurate and accessible in a standard chemistry laboratory. The causality behind this protocol is to establish a thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature, ensuring the measured concentration represents the true solubility limit.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Experimental workflow for solubility measurement.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (solid, purity ≥95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Orbital shaker with temperature control or a thermostatted water bath

  • Syringes (glass, appropriate volume)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilution

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibration standards of the boronic acid in the chosen solvent

Protocol:

  • Preparation of Vials (Self-Validation: Ensures no external contaminants)

    • To a series of vials (perform in triplicate for each solvent), add a precisely weighed amount of the selected solvent (e.g., 5.00 mL).

    • Causality: Using a known volume/mass of solvent is crucial for the final solubility calculation. Sealing the vials prevents solvent evaporation, which would artificially inflate the calculated solubility.

  • Addition of Solute (Self-Validation: Establishes the solid-liquid equilibrium)

    • Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is the visual confirmation that the solution is saturated. A starting point is to add enough solute to make a suspension that is visibly turbid.

    • Causality: The presence of undissolved solid is the cornerstone of this method, as it ensures the solution has reached its maximum solute concentration (saturation) under the given conditions.

  • Equilibration (Self-Validation: Achieves thermodynamic stability)

    • Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary kinetics study can determine the minimum time to reach equilibrium, but 24 hours is a robust starting point for most systems.

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that the dissolution process reaches a true thermodynamic equilibrium, not just a kinetically trapped supersaturated or undersaturated state.

  • Sample Collection and Preparation (Self-Validation: Prevents analytical artifacts)

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatted environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.

    • Causality: Allowing the solid to settle prevents clogging the filter. Filtering is a critical step to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.

  • Quantification (Self-Validation: Ensures accurate measurement)

    • Precisely dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument (e.g., HPLC-UV).

    • Prepare a calibration curve using standards of known concentration.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Causality: Dilution is necessary because a saturated solution will likely be too concentrated for direct analysis. A multi-point calibration curve provides a trustworthy relationship between the instrument signal and the actual concentration.

  • Data Analysis and Reporting

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

    • Report the average solubility and standard deviation from the triplicate measurements. The low standard deviation will serve as the final validation of the protocol's precision.

Conclusion

While direct, published solubility data for this compound remains elusive, a robust, predictive understanding can be achieved through careful analysis of its physicochemical properties and structure. The molecule's significant polarity, driven by the boronic acid and aminomethyl functionalities, suggests high solubility in polar protic solvents like methanol and moderate solubility in polar aprotic solvents like DMF and DMSO, with poor solubility in non-polar hydrocarbon solvents. This predictive framework provides researchers with a rational basis for solvent selection. However, for applications requiring precise knowledge of solubility, experimental determination is paramount. The detailed isothermal shake-flask protocol provided herein offers a reliable, self-validating system for generating this critical data, empowering researchers to confidently advance their work in drug discovery and chemical synthesis.

References

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  • Semantic Scholar. (On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids). [Link]

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  • SciSpace. (On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.). [Link]

  • Google Patents. (Process for producing phenylboronic acids and triphenylboroxines).
  • PubMed Central. (On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids). [Link]

  • PubMed. (On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids). [Link]

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  • Google Patents. (Boronic acid monomers and methods of making boronic acid monomers).
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A Technical Guide to the Spectroscopic Characterization of 2-((Methylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Structurally Unique Boronic Acid

2-((Methylamino)methyl)phenylboronic acid is a bifunctional organic compound of significant interest to the pharmaceutical and materials science industries. Its structure is distinguished by the presence of a boronic acid group and a secondary aminomethyl substituent positioned ortho to each other on a phenyl ring. This specific arrangement confers unique chemical properties that are highly advantageous in drug design and synthetic chemistry.

The ortho-aminomethyl group plays a crucial role by forming an intramolecular dative B-N bond, which lowers the pKa of the boronic acid. This facilitates the formation of stable boronate esters with diols, such as those found in saccharides, at physiological pH.[1] This property is paramount for the development of glucose sensors and targeted drug delivery systems.[1][2][3] Furthermore, as a versatile building block, it is frequently employed in multicomponent reactions, most notably the Petasis borono-Mannich reaction, to construct complex molecular scaffolds like α-amino acids and substituted amines.[4][5][6][7]

This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of 2-((methylamino)methyl)phenylboronic acid, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂BNO₂[8][9]
Molecular Weight 165.00 g/mol [8][9]
CAS Number 365245-83-6[8][9]
Physical Form Solid
Boiling Point 328.3 ± 44.0 °C (Predicted)[9]
Storage 2-8°C, under inert gas, protect from light[9][10]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-((methylamino)methyl)phenylboronic acid in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a complete picture of the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The expected signals for 2-((methylamino)methyl)phenylboronic acid are detailed below.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Broad singlet2HB(OH )₂Protons on the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad signal. Its position is highly dependent on concentration and solvent.
~7.2-7.6Multiplet4HAr-H The four protons on the disubstituted benzene ring will appear as a complex multiplet due to spin-spin coupling.
~3.8-4.0Singlet2HAr-CH ₂-NThe benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. They typically appear as a sharp singlet.
~2.4-2.6Singlet3HN-CHThe methyl protons attached to the nitrogen atom appear as a singlet in a region typical for N-alkyl groups.
~2.0-2.5Broad singlet1HNH The amine proton signal can be broad and its position may vary. It may not be observed if it undergoes rapid exchange.
Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~135-140Ar-C -BThe ipso-carbon attached to the boron atom is often broad or unobserved due to quadrupolar relaxation of the adjacent boron nucleus.[11]
~128-135Aromatic C HAromatic carbons appear in their characteristic downfield region. Multiple signals are expected for the non-equivalent carbons.
~125-130Aromatic C -CH₂The quaternary aromatic carbon attached to the aminomethyl group.
~55-60Ar-C H₂-NThe benzylic carbon signal appears in the aliphatic region, shifted downfield by the adjacent aromatic ring and nitrogen.
~35-40N-C H₃The methyl carbon signal is found in the upfield aliphatic region.
Boron-11 (¹¹B) NMR Spectroscopy

¹¹B NMR is uniquely suited for characterizing boron-containing compounds. The chemical shift provides direct evidence of the boron atom's coordination number and geometry.[12][13][14]

  • Expected Chemical Shift : For the trigonal planar (sp² hybridized) boronic acid, a single, relatively broad signal is expected in the range of δ +27 to +30 ppm .[11]

  • Significance : This chemical shift confirms the presence of the B(OH)₂ moiety. Upon binding with a diol (e.g., a sugar), the boron center becomes tetrahedral (sp³ hybridized), causing a significant upfield shift to approximately δ +5 to +9 ppm .[13][14] This phenomenon is the basis for its use in sensing applications and can be readily monitored by ¹¹B NMR.[12]

Caption: ¹¹B NMR shift indicates boron coordination state.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200-3600O-H stretchStrong, BroadB(O-H )₂
~3300N-H stretchMedium, BroadSecondary Amine (N-H )
3000-3100C-H stretchMediumAromatic C-H
2850-2960C-H stretchMediumAliphatic C-H (CH₃, CH₂)
1600, 1475C=C stretchMedium-StrongAromatic Ring
1310-1350B-O stretchStrongB-O
740-760C-H bendStrongOrtho-disubstituted Aromatic

Part 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

  • Expected Ion : In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Calculated m/z for [C₈H₁₂BNO₂ + H]⁺ : 166.1034

  • Fragmentation : Common fragmentation pathways may include the loss of water (-18 Da) from the boronic acid moiety or cleavage of the benzylic C-N bond.

Part 4: Experimental Protocols & Workflows

Adherence to standardized protocols is critical for obtaining reproducible, high-quality spectroscopic data.

General Spectroscopic Characterization Workflow

G cluster_nmr NMR Analysis cluster_ir FTIR Analysis cluster_ms HRMS Analysis substance 2-((Methylamino)methyl) phenylboronic acid Sample nmr_prep Dissolve in DMSO-d6 or CD₃OD substance->nmr_prep ir_prep Place solid sample on ATR crystal substance->ir_prep ms_prep Dissolve in MeOH/H₂O with 0.1% Formic Acid substance->ms_prep nmr_acq Acquire ¹H, ¹³C, ¹¹B Spectra nmr_prep->nmr_acq nmr_proc Process & Analyze Data nmr_acq->nmr_proc final_char Complete Structural Characterization nmr_proc->final_char ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_proc Analyze Functional Groups ir_acq->ir_proc ir_proc->final_char ms_acq Acquire ESI-MS Spectrum ms_prep->ms_acq ms_proc Determine Exact Mass ms_acq->ms_proc ms_proc->final_char

Caption: Standard workflow for spectroscopic analysis.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Weighing : Accurately weigh 5-10 mg of 2-((methylamino)methyl)phenylboronic acid.

  • Solvent Selection : Transfer the solid to a clean NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like O-H and N-H.

  • Dissolution : Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Acquisition : Load the sample into the NMR spectrometer.

  • ¹H NMR : Acquire a standard proton spectrum. Typical acquisition time is 1-5 minutes.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time (30-60 minutes or more) due to the low natural abundance of ¹³C.

  • ¹¹B NMR : Acquire a proton-decoupled ¹¹B spectrum. This is a quick experiment, typically requiring less than 15 minutes.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application : Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning : Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning : Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the [M+H]⁺ ion.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500). Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy.

Part 5: Application in Synthesis: The Petasis Reaction

The structural features of 2-((methylamino)methyl)phenylboronic acid make it an excellent component in the Petasis borono-Mannich reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound (often an α-keto acid or aldehyde) to form substituted amines and amino acids.[4][5]

Petasis_Reaction BoronicAcid 2-((Methylamino)methyl) phenylboronic acid Intermediate Iminium Ion + Boronate Complex BoronicAcid->Intermediate Amine Amine (e.g., Secondary Amine) Amine->Intermediate Carbonyl Carbonyl (e.g., Glyoxylic Acid) Carbonyl->Intermediate Product α-Amino Acid Derivative Intermediate->Product Irreversible C-C Bond Formation

Caption: Role in the three-component Petasis Reaction.

The reaction proceeds via the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid. The irreversible transfer of the aryl group from the boron atom to the iminium carbon drives the reaction to completion.[5][7] Spectroscopic monitoring (e.g., via NMR) of the disappearance of starting material signals and the appearance of product signals is essential for reaction optimization and kinetic studies.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • Lumpkin, R. S., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4045-4053. [Link]

  • Lumpkin, R. S., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • Wikipedia. (n.d.). Petasis reaction. Retrieved from [Link]

  • Theranostics. (2018). Supporting Information. Retrieved from [Link]

  • Glidewell, C., et al. (2007). 3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved from [Link]

  • Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245-11290. [Link]

  • Sci-Hub. (n.d.). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Retrieved from [Link]

  • Molbase. (n.d.). 2-methylaminomethylphenylboronic acid. Retrieved from [Link]

  • LookChem. (n.d.). (2-((Methylamino)methyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • Powers, K. S., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. NIH National Center for Biotechnology Information. [Link]

  • Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169-6193. [Link]

  • Wheeler, K. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Wheeler, K. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Babar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6242. [Link]

  • Wagner, C., et al. (2010). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Rostock. [Link]

  • Zhang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. NIH National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Retrieved from [Link]

  • PubChem. (n.d.). (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. Retrieved from [Link]

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  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3369. [Link]

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Sources

Physical and chemical properties of N-methyl-o-aminomethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-methyl-o-aminomethylphenylboronic Acid

Abstract

N-methyl-o-aminomethylphenylboronic acid is a specialized organoboron compound featuring a unique intramolecular coordination capability that positions it as a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physical and chemical properties. While direct, extensive experimental data for this specific N-methylated derivative is not broadly published, this document synthesizes information from its parent compound, o-aminomethylphenylboronic acid, and foundational principles of boronic acid chemistry to present a robust predictive profile. We will explore its molecular structure, predicted physicochemical parameters, spectroscopic characteristics, plausible synthetic routes, and standard analytical workflows. Furthermore, this guide delves into the chemical reactivity dictated by the interplay between the Lewis acidic boron center and the proximal N-methylaminomethyl group, a structural motif critical for developing advanced saccharide sensors and enzyme inhibitors.

Introduction: The Strategic Value of Functionalized Phenylboronic Acids

Boronic acids have become indispensable tools in modern chemistry.[1] Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is well-established, but their intrinsic properties have also propelled them into the forefront of drug discovery.[2] The boron atom's empty p-orbital makes it a unique Lewis acid capable of reversible covalent interactions with diols, a feature exploited in numerous biological applications.[3] To date, five boronic acid-containing molecules have received FDA approval, including the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, underscoring their therapeutic potential.[1][4][5]

The ortho-Aminomethyl Group: A Gateway to Physiological Activity

While many simple boronic acids require alkaline conditions to effectively bind diols (such as saccharides), the introduction of an ortho-aminomethyl group dramatically alters this behavior.[6] The nitrogen atom's lone pair of electrons can form a dative bond with the adjacent boron center, creating a tetracoordinate boron species. This intramolecular coordination lowers the pKa of the boronic acid, enabling it to bind sugars under physiological pH conditions (pH 7.4).[6][7] This property is the cornerstone of its application in creating sensors for biologically relevant molecules like glucose.

N-Methylation as a Tool for Fine-Tuning

The strategic addition of a methyl group to the nitrogen atom—transforming the primary amine of o-aminomethylphenylboronic acid to the secondary amine in the title compound—is a classic medicinal chemistry tactic.[8] This modification is expected to modulate several key properties:

  • Basicity and Nucleophilicity: The inductive effect of the methyl group increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity.

  • Steric Profile: The methyl group introduces steric bulk around the nitrogen, which can influence binding kinetics and selectivity.

  • Pharmacokinetics: N-methylation can impact a molecule's metabolic stability and membrane permeability, offering a way to optimize its drug-like properties.[8]

Predicted Physicochemical and Spectroscopic Profile

This section outlines the predicted properties of N-methyl-o-aminomethylphenylboronic acid based on its structure and data from close chemical analogs.

Molecular Identity
  • IUPAC Name: [2-(N-methylaminomethyl)phenyl]boronic acid

  • Molecular Formula: C₈H₁₂BNO₂

  • Molecular Weight: 165.00 g/mol

Summary of Predicted Physicochemical Data

The following table summarizes key predicted properties. These values are estimations derived from the properties of related compounds like (4-(aminomethyl)phenyl)boronic acid and general chemical principles.[9][10]

PropertyPredicted Value / DescriptionRationale / Comments
Physical State White to off-white solid.Consistent with analogous aminophenylboronic acids.[11]
Melting Point Expected >150 °C (with decomposition).Difficult to predict precisely; boronic acids often form anhydrides (boroxines) upon heating, complicating melting behavior.
pKa ~8.5 - 9.0The pKa is expected to be slightly lower than that of simple phenylboronic acid due to the intramolecular B-N interaction, which stabilizes the boronate form.
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, DMSO, and DMF.The zwitterionic character at neutral pH may afford some aqueous solubility, while the phenyl ring provides organic solubility.
Stability Sensitive to moisture and strong oxidizing agents.[12][13]Like most boronic acids, it is prone to dehydration to form a cyclic trimeric anhydride (boroxine).[3]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[14]To prevent dehydration and oxidation. Refrigeration is recommended for long-term storage.[12]
Theoretical Spectroscopic Signatures

Characterization of N-methyl-o-aminomethylphenylboronic acid would rely on a combination of spectroscopic techniques.

  • ¹H NMR: Expected signals would include aromatic protons (multiplets, ~7.2-7.8 ppm), a singlet for the benzylic methylene protons (-CH₂-N), and a singlet for the N-methyl protons (-N-CH₃). The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe.

  • ¹³C NMR: Aromatic carbons would appear in the ~125-140 ppm range. The benzylic carbon and N-methyl carbon would have characteristic shifts. The carbon attached to the boron (C-B) would be a key identifier, though its signal may be broad.

  • ¹¹B NMR: This is a crucial technique for boronic acids. A sharp signal around 28-30 ppm (relative to BF₃·OEt₂) is expected for the trigonal planar sp²-hybridized boron. A broader, upfield signal (~5-10 ppm) would indicate the presence of the tetracoordinate sp³-hybridized species resulting from B-N coordination.[15]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion. In negative ion mode, the deprotonated molecule [M-H]⁻ or adducts with solvent anions may be observed.[16][17] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Synthesis and Safe Handling

Proposed Synthetic Strategy

A highly effective method for synthesizing the target compound involves the direct alkylation of a secondary amine with a suitable boronic acid precursor. This approach has been successfully used for related structures and offers good yields and specificity.[6][18]

Synthetic_Route cluster_reaction Alkylation Reaction reagent1 o-(Bromomethyl)phenylboronic acid product N-methyl-o-aminomethylphenylboronic acid reagent1->product Base (e.g., DIPEA) Solvent (e.g., MeCN/H2O) reagent2 Methylamine (CH3NH2) reagent2->product Analytical_Workflow synthesis Crude Product from Synthesis purification Purification (Chromatography / Recrystallization) synthesis->purification identity Structural Identity Confirmation purification->identity purity Purity & Quantity Assessment purification->purity nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) identity->nmr ms High-Resolution MS identity->ms hplc RP-HPLC/UPLC purity->hplc nace NACE (Optional) purity->nace final Characterized Compound nmr->final ms->final hplc->final Equilibrium cluster_info open Trigonal Planar Boron (Lewis Acidic) closed Tetracoordinate Boron (Stabilized) open->closed + H₂O info This equilibrium is pH-dependent and crucial for diol binding at neutral pH.

Sources

The Emergence and Ascendancy of Ortho-Aminomethylphenylboronic Acids: A Technical Guide to a Cornerstone of Molecular Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ortho-aminomethylphenylboronic acid motif stands as a pivotal development in the field of molecular recognition, particularly for the sensing of saccharides and other vicinal diols. This guide provides an in-depth exploration of the discovery, historical evolution, and foundational principles governing the synthesis and application of this unique class of boronic acids. We will delve into the critical role of the ortho-aminomethyl group in modulating the Lewis acidity of the boron center, thereby enabling efficient diol binding at physiological pH. Detailed synthetic protocols, mechanistic insights into their fluorescence modulation, and a survey of their applications in diagnostics and materials science will be presented, offering a comprehensive resource for researchers and professionals in drug development and chemical biology.

A Historical Perspective: The Quest for Enhanced Saccharide Binding

The utility of boronic acids in reversibly binding to diols has been a subject of scientific inquiry for decades. However, a significant hurdle in their practical application, especially in biological systems, was the relatively low affinity of simple phenylboronic acids for saccharides at neutral pH. Early investigations by pioneers such as Wulff and Lorand systematically explored the impact of substituents on the phenyl ring on diol binding affinity.[1][2][3] These seminal studies laid the groundwork for understanding that electron-withdrawing groups could enhance the Lewis acidity of the boronic acid, thereby lowering its pKa and facilitating boronate ester formation at physiological pH.

A breakthrough emerged with the strategic placement of an aminomethyl group at the ortho position relative to the boronic acid. This structural modification was found to dramatically improve binding affinity at neutral pH, a discovery that catalyzed a surge of research into what are now commonly known as ortho-aminomethylphenylboronic acids. This enhancement is primarily attributed to the electron-withdrawing nature of the protonated amino group, which significantly lowers the pKa of the adjacent boronic acid.[4][5][6]

The Synthetic Toolkit: Crafting Ortho-Aminomethylphenylboronic Acids

The synthesis of ortho-aminomethylphenylboronic acids can be approached through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and the need for specific substitutions on the aromatic ring or the amine. Below, we detail two of the most prevalent and robust synthetic strategies.

Reductive Amination of 2-Formylphenylboronic Acid

This is a widely employed and straightforward method that leverages the commercially available 2-formylphenylboronic acid. The aldehyde serves as a convenient handle for the introduction of the aminomethyl group.

Experimental Protocol: Synthesis of 2-(Aminomethyl)phenylboronic acid via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 eq) in methanol. Add a solution of the desired primary amine or ammonia (1.1 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Once the reaction is complete (as monitored by TLC or LC-MS), carefully quench the excess reducing agent by the slow addition of 1 M HCl until the effervescence ceases.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting aqueous solution can be washed with an organic solvent like ethyl acetate to remove any non-polar impurities. The pH of the aqueous layer is then adjusted to ~9 with a base (e.g., NaOH), and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired ortho-aminomethylphenylboronic acid. Further purification can be achieved by recrystallization or column chromatography.

Diagram of Reductive Amination Workflow

G A 2-Formylphenylboronic Acid + Amine B Imine Formation (Methanol, RT) A->B C Imine Intermediate B->C D Reduction (NaBH4, 0°C to RT) C->D E Crude Product D->E F Work-up & Purification (Acid quench, extraction) E->F G Pure o-Aminomethylphenylboronic Acid F->G

Caption: Workflow for the synthesis of ortho-aminomethylphenylboronic acids via reductive amination.

Alkylation of Amines with o-(Bromomethyl)phenylboronic Acid

This method is particularly useful when working with pre-existing amine functionalities, such as in peptides or other complex molecules. The commercially available o-(bromomethyl)phenylboronic acid serves as an efficient alkylating agent.[7][8][9][10]

Experimental Protocol: Alkylation of a Secondary Amine with o-(Bromomethyl)phenylboronic Acid

  • Reaction Setup: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent mixture, such as a 1:1 mixture of water and acetonitrile. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) (2.0-3.0 eq), to the solution.

  • Alkylation: To the stirred solution, add o-(bromomethyl)phenylboronic acid (1.5-2.0 eq). The reaction is typically stirred at room temperature overnight.

  • Monitoring and Completion: The progress of the reaction can be monitored by analytical techniques like HPLC or LC-MS. If the reaction is sluggish, a second portion of o-(bromomethyl)phenylboronic acid and base can be added.

  • Purification: Upon completion, the reaction mixture is typically purified directly by preparative HPLC to isolate the desired product.

Diagram of Alkylation Workflow

G A Amine Substrate + o-(Bromomethyl)phenylboronic Acid B Alkylation Reaction (Hünig's base, MeCN/H2O, RT) A->B C Crude Product Mixture B->C D Purification (Preparative HPLC) C->D E Pure Alkylated Product D->E

Caption: General workflow for the alkylation of an amine with o-(bromomethyl)phenylboronic acid.

Gabriel Synthesis Approach

For the synthesis of the parent ortho-aminomethylphenylboronic acid, the Gabriel synthesis offers a classic and reliable route that avoids over-alkylation, a common side reaction in direct amination of halides. This method involves the use of potassium phthalimide as an ammonia surrogate.[11][12][13][14][15][16]

Experimental Protocol: Synthesis via Gabriel Phthalimide Method

  • N-Alkylation of Potassium Phthalimide: In a suitable solvent such as DMF, suspend potassium phthalimide (1.1 eq). Add 2-bromomethylphenylboronic acid (1.0 eq) and heat the mixture (e.g., to 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis (Hydrazinolysis): Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5-2.0 eq) and a solvent like ethanol. Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up and Isolation: After cooling, filter off the phthalhydrazide precipitate. The filtrate, containing the desired amine, is then acidified with HCl and washed with an organic solvent to remove any remaining phthalhydrazide. The aqueous layer is then basified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield ortho-aminomethylphenylboronic acid.

The Mechanism of Action: Unraveling the "Ortho Effect"

The enhanced functionality of ortho-aminomethylphenylboronic acids stems from the intricate interplay between the boronic acid and the neighboring aminomethyl group.

Enhanced Diol Binding Affinity

At physiological pH, the aminomethyl group is protonated, acting as an ammonium cation. This positively charged group exerts a powerful electron-withdrawing inductive effect on the boronic acid moiety. This effect lowers the pKa of the boronic acid, facilitating the formation of the more Lewis acidic trigonal boronate ester upon interaction with a diol, even at neutral pH.[4][5][6]

Diagram of Enhanced Diol Binding Mechanism

G cluster_0 At Physiological pH o-Aminomethylphenylboronic Acid Protonated Amine Protonated Amine Electron-withdrawing effect Lowers pKa of Boronic Acid Boronate Ester Formation Favored at neutral pH Electron-withdrawing effect->Boronate Ester Formation Diol Diol (e.g., Glucose) Diol->Boronate Ester Formation Protonated Amine->Electron-withdrawing effect Inductive Effect

Caption: The ortho-aminomethyl group enhances diol binding by lowering the boronic acid's pKa.

The "Loose-Bolt" Effect in Fluorescence Sensing

Many fluorescent sensors based on this scaffold exhibit a "turn-on" response upon saccharide binding. While initially attributed to the modulation of photoinduced electron transfer (PET), a more nuanced understanding has emerged. The current consensus points towards a "loose-bolt" effect, where the vibrational and rotational freedom of the B(OH)₂ group in the unbound state provides a non-radiative decay pathway for the excited fluorophore, thus quenching fluorescence. Upon binding to a diol, the formation of the rigid boronate ester restricts these vibrations, closing this non-radiative pathway and leading to an increase in fluorescence quantum yield.[4][5] Disaggregation of the sensor molecules upon saccharide binding has also been identified as a contributing mechanism to the fluorescence turn-on in some systems.[17]

Diagram of the "Loose-Bolt" Fluorescence Mechanism

G cluster_0 Unbound State cluster_1 Bound State (with Diol) A Fluorophore-o-Aminomethylphenylboronic Acid B Excitation (Light) A->B C Vibrational Relaxation (Non-radiative decay) B->C Energy Transfer D Low Fluorescence (Quenched) C->D E Fluorophore-Boronate Ester F Excitation (Light) E->F G Restricted Vibration F->G H High Fluorescence (Turn-on) G->H Radiative Decay

Caption: The "loose-bolt" effect explains the fluorescence turn-on mechanism upon diol binding.

Applications: From Diagnostics to Materials Science

The unique properties of ortho-aminomethylphenylboronic acids have led to their widespread adoption in various scientific and technological domains.

Continuous Glucose Monitoring

Perhaps the most impactful application has been in the development of continuous glucose monitoring (CGM) systems for diabetes management. Fluorescent sensors incorporating the ortho-aminomethylphenylboronic acid moiety can be embedded in hydrogels and implanted subcutaneously. The reversible binding of glucose modulates the fluorescence of the sensor, which can be monitored externally to provide real-time glucose readings.[18][19][20][21][22] This technology forms the basis of commercially available CGM systems like the Eversense® implantable sensor.

Table 1: Representative Binding Constants of Boronic Acid-Based Sensors for Saccharides

Sensor TypeSaccharideBinding Constant (K) [M⁻¹]pHReference
Diboronic Acid SensorD-Glucose39817.77[17]
Diboronic Acid SensorD-Fructose3167.77[17]
Ortho-fluorinated BODIPYD-Glucose~607.4[4]
Squarylium Cyanine DyeD-FructoseHigh Selectivity10[4]
Cellular Imaging and Diagnostics

The ability to design fluorescent probes that selectively bind to cell-surface glycans has opened new avenues in cell biology and diagnostics. These probes can be used to visualize the distribution and dynamics of specific carbohydrates on living cells, providing insights into cellular processes and disease states.

Biomaterial and Drug Delivery Systems

The reversible covalent nature of the boronate ester bond is being exploited in the design of "smart" biomaterials. For instance, hydrogels cross-linked with boronic acids can exhibit glucose-responsive swelling or degradation, making them promising candidates for self-regulated insulin delivery systems.[19][23]

Future Outlook

The field of ortho-aminomethylphenylboronic acids continues to evolve. Current research focuses on the development of sensors with enhanced selectivity for specific saccharides beyond glucose, the design of probes that operate in the near-infrared region for deeper tissue imaging, and the creation of more sophisticated stimuli-responsive materials. The foundational principles and synthetic methodologies outlined in this guide will undoubtedly continue to fuel innovation in this exciting and impactful area of chemistry.

References

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PMC. [Link]

  • Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (n.d.). PMC. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PubMed. [Link]

  • Measure for Measure – Continuous Glucose Monitoring (CGM) using Fluorescent ortho-aminomethylphenylboronic acids - An ongoing Shakespearian Drama. (2019). Research Communities. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (n.d.). NIH. [Link]

  • High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. (2017). RSC Publishing. [Link]

  • Gabriel Synthesis. (n.d.). Source. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2017). New Journal of Chemistry. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ACS Publications. [Link]

  • Continuous Glucose Monitoring Enabled by Fluorescent Nanodiamond Boronic Hydrogel. (n.d.). PMC. [Link]

  • An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. (2017). ResearchGate. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). PubMed. [Link]

  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). PMC. [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Wiley Online Library. [Link]

  • A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. (2012). ResearchGate. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). PMC. [Link]

  • Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2017). ResearchGate. [Link]

  • The Gabriel Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. (n.d.). University of Pittsburgh. [Link]

  • Glucose-Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid. (2017). PubMed. [Link]

  • Arresting “Loose Bolt” Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. (2018). Journal of the American Chemical Society. [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). PMC. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2017). New Journal of Chemistry. [Link]

  • ortho‐(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. (2008). Wiley Online Library. [Link]

  • A novel Wulff-type boronate acid-functionalized magnetic metal-organic framework imprinted polymer for specific recognition of glycoproteins under physiological pH. (2020). PubMed. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (n.d.). MDPI. [Link]

  • A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. (2011). RSC Publishing. [Link]

  • Boron dipyrromethene fluorophore based fluorescence sensor for the selective imaging of Zn(ii) in living cells. (n.d.). RSC Publishing. [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023). Source. [Link]

  • Highly Sensitive Fluorescence Detection of Three Organophosphorus Pesticides Based on Highly Bright DNA-Templated Silver Nanoclusters. (2023). MDPI. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Unique Boronic Acid in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing a specialized yet increasingly important building block: (2-((Methylamino)methyl)phenyl)boronic acid . The presence of the ortho-((methylamino)methyl) substituent introduces unique electronic and steric properties that necessitate a tailored approach to reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]

The primary amine functionality proximate to the boronic acid moiety can present both challenges and opportunities. Potential intramolecular coordination with the palladium catalyst can influence the reaction kinetics and overall efficiency.[5] This guide will delve into the mechanistic considerations, provide detailed, field-proven protocols, and offer troubleshooting strategies to ensure successful and reproducible outcomes.

Mechanistic Insights: The Role of the Ortho-Substituent

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The presence of the ortho-((methylamino)methyl) group on the phenylboronic acid can influence this cycle in several ways:

  • Intramolecular Coordination: The nitrogen atom of the methylamino group can potentially coordinate to the palladium center at various stages of the catalytic cycle. This can either be a productive, rate-enhancing interaction by pre-organizing the substrate for transmetalation, or a detrimental, inhibitory effect by forming a stable, off-cycle palladium complex.

  • Steric Hindrance: The ortho-substituent can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.

  • Electronic Effects: The amino group can influence the electronic properties of the boronic acid, which in turn can affect its reactivity.

Understanding these potential interactions is crucial for the rational selection of reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of specific parameters may be necessary for challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere at 2-8 °C.
Aryl Halide (e.g., Aryl Bromide)Synthesis GradeVariousEnsure purity and dryness.
Pd(dppf)Cl₂Catalyst GradeVariousDichloromethane complex is a common choice.
Cesium Carbonate (Cs₂CO₃)AnhydrousVariousShould be finely powdered and dried before use.
1,4-DioxaneAnhydrousVariousUse a freshly opened bottle or distill from a suitable drying agent.
WaterDegassed, DeionizedIn-houseDegas by sparging with an inert gas (e.g., argon) for 30 minutes.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Experimental Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and cesium carbonate (2.5 equivalents).

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.1 equivalents).

    • Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio (e.g., 2.0 mL of dioxane and 0.2 mL of water for a 0.5 mmol scale reaction).

    • Sparge the resulting mixture with the inert gas for an additional 10 minutes.

  • Reaction Conditions:

    • Seal the reaction vessel securely.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Experimental Protocol

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh this compound, aryl halide, and Cs₂CO₃ B Add to oven-dried Schlenk tube A->B C Evacuate and backfill with inert gas (3x) B->C D Add Pd(dppf)Cl₂ C->D E Add anhydrous 1,4-dioxane and degassed water D->E F Sparge with inert gas E->F G Seal and heat at 100 °C F->G H Monitor reaction progress G->H I Cool to room temperature H->I J Dilute with ethyl acetate and water I->J K Extract and combine organic layers J->K L Dry, filter, and concentrate K->L M Purify by column chromatography L->M

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality boronic acid- Use a fresh batch of catalyst.- Ensure all solvents and reagents are rigorously dried.- Use freshly purchased or properly stored boronic acid.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Consider using a more stable palladium precatalyst.
Protodeboronation of the Boronic Acid - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use the recommended ratio of water.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification - Incomplete reaction- Formation of closely related byproducts- Ensure the reaction goes to completion.- Optimize the chromatographic separation conditions.

Conclusion

The Suzuki-Miyaura coupling with this compound offers a powerful synthetic route to a variety of biaryl compounds. While the presence of the ortho-aminoalkyl group introduces specific challenges, a carefully considered approach to reaction design and execution can lead to high yields and pure products. The protocol and insights provided in this guide serve as a comprehensive resource for chemists aiming to successfully employ this versatile building block in their synthetic endeavors. Further exploration of ligand and base effects may unlock even greater potential for this unique reagent in complex molecule synthesis.

References

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

  • Serafin, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

Sources

Application Note & Protocol: Synthesis of Sterically Hindered Biphenyls Using (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Challenge and Opportunity of Ortho-Substituted Biphenyls

Substituted biphenyls are a privileged structural motif, forming the core of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide.[3][4]

While the coupling of simple aryl partners is often straightforward, the synthesis of tetra-ortho-substituted biphenyls—those with substituents at the 2, 6, 2', and 6' positions—presents a significant synthetic hurdle due to severe steric hindrance.[5][6] Such congestion impedes the key steps of the catalytic cycle, demanding highly specialized reaction conditions.

This guide focuses on the strategic use of (2-((Methylamino)methyl)phenyl)boronic acid , a unique building block for accessing these challenging structures. The ortho-(methylamino)methyl group introduces not only steric bulk but also a potentially coordinating amine functionality. Understanding and leveraging the dual nature of this substituent is critical for success. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.

Reaction Principle: Navigating Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. When using a sterically demanding partner like this compound, each step requires careful consideration.

The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][7][8]

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd0 Pd(0)Ln ArX Aryl Halide (Ar-X) ArPdX Ar-Pd(II)Ln-X ArX->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation Base Base Boronate->ArPdR ArPdR->Pd0 Reductive Elimination Product Product (Ar-R) ArPdR->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for Hindered Substrates:

  • The Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically congested substrates. Success requires catalyst systems that promote rapid oxidative addition and reductive elimination to outcompete side reactions.

    • Expertise: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][9] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[6] Using a pre-catalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species is highly advantageous.[9]

  • The Base: The base activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[4][10]

    • Expertise: For sterically demanding couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) are preferred.[9] They are effective at promoting the reaction without causing degradation of the sensitive substrates or catalyst. Weaker bases may not be sufficient to drive the transmetalation of the hindered boronic acid.

  • The Solvent: The solvent must solubilize all components and be stable at the required reaction temperatures.

    • Expertise: Anhydrous, non-polar aprotic solvents like dioxane or toluene are often superior for these challenging couplings.[9] The presence of water can sometimes facilitate protodeboronation, a major side reaction where the C-B bond is cleaved.[9]

  • The Role of the (Methylamino)methyl Group: The ortho-amine functionality can be a double-edged sword. While its basicity could lead to catalyst inhibition by coordinating to the palladium center[11], it may also engage in a beneficial chelation effect. This intramolecular coordination can stabilize key intermediates or direct the reaction, potentially lowering the activation energy for certain steps.[12][13] The choice of a bulky ligand on the palladium is critical to prevent catalyst poisoning by the substrate's amine group.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow start Start setup Assemble Oven-Dried Schlenk Tube & Stir Bar start->setup reagents Add Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), & Base (K₃PO₄, 2.0 eq) setup->reagents inert Seal with Septum, Evacuate & Backfill with Argon (3x) reagents->inert catalyst Add Catalyst (e.g., XPhos Pd G3, 2 mol%) & Anhydrous Solvent (Dioxane) inert->catalyst reaction Heat Reaction Mixture (e.g., 110 °C) with Stirring catalyst->reaction monitor Monitor Progress by TLC/GC-MS until Aryl Bromide is Consumed reaction->monitor monitor->reaction Continue Heating cool Cool to Room Temperature monitor->cool Complete workup Dilute with EtOAc, Wash with H₂O & Brine, Dry (Na₂SO₄) cool->workup purify Concentrate & Purify via Flash Column Chromatography workup->purify characterize Characterize Product (¹H NMR, ¹³C NMR, HRMS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

3.1. Materials and Reagents

  • Aryl Halide: (e.g., 2-Bromo-1,3-dimethylbenzene), 1.0 equivalent

  • This compound: 1.2–1.5 equivalents[9]

  • Palladium Precatalyst: XPhos Pd G3 (1–3 mol%) or similar bulky ligand-based catalyst

  • Base: Anhydrous potassium phosphate (K₃PO₄), 2.0–3.0 equivalents

  • Solvent: Anhydrous 1,4-dioxane (or toluene)

  • Workup Reagents: Ethyl acetate (EtOAc), deionized water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate

3.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and potassium phosphate (2.0 eq).[9]

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add anhydrous dioxane via syringe (to a concentration of approx. 0.1 M with respect to the aryl halide).

  • Reaction: Replace the septum with a Teflon screw cap. Place the Schlenk tube in a preheated oil bath at 100–110 °C and stir vigorously for 12–24 hours. Elevated temperatures are often required to overcome the high activation barrier of hindered couplings.[9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or GC-MS to check for the consumption of the starting aryl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted biphenyl.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Recommended Conditions & Expected Outcomes

The optimal conditions are highly substrate-dependent. The following table provides validated starting points for coupling this compound with various classes of aryl bromides.

Aryl Bromide SubstrateCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Typical YieldRationale
4-Bromoanisole (Electron-Rich)XPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane10012>85%Electron-rich halides undergo slower oxidative addition, requiring a highly active catalyst.
4-Bromobenzonitrile (Electron-Poor)SPhos Pd G2 (2%)K₃PO₄ (2.0)Toluene10012>90%Electron-poor halides are generally more reactive in oxidative addition.
2-Bromomesitylene (Sterically Hindered)RuPhos Pd G3 (3%)K₃PO₄ (3.0)Dioxane1102460-75%Requires higher catalyst loading, stronger base equivalence, and elevated temperature to overcome severe steric clash.[6][9]
2-Bromopyridine (Heteroaromatic)Pd₂(dba)₃ (1.5%) / XPhos (3%)K₃PO₄ (3.0)Dioxane1101870-80%Heteroaromatic substrates can be challenging; specialized conditions may be needed to avoid catalyst inhibition and protodeboronation.[14]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting_Tree start Low or No Product Yield check_sm Starting Material Recovered? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No cause_inactive Cause: Inactive Catalyst or Insufficient Temperature sm_yes->cause_inactive sol_inactive Solution: 1. Use fresh, high-quality precatalyst. 2. Increase reaction temperature by 10 °C. 3. Increase catalyst loading to 3-5 mol%. cause_inactive->sol_inactive check_deboro Protodeboronation or Homocoupling Observed? sm_no->check_deboro deboro_yes Yes check_deboro->deboro_yes Yes deboro_no No check_deboro->deboro_no No cause_deboro Cause: Presence of Water or Reaction Too Slow deboro_yes->cause_deboro sol_deboro Solution: 1. Use rigorously anhydrous solvent/reagents. 2. Use a faster catalyst system (e.g., G3 precatalyst). 3. Consider using the boronic ester form. cause_deboro->sol_deboro cause_other Cause: Catalyst Decomposition or Incorrect Stoichiometry deboro_no->cause_other sol_other Solution: 1. Ensure rigorous inert atmosphere. 2. Verify stoichiometry of all reagents. 3. Screen alternative bulky ligands (SPhos, RuPhos). cause_other->sol_other

Figure 3: A decision tree for troubleshooting challenging Suzuki couplings.

Conclusion

The synthesis of sterically hindered biphenyls via Suzuki-Miyaura coupling is a demanding but achievable goal with the right strategic approach. This compound is a valuable reagent for this purpose, providing access to complex molecular architectures relevant to drug discovery and materials science. Success relies on a holistic understanding of the reaction mechanism and the deliberate choice of highly active catalyst systems, appropriate bases, and anhydrous conditions to overcome the inherent steric and electronic challenges. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in this exciting area of chemical synthesis.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Lillo, V., Fructos, M. R., & Ramírez, J. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Modrzejewska, M., & Ryglowski, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Modrzejewska, M., & Ryglowski, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Modrzejewska, M., & Ryglowski, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(Aminomethyl)-7-bromonaphthalene.
  • Singh, P., & Kumar, M. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • El-Shishtawy, R. M., & Asiri, A. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

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Palladium catalyst selection for (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Palladium Catalyst Selection for (2-((Methylamino)methyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Unique Reactivity of an Ortho-Substituted Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging C(sp²)–C(sp²) bonds.[1][2] However, the success of this reaction is critically dependent on the judicious selection of a catalyst system, particularly when dealing with "challenging" substrates. This compound falls squarely into this category. Its structure presents a unique challenge and opportunity: an ortho-methylamino-methyl substituent. This Lewis basic secondary amine is perfectly positioned to interact with the palladium catalyst center. This intramolecular coordination can profoundly influence the catalytic cycle, potentially leading to catalyst inhibition or, if properly harnessed, enabling unique reactivity.

This guide provides a detailed framework for selecting the optimal palladium catalyst system for this substrate. We will move beyond simple recommendations to explain the underlying rationale, enabling researchers to make informed decisions and troubleshoot effectively.

The Core Challenge: Intramolecular Amine Coordination

The primary consideration for this compound is the potential for the nitrogen atom's lone pair to coordinate with the palladium center at various stages of the catalytic cycle. This can manifest in several ways:

  • Catalyst Inhibition: The amine can act as a ligand, occupying a coordination site on the palladium and hindering the binding of the aryl halide (oxidative addition) or the boronic acid (transmetalation).

  • Stabilization of Intermediates: Conversely, transient chelation could stabilize key intermediates, potentially influencing the rate and selectivity of the reaction.[3]

  • Altered Ligand Dynamics: The presence of a coordinating group can affect the binding and dissociation of the primary phosphine or N-heterocyclic carbene (NHC) ligand.

The goal is to select a catalyst system that is robust enough to overcome or operate effectively in the presence of this competing coordination.

Figure 1: Potential intramolecular coordination of the amine substituent to the palladium catalyst center, a key factor influencing reaction outcomes.

Deconstructing the Catalyst System: A Rational Approach

A successful Suzuki-Miyaura coupling hinges on the synergy between the palladium source, ligand, base, and solvent. For this specific substrate, the choice of ligand is paramount.

Palladium Precatalysts: The Source of Active Pd(0)

The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are effective but require coordination to a phosphine ligand and subsequent reduction to form the active Pd(0)Lₙ species. The kinetics of this activation can sometimes be slow or lead to undesired side reactions.

  • Buchwald Precatalysts (G2, G3, G4): These are highly recommended for challenging substrates.[4] They are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) species upon addition of a base at room temperature.[5][6] This ensures a high concentration of the active catalyst from the outset, which can be crucial for outcompeting catalyst inhibition or substrate decomposition pathways.[7]

Ligand Selection: The Heart of the Catalyst

The ligand dictates the steric and electronic environment around the palladium center and is the most powerful tool for overcoming the challenges posed by the aminomethyl substituent.

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): This class of ligands is the gold standard for difficult Suzuki-Miyaura couplings.[2] Their large steric bulk promotes rapid reductive elimination, while their strong electron-donating ability facilitates the oxidative addition of even challenging aryl chlorides.[2]

    • XPhos & SPhos: Excellent general-purpose ligands for a wide range of aryl halides. Their proven efficacy in coupling hindered substrates makes them a prime starting point.[2]

    • RuPhos: Often shows superior performance for substrates with heterocyclic or coordinating groups due to its unique electronic and steric profile.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often even more electron-rich than phosphines, forming very stable bonds to palladium.[8][9] Ligands like IPr or S-IPr can be highly effective, especially when thermal stability is required. PEPPSI-type precatalysts are convenient, air-stable sources for NHC-Pd complexes.[9][10]

Base and Solvent Selection
  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for challenging couplings, particularly those using biarylphosphine ligands.[4][11]

    • Cesium Carbonate (Cs₂CO₃): Another effective but more expensive option.

    • Potassium Carbonate (K₂CO₃): A milder base, often used in aqueous solvent mixtures.

  • Solvent: Anhydrous, aprotic polar solvents are generally preferred.

    • 1,4-Dioxane, Toluene, THF: These are excellent choices that balance substrate solubility and reaction performance.[11] Using a water/organic solvent mixture can sometimes be beneficial, but it also increases the risk of protodeboronation.[12]

Recommended Catalyst Systems & Starting Conditions

The following table summarizes recommended starting points for coupling this compound with various aryl halides. These recommendations are based on established best practices for sterically hindered and electronically challenging substrates.[2][4][11]

Aryl Halide (Ar-X)Recommended PrecatalystRecommended LigandBaseSolventTemp (°C)Rationale
Ar-I / Ar-Br XPhos Pd G3XPhosK₃PO₄1,4-Dioxane80-100Highly active system for reactive halides; ensures rapid turnover.
Ar-Cl RuPhos Pd G3 / G4RuPhosK₃PO₄t-BuOH or Dioxane100-110Aryl chlorides require more electron-rich, active catalysts for oxidative addition. RuPhos is often superior.[11]
Ar-OTf SPhos Pd G3SPhosK₃PO₄Toluene100-110Triflates are excellent electrophiles; SPhos provides a robust and highly active catalyst system.[2]
Heteroaryl-Cl/Br BrettPhos Pd G3BrettPhosK₂CO₃sec-Butanol100Heteroaryl substrates often benefit from specialized ligands like BrettPhos to manage unique electronic effects.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, 0.1 M concentration relative to aryl halide)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen palladium precatalyst (0.02 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Rationale: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which can deactivate the catalyst.

  • Solvent Addition: Using a syringe, add the degassed, anhydrous solvent to the reaction vessel. Rationale: Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) further minimizes oxygen exposure.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the planned reaction time (e.g., 2-18 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS to check for consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting & Optimization Workflow

If a reaction provides a low yield, a systematic approach to optimization is required. The following workflow can guide this process.

Troubleshooting_Workflow Start Initial Reaction (e.g., XPhos G3, K3PO4, Dioxane, 100°C) Outcome Assess Yield Start->Outcome Success High Yield (>80%) Outcome->Success Good LowYield Low Yield or No Reaction Outcome->LowYield Poor ScreenLigand Screen Ligands (Try RuPhos, SPhos, or an NHC) LowYield->ScreenLigand SideReaction Significant Protodeboronation Observed? LowYield->SideReaction ScreenBase Screen Bases (Try Cs2CO3, K2CO3) ScreenLigand->ScreenBase If no improvement FasterCatalyst Use Faster Precatalyst (e.g., G4 Precatalyst) ScreenLigand->FasterCatalyst ChangeSolvent Change Solvent (Try Toluene, THF, t-BuOH) ScreenBase->ChangeSolvent If no improvement IncreaseTemp Increase Temperature (e.g., to 120°C if solvent allows) ChangeSolvent->IncreaseTemp If no improvement CheckPurity Check Reagent Purity (Especially Boronic Acid) IncreaseTemp->CheckPurity Last resort SideReaction->ScreenLigand No UseEster Convert to Pinacol Ester (B2pin2, catalyst) SideReaction->UseEster Yes UseEster->Start Re-attempt coupling FasterCatalyst->Start Re-attempt coupling

Figure 2: A decision-tree workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling of this compound.

A key side reaction to monitor is protodeboronation , where the boronic acid is replaced by a hydrogen atom.[12] This is often exacerbated by high temperatures and the presence of water. If protodeboronation is significant, consider converting the boronic acid to its more stable pinacol boronate ester derivative or using a faster catalyst system to ensure the desired coupling outpaces the decomposition.[5][13]

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Various Authors. (2024). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • Cioffi, N., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. DOI:10.1021/ar800036s.
  • Doğan, Ö., & Özdemir, İ. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(39), 22005-22013. DOI:10.1039/c8ra03792a.
  • Valente, C., et al. (2012). Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules, 17(9), 11049-11069. DOI:10.3390/molecules170911049.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. DOI:10.1021/ja107379v.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Guild, C., & Moir, J. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2147–2156. DOI:10.3762/bjoc.12.207.
  • Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. DOI:10.3762/bjoc.14.216.

Sources

Application Notes and Protocols for Intramolecular Suzuki Coupling of (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of intramolecular Suzuki-Miyaura cross-coupling reactions utilizing (2-((Methylamino)methyl)phenyl)boronic acid. This strategy offers a powerful and efficient pathway for the synthesis of unique seven-membered nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for successful reaction execution. The protocols and insights presented herein are synthesized from established principles of the Suzuki-Miyaura reaction and its application in forming cyclic structures.

Introduction: The Strategic Value of Intramolecular Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3] Its intramolecular variant has emerged as a robust method for the construction of cyclic systems, ranging from common 5- and 6-membered rings to more challenging medium and large macrocycles.[4][5][6] These ring-closing reactions are pivotal in the synthesis of complex natural products and pharmaceutical agents, as cyclic frameworks often impart conformational rigidity and favorable binding characteristics to bioactive molecules.[5]

This guide focuses on a specific, yet highly valuable transformation: the intramolecular Suzuki coupling of a bifunctional substrate derived from this compound to forge a seven-membered ring. This particular scaffold, a dibenzo[b,f]azepine derivative, is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. The inherent challenge of forming medium-sized rings like this seven-membered system makes the intramolecular Suzuki coupling an attractive and powerful synthetic tool.[7][8][9]

Mechanistic Considerations and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10] Understanding these steps is crucial for optimizing the intramolecular cyclization.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² (Coupled Product) Reductive_Elimination->Product Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronic_Acid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

For the intramolecular coupling of a substrate derived from this compound, the molecule contains both the boronic acid moiety and a leaving group (typically a halide) on the same molecule, tethered by a flexible chain. The key to a successful reaction lies in favoring the intramolecular pathway over competing intermolecular reactions. This is typically achieved by using high-dilution conditions.

The ortho-aminomethyl substituent can potentially influence the reaction. The nitrogen atom could coordinate to the palladium center, which may affect the catalyst's reactivity and selectivity.[11] However, in many cases, the desired cyclization proceeds efficiently. The choice of ligand on the palladium catalyst is critical to stabilize the active catalytic species and promote the desired transformation.[12][13]

Proposed Synthetic Application and Protocol

Herein, we propose a general protocol for the intramolecular Suzuki coupling of a model substrate, N-(2-bromobenzyl)-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine. This precursor can be readily synthesized from commercially available starting materials.

experimental_workflow cluster_prep Substrate Preparation cluster_coupling Intramolecular Suzuki Coupling cluster_workup Work-up and Purification start Start Materials: This compound 2-Bromobenzyl bromide synthesis Synthesis of Precursor: N-(2-bromobenzyl)-N-methyl-2- (boronic acid)benzylamine start->synthesis reaction_setup Reaction Setup: Precursor, Pd Catalyst, Ligand, Base, Solvent synthesis->reaction_setup heating Heating under Inert Atmosphere (e.g., 80-100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring quench Quenching and Extraction monitoring->quench purification Column Chromatography quench->purification characterization Characterization (NMR, MS) purification->characterization end end characterization->end Final Product: Seven-membered Ring caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(2-bromobenzyl)-N-methyl-2-(boronic acid)benzylamineSynthesis Grade-Synthesized from precursors
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeMajor chemical supplierHandle in a fume hood
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeMajor chemical supplierAir-sensitive, store under inert gas
Potassium Phosphate (K₃PO₄), anhydrousReagent GradeMajor chemical supplierFinely ground before use
1,4-Dioxane or Toluene/WaterAnhydrous/DegassedMajor chemical supplierDegas with N₂ or Ar for 30 min
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeMajor chemical supplierFor drying organic extracts
Deuterated Solvents (e.g., CDCl₃)NMR GradeMajor chemical supplierFor NMR analysis
Detailed Experimental Protocol

Note: This is a general protocol and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the boronic acid precursor (1.0 equiv), potassium phosphate (3.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%), and SPhos (5.0 mol%).

    • Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.[14]

  • Solvent Addition:

    • To the reaction vessel, add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a high dilution condition (e.g., 0.01 M concentration of the substrate).[14] High dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Key Parameters for Optimization

The success of the intramolecular Suzuki coupling is highly dependent on the careful selection of reaction parameters.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts. The choice can influence reaction kinetics and yield.[12]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination.[12][15] The ligand choice is often the most critical parameter to optimize.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThe base is essential for the transmetalation step.[16][17] K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings. The choice of base can significantly impact the reaction outcome.[16]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used. The solvent system should be degassed to prevent catalyst deactivation.
Temperature 80-120 °CThe reaction temperature should be sufficient to drive the reaction to completion without causing decomposition of the starting materials or product.
Concentration 0.005 - 0.05 MHigh dilution conditions are critical to minimize intermolecular side reactions and favor the formation of the desired cyclic product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure proper degassing of solvents; Use fresh catalyst and base; Increase reaction temperature.
Formation of Protodeboronated Byproduct Presence of excess water or protic sources; Unfavorable reaction kinetics.Use anhydrous solvents and reagents; Screen different bases and ligands to accelerate the desired coupling.
Formation of Intermolecular Oligomers/Polymers Reaction concentration is too high.Employ higher dilution conditions. Consider using a syringe pump for slow addition of the substrate to the reaction mixture.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.

Conclusion

The intramolecular Suzuki-Miyaura coupling reaction of substrates derived from this compound represents a highly effective and strategic approach for the synthesis of seven-membered heterocyclic rings. These structures are of considerable interest in drug discovery and development.[18][19] By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired cyclized products. The protocol and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic transformation. Further optimization may be necessary for specific substrates, but the principles outlined here will serve as a valuable starting point for any synthetic campaign targeting these important molecular scaffolds.

References

  • Caso, C., & Altmann, K.-H. (2025). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. Chemistry, 31(1). [Link]

  • Caso, C., & Altmann, K.-H. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry. [Link]

  • Various Authors. (n.d.). Seven-membered rings | Request PDF. ResearchGate. [Link]

  • Various Authors. (n.d.). Seven-Membered Rings. SciSpace. [Link]

  • Heravi, M. M., Malmir, M., & Moradi, R. (2019). Recent Advances in the Applications of the Intramolecular Suzuki Cross-coupling Reaction in Cyclization and Heterocyclization: An Update. ResearchGate. [Link]

  • Unknown Authors. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Various Authors. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Heravi, M. M., Malmir, M., & Moradi, R. (2019). Recent Advances in the Applications of the Intramolecular Suzuki Cross-coupling Reaction in Cyclization and Heterocyclization: An Update. Bentham Science. [Link]

  • Unknown Author. (n.d.). A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. ACS Publications. [Link]

  • Various Authors. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Various Authors. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Universitat Autònoma de Barcelona Research Portal. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Organic Chemistry Explained. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Molander, G. A., & Gravel, M. (2002). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Liu, L., Wang, W., & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Boronic Acid with Unique Potential

(2-((Methylamino)methyl)phenyl)boronic acid is a fascinating and increasingly valuable building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Its structure is distinguished by the presence of a methylamino-methyl group positioned ortho to the boronic acid moiety. This seemingly simple substitution imparts a unique set of electronic and steric properties that differentiate it from simpler phenylboronic acids. The proximate Lewis basic nitrogen atom can engage in an intramolecular B-N dative bond, influencing the acidity, stability, and reactivity of the boronic acid group.[1][2][3] This interaction can be both a powerful tool and a potential challenge in its application, particularly in transition metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling.

This guide provides an in-depth exploration of the protocol for effectively utilizing this compound in Suzuki-Miyaura cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential pitfalls, and optimization strategies, empowering researchers to confidently and successfully incorporate this versatile reagent into their synthetic workflows.

Understanding the Reagent: The Role of the Ortho-Substituent

The ortho-((methylamino)methyl) group is not a passive spectator in the cross-coupling reaction. Its presence introduces several key considerations:

  • Intramolecular Coordination: The nitrogen atom can coordinate to the boron center, forming a five-membered ring. This intramolecular Lewis acid-base interaction can stabilize the boronic acid but also modulates its reactivity.[1][2] This coordination can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.

  • pH Sensitivity and Basicity: The aminomethyl group is basic and will be protonated under acidic conditions. The choice of base in the Suzuki-Miyaura reaction is therefore critical. A base that is too strong could deprotonate other sensitive functional groups, while a base that is too weak may not efficiently promote the formation of the reactive boronate species.[4][5] Furthermore, the basicity of the substrate's amine can lead to coordination with the palladium catalyst, potentially inhibiting its activity.[6][7]

  • Potential for Protodeboronation: Like many functionalized boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][8] This is often exacerbated by harsh basic conditions and the presence of water.

By understanding these characteristics, we can rationally design a protocol that maximizes the desired cross-coupling pathway while minimizing unwanted side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its functional group tolerance and mild conditions.[9][10] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) Boronic Boronic Acid (Ar'-B(OH)₂) + Base BaseX [X]⁻, Base BaseOH [B(OH)₃X]⁻

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl bromides. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
This compound365245-83-6≥95%e.g., Sigma-Aldrich, Combi-BlocksStore under inert gas at 2-8 °C.[12]
Aryl BromideVaries≥98%VariesSubstrate of choice.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3≥99%e.g., Strem, Sigma-AldrichAir-sensitive. Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)584-08-7≥99%VariesAnhydrous powder, finely ground.
1,4-Dioxane123-91-1AnhydrousVariesDegas thoroughly before use.
Deionized WaterN/AN/AIn-houseDegas thoroughly before use.
Experimental Workflow

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure

1. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv). Using a slight excess of the boronic acid can help drive the reaction to completion.

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

2. Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Using degassed solvents, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent ratio is a critical parameter and may require optimization.

3. Reaction Execution:

  • The reaction mixture is heated to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Justification of Protocol Choices

  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.[2] While more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer higher activity, Pd(PPh₃)₄ provides a robust starting point.[8][9] The phosphine ligands can also help to stabilize the palladium center.

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the boronate species without being overly harsh, which is crucial for substrates with sensitive functional groups.[4][8] Its use in an aqueous/organic solvent mixture is well-established. For particularly base-sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or even organic bases could be explored.

  • Solvent System (Dioxane/Water): The combination of an organic solvent like 1,4-dioxane with water is common in Suzuki reactions. Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][13] Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.[8]

  • Stoichiometry and Temperature: A slight excess of the boronic acid is used to ensure complete consumption of the potentially more valuable aryl halide. The reaction temperature of 80-90 °C is a common starting point for Suzuki couplings with aryl bromides and provides sufficient thermal energy to drive the reaction without promoting significant decomposition.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a Pd(II) precatalyst with a phosphine ligand (e.g., Pd(OAc)₂ + PPh₃) which is reduced in situ.
Insufficient base strength or poor solubility.Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better surface area.[11][14]
Catalyst inhibition by the amine functionality.Consider protecting the amine group (e.g., as a Boc-carbamate) prior to the coupling reaction. This is a common strategy for substrates with coordinating groups.[7] Alternatively, screen different ligands.
Protodeboronation Base is too strong or reaction time is too long.Use a milder base (e.g., K₃PO₄, NaHCO₃).[4][8] Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using anhydrous conditions with a base like KF.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[8]

Conclusion

This compound is a powerful synthetic intermediate whose unique structural features can be leveraged for the efficient construction of complex molecules via the Suzuki-Miyaura cross-coupling. Success with this reagent hinges on a rational approach to protocol design, taking into account the potential for intramolecular coordination and the basicity of the ortho-substituent. The detailed protocol provided herein serves as a validated starting point for researchers. By understanding the "why" behind each step and anticipating potential challenges, scientists can effectively troubleshoot and optimize their reactions, unlocking the full synthetic potential of this versatile building block.

References

  • Bedford, R. B. (2003). Palladacycles in catalysis: a personal account. Dalton Transactions, (21), 4165-4174. Available at: [Link]

  • Nowicki, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2348. Available at: [Link]

  • Collins, B. E., et al. (2009). Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 74(11), 4055–4060. Available at: [Link]

  • Li, Y., & Li, R. (2005). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 7(12), 2381–2384. Available at: [Link]

  • Konishi, A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1989. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Fall, Y., et al. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 696(1), 359-363. Available at: [Link]

  • Monflier, E., et al. (2019). Supramolecular Catalysts for Cross-Coupling Reactions. Chemistry – A European Journal, 25(6), 1424-1437. Available at: [Link]

  • O'Brien, A. G., et al. (2014). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 33(16), 4214–4223. Available at: [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12532–12535. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Leadbeater, N. E., & Kormos, C. M. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 8(20), 4513–4516. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

Sources

The Versatile Role of (2-((Methylamino)methyl)phenyl)boronic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Boronic acids, and their derivatives, have emerged as indispensable tools in medicinal chemistry, largely due to their versatile reactivity, stability, and favorable toxicological profiles.[1] Among these, (2-((Methylamino)methyl)phenyl)boronic acid stands out due to its unique structural features: an ortho-substituted phenylboronic acid bearing a methylaminomethyl group. This specific arrangement offers intriguing possibilities for intramolecular interactions and provides a valuable scaffold for the construction of complex, biologically active molecules.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its use as a key intermediate in cross-coupling reactions for the synthesis of heterocyclic compounds and discuss its potential as a pharmacophore in the design of enzyme inhibitors. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this versatile reagent in their drug discovery endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and biological assays.

PropertyValueReference
CAS Number 365245-83-6[2][3]
Molecular Formula C8H12BNO2[2][3]
Molecular Weight 165.00 g/mol [3]
Appearance Solid[4]
Storage 2-8°C, under inert gas[3][5]

Application I: A Key Building Block for Bioactive Quinazoline Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[6][7] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 2-((methylamino)methyl)phenyl moiety into various molecular scaffolds.

A significant application of this building block is in the synthesis of complex quinazoline derivatives. The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][8][9] Notably, this compound has been implicated in the synthesis of compounds such as [2-amino-6-[2-(methylaminomethyl)phenyl]quinazolin-4-yl]isoindolin-2-ylmethanone, highlighting its direct relevance in the construction of potentially therapeutic molecules.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling, especially with an ortho-substituted boronic acid, hinges on the careful selection of the catalyst, ligand, base, and solvent. The ortho-substituent can introduce steric hindrance, which may impede the transmetalation step of the catalytic cycle.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand, is typically employed. For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance catalytic activity by promoting the reductive elimination step and stabilizing the active palladium species.

  • Base: The base is crucial for the activation of the boronic acid to form a boronate species, which is more nucleophilic and readily undergoes transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. For challenging couplings, a stronger, non-aqueous base might be necessary.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is common. The aqueous phase is essential for the activation of the boronic acid.

Protocol 1: Synthesis of a 6-Aryl-Quinazoline Derivative via Suzuki-Miyaura Coupling

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a halogenated quinazoline precursor.

Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants Combine Reactants: - 6-Bromo-quinazoline derivative - this compound - Palladium catalyst & Ligand - Base Solvent Add Solvent System (e.g., Dioxane/Water) Reactants->Solvent Inert Degas and place under an inert atmosphere (N2 or Ar) Solvent->Inert Heating Heat the reaction mixture (e.g., 80-100 °C) with stirring Inert->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Cool to RT and quench Monitoring->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer and concentrate in vacuo Extract->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize the product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials
  • This compound (1.2 eq)

  • 6-Bromo-quinazoline derivative (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the 6-bromo-quinazoline derivative (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio. The reaction should be set up to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 90-100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-aryl-quinazoline derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application II: A Potential Pharmacophore for Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore in the design of enzyme inhibitors.[10] Its ability to form a reversible covalent bond with the hydroxyl group of serine residues in the active site of proteases is a key mechanism of action for drugs like bortezomib, which is used in the treatment of multiple myeloma.[1] The trigonal planar sp² hybridized boron atom can accept a lone pair of electrons from a nucleophilic serine residue, forming a tetrahedral boronate adduct and thereby inhibiting the enzyme's catalytic activity.

While specific enzyme inhibition data for this compound is not yet widely published, its structural features suggest it could be a valuable candidate for screening against various enzymes, particularly serine proteases. The ortho-aminomethyl substituent could potentially engage in secondary binding interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.

Mechanism of Serine Protease Inhibition by Boronic Acids

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Intermediate Enzyme Serine Protease Serine Ser-OH (Nucleophile) Complex R-B(OH)2-O-Ser (Reversible Covalent Complex) Serine->Complex BoronicAcid R-B(OH)2 This compound BoronicAcid->Complex Reversible Covalent Bonding

Caption: Mechanism of serine protease inhibition by a boronic acid.

Protocol 2: General Procedure for Screening Enzyme Inhibitory Activity

This protocol outlines a general method for assessing the inhibitory potential of this compound against a model serine protease, such as trypsin or chymotrypsin, using a colorimetric assay.

Materials
  • This compound (test inhibitor)

  • A known serine protease inhibitor (positive control, e.g., PMSF)

  • Serine protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the serially diluted test inhibitor or positive control to the respective wells. Include a control group with only DMSO (vehicle control).

    • Add the serine protease solution to all wells except for the blank (which contains only buffer and substrate).

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) over time using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of complex, biologically relevant scaffolds, such as quinazolines, through robust methods like the Suzuki-Miyaura coupling is well-established. Furthermore, the inherent reactivity of its boronic acid moiety positions it as a promising candidate for the development of novel enzyme inhibitors. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this unique compound in their quest for new therapeutic agents. Future investigations could focus on expanding the scope of its application in the synthesis of other heterocyclic systems and conducting comprehensive screening against a panel of clinically relevant enzymes to uncover new biological activities.

References

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(3), 269-278.
  • Hussain, Z., & Green, I. R. (2022).
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US7638536B2 - 2-Acylaminothiazole derivative or salt thereof.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996.
  • Silva, A. M., et al. (2020).

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Using (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Synthetic Potential of a Bifunctional Boronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, organoboron compounds, particularly boronic acids, stand out as exceptionally versatile building blocks.[1][2] Their stability, low toxicity, and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling have cemented their role in the synthetic chemist's toolbox.[3]

This guide focuses on a specialized reagent, (2-((Methylamino)methyl)phenyl)boronic acid (CAS: 365245-83-6)[4][5]. The defining feature of this molecule is not merely the boronic acid moiety, but the strategic placement of a (methylamino)methyl group at the ortho position. This bifunctional arrangement transforms it from a simple arylboronic acid into a powerful precursor for constructing complex heterocyclic systems through intramolecular transformations. The proximate amino and boronic acid groups can act in concert, enabling elegant and efficient cyclization strategies to access novel scaffolds.

The primary value of this reagent lies in its ability to generate boron-containing heterocycles, most notably benzoboroxole derivatives.[1][6] The benzoboroxole core is a privileged scaffold in medicinal chemistry, forming the basis of FDA-approved drugs such as the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1][7] These compounds often derive their biological activity from the unique ability of the boronic acid to form reversible covalent bonds with diol-containing residues in enzyme active sites, such as in leucyl-tRNA synthetase.[6] This document provides the scientific context and actionable protocols for leveraging this compound in the synthesis of high-value heterocyclic compounds.

Application Notes: Mechanistic Insights and Strategic Considerations

Core Application: Intramolecular Cyclization for Benzoboroxole Synthesis

The most direct application of this compound is its conversion into N-methyl-substituted benzoboroxole analogs. The inherent Lewis acidity of the boron atom, combined with the nucleophilicity of the adjacent secondary amine, provides a potent driving force for intramolecular cyclization.

This transformation is typically a dehydration or condensation reaction where the boronic acid's hydroxyl groups react with the amine's N-H bond. While this can be a simple equilibrium, the formation of a stable five-membered ring makes the cyclized product favorable, especially when reaction conditions are designed to remove water. The resulting B-N heterocyclic core is a key structure in its own right and serves as a versatile intermediate for further functionalization in drug discovery programs.[7][8]

Advanced Strategy: A Precursor for Intramolecular Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount method for C(sp²)–C(sp²) bond formation.[9][10] While this compound can participate in standard intermolecular couplings, its true potential is realized in a two-step, one-pot, or sequential strategy involving intramolecular cyclization.

In this approach, the amine is first functionalized with a moiety containing an organic halide (e.g., by acylation with a brominated acyl chloride). This creates a substrate where the boronic acid and the halide are tethered together. The subsequent addition of a palladium catalyst and a suitable base initiates an intramolecular Suzuki-Miyaura coupling. This powerful tactic allows for the construction of complex, fused heterocyclic systems, such as dihydroisoquinolinones, that would be challenging to assemble through other means. The efficiency of such intramolecular reactions is often high due to the favorable entropy associated with the proximal reactive centers.

G A This compound (Starting Material) B Step 1: Functionalization (e.g., Acylation of Amine with a Halide-Tether) A->B Add Reagents C Tethered Precursor (Boronic Acid + Organic Halide) B->C Isolate Intermediate D Step 2: Intramolecular Cyclization (e.g., Pd-Catalyzed Suzuki Coupling) C->D Add Catalyst/Base E Final Heterocyclic Product (e.g., Fused Ring System) D->E Purify

Caption: General experimental workflow for advanced synthesis.

Utility in Multicomponent Reactions: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboronic acid to generate complex α-amino acids and other substituted amines.[11][12][13] By employing this compound as the boron component, chemists can synthesize molecules that incorporate the (2-((Methylamino)methyl)phenyl) fragment.

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic carbon attached to the boron atom.[14] The product retains the ortho-substituted amine, providing a valuable synthetic handle for subsequent diversification or cyclization steps, thereby increasing molecular complexity in a single, efficient operation. This makes the reagent suitable for building libraries of compounds for drug discovery screening.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-dihydro-2,1-benzazaborole via Intramolecular Dehydration

This protocol describes the direct cyclization of the title compound to form a B-N heterocycle, a simplified analog of the medicinally important benzoboroxole core.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.65 g, 10.0 mmol).

  • Solvent Addition: Add toluene (50 mL). The boronic acid may not fully dissolve at room temperature.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-112 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue reflux for 4-6 hours, or until no more water is observed collecting in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Data Summary Table:

ParameterConditionRationale
Solvent TolueneForms an azeotrope with water to drive the equilibrium towards the cyclized product.
Temperature Reflux (~111 °C)Provides sufficient energy for the reaction and facilitates azeotropic removal of water.
Apparatus Dean-StarkEssential for physically removing the water byproduct, preventing the reverse reaction.
Typical Time 4-6 hoursSufficient for complete conversion once water removal ceases.
Purification ChromatographyRemoves non-polar impurities and any unreacted starting material.
Protocol 2: Synthesis of a Fused Lactam via Intramolecular Suzuki-Miyaura Coupling

This advanced protocol demonstrates the use of the title compound as a precursor for a palladium-catalyzed intramolecular C-C bond formation.

Part A: Synthesis of the Precursor

  • Dissolution: In a 250 mL flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.65 g, 10.0 mmol) and a mild base such as triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-bromopropenoyl chloride (1.71 g, 11.0 mmol) in DCM (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude acylated precursor. This intermediate is often used directly in the next step without extensive purification.

Part B: Intramolecular Suzuki-Miyaura Cyclization

  • Reaction Setup: To a flask charged with the crude precursor from Part A (approx. 10.0 mmol), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%, 578 mg) and a base (e.g., K₂CO₃, 2.76 g, 20.0 mmol).[9]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 100 mL).[15]

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Heating: Heat the reaction mixture to 90-100 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the precursor (typically 8-24 hours).

  • Work-up: After cooling, filter the mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate (150 mL) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the residue by silica gel column chromatography to afford the final fused heterocyclic product.

G

Caption: Key steps in the intramolecular Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a highly valuable, specialized reagent for the synthesis of complex heterocyclic structures. Its unique ortho-aminomethyl substitution provides an internal nucleophile, enabling facile intramolecular cyclization reactions that are otherwise difficult to achieve. By understanding the underlying mechanisms and employing robust protocols such as those detailed here, researchers in synthetic and medicinal chemistry can effectively utilize this compound to construct novel benzoboroxole analogs and complex fused ring systems, accelerating the discovery of new therapeutic agents.

References

  • Mereddy, G. R., et al. Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. [Link]

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. PubMed. [Link]

  • Dąbrowski, M., et al. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, ACS Publications. [Link]

  • Mereddy, G. R., et al. Benzoboroxoles: Synthesis and applications in medicinal chemistry. Journal of Organometallic Chemistry. [Link]

  • Petasis reaction. Wikipedia. [Link]

  • Zhu, J., et al. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC, NIH. [Link]

  • Zhu, J., et al. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PubMed. [Link]

  • Zhu, J., et al. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, ACS Publications. [Link]

  • González-Bobes, F., et al. Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, ACS Publications. [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PMC, NIH. [Link]

  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Soares, M. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, MDPI. [Link]

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]

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Application Note: A Guide to Successful Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Labyrinth of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, advanced materials, and agrochemicals.[2] However, as synthetic targets grow in complexity, so do the challenges. A significant hurdle arises when coupling partners bear substantial steric bulk, particularly when ortho-substituents are present on the boronic acid partner.[3]

Low or nonexistent yields are common when employing standard Suzuki-Miyaura conditions for these sterically demanding transformations.[3][4] The steric impediment presented by ortho-substituents can dramatically slow or halt the key steps of the catalytic cycle.[4][5] This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of the mechanistic challenges and offers a validated framework of strategies and protocols to overcome the steric barriers inherent in coupling ortho-substituted boronic acids. We will delve into the causality behind experimental choices in catalyst, ligand, base, and solvent systems, providing a robust toolkit for the successful synthesis of even highly hindered biaryl compounds.

Part 1: Mechanistic Insights into the Steric Challenge

The efficacy of the Suzuki-Miyaura coupling is contingent on the smooth progression of a catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[6]

  • Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[7][8][9]

  • Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

For ortho-substituted boronic acids, the steric bulk poses a significant challenge, primarily to the transmetalation and reductive elimination steps.[5] The bulky substituents physically obstruct the approach of the boronate complex to the palladium center, increasing the energy barrier for transmetalation.[3][10] Similarly, the resulting di-organopalladium intermediate may be distorted, hindering the orbital overlap required for efficient reductive elimination.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the sterically hindered transmetalation step, which is the critical bottleneck when using ortho-substituted boronic acids.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle for Hindered Substrates cluster_main Suzuki-Miyaura Catalytic Cycle for Hindered Substrates cluster_activation Boronic Acid Activation cluster_product pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar¹-X pdiia Ar¹-Pd(II)L_n-X ox_add->pdiia transmetal Transmetalation (Rate-Limiting for Hindered Substrates) pdiia->transmetal [Ar²B(OH)₃]⁻ pdiib Ar¹-Pd(II)L_n-Ar² transmetal->pdiib red_elim Reductive Elimination pdiib->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² red_elim->product boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) boronate->transmetal Steric Clash with ortho- substituents product_node Ar¹-Ar²

Caption: The catalytic cycle highlighting the base-mediated activation and the sterically hindered transmetalation step.

Part 2: Optimizing Reaction Parameters for Hindered Couplings

Overcoming the steric barrier in Suzuki-Miyaura couplings requires a carefully orchestrated selection of reagents and conditions. The choice of catalyst, ligand, base, and solvent are not independent variables; they form an interdependent system that must be tuned to the specific substrates.

Catalyst and Ligand Selection: The Key to Success

For sterically demanding couplings, the ligand bound to the palladium center is the most critical factor.[11] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[11] The breakthrough in this area came with the development of bulky and electron-rich phosphine ligands and, later, N-heterocyclic carbenes (NHCs).

  • Bulky, Electron-Rich Ligands: These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[11] Their steric bulk facilitates the reductive elimination step, while their strong electron-donating properties accelerate the oxidative addition step.[4] For tetra-ortho-substituted biaryl synthesis, ligands from the Buchwald biaryl phosphine family are the gold standard.[5][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for hindered couplings.[12]

Table 1: Recommended Catalyst Systems for Ortho-Substituted Couplings

Ligand/Precatalyst Key Features & Advantages Typical Substrates
XPhos / XPhos Pd G3/G4 Highly active, general-purpose for hindered substrates. Promotes rapid catalyst activation.[12] Di-ortho- and tri-ortho-substituted biaryls.
SPhos / SPhos Pd G3/G4 Extremely active for sterically demanding couplings. Often effective where other ligands fail.[12] Tetra-ortho-substituted biaryls.
RuPhos / RuPhos Pd G3/G4 Very electron-rich and bulky. Excellent for electron-rich and hindered aryl chlorides.[5][12] Hindered aryl chlorides and bromides.
AntPhos Unique anthracenyl backbone can inhibit β-hydride elimination in aryl-alkyl couplings and is effective for hindered aryl-aryl couplings.[13] Extremely sterically demanding aryl-aryl and aryl-alkyl couplings.[13]

| PEPPSI™-Type Catalysts | Precatalysts featuring an NHC ligand. Offer high thermal stability.[1] | Useful for challenging couplings requiring high temperatures. |

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming the boronate anion [ArB(OH)₃]⁻, which is significantly more nucleophilic and reactive toward transmetalation than the neutral boronic acid.[7][9] For sterically hindered substrates, stronger bases are often required to drive the pre-equilibrium towards the active boronate species.[6]

Table 2: Common Bases for Hindered Suzuki Couplings

Base Strength Key Characteristics & Use Cases
K₃PO₄ Strong Widely effective for hindered couplings. Its moderate solubility is often beneficial.[6][12]
Cs₂CO₃ Strong Highly effective, often used in challenging cases. Its high solubility can be advantageous.
K₂CO₃ Moderate Often used with aqueous solvent systems. May be less effective for the most hindered substrates.[3]
t-BuOK / t-BuONa Very Strong Can be effective for very challenging substrates, including aryl chlorides.[12]

| Aqueous NaOH | Strong | A strong, inexpensive base, but its high water content can promote protodeboronation.[6] |

Solvent Selection

The choice of solvent impacts catalyst solubility, reaction rate, and potentially the reaction mechanism. For hindered couplings that often require elevated temperatures, non-polar, aprotic solvents are generally preferred.[12]

  • Toluene and Dioxane: These are the most commonly employed solvents for challenging Suzuki couplings. They effectively solubilize the catalyst complexes and can be heated to the high temperatures needed to overcome activation barriers.[12]

  • Tetrahydrofuran (THF): A good solvent for reactions at moderate temperatures. Often used in combination with water.

  • Water: While Suzuki couplings can be run in water, for sterically hindered boronic acids, anhydrous conditions are often preferred to minimize the risk of protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[12]

Mitigating Side Reactions: Boronic Acid Surrogates

Ortho-substituted boronic acids can be susceptible to competitive side reactions, most notably protodeboronation. To enhance stability, boronic acids can be converted to more robust surrogates.

  • Pinacol Esters (R-B(pin)): Boronic esters are generally more stable towards protodeboronation than the corresponding free boronic acids and can be used directly in the coupling reaction.[12]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and can be slowly hydrolyzed under the reaction conditions to release the active boron species.[12]

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of an ortho-substituted boronic acid with an aryl halide.

Visualization: Experimental Workflow

Workflow start Start: Oven-Dried Glassware reagents 1. Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) start->reagents inert 2. Establish Inert Atmosphere (Seal, Evacuate & Backfill with Ar/N₂ 3x) reagents->inert catalyst 3. Add Catalyst System: - Pd Precatalyst (1-2 mol%) - Ligand (if separate) inert->catalyst solvent 4. Add Degassed Solvent (e.g., Toluene, Dioxane) catalyst->solvent reaction 5. Heat & Stir (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup 6. Reaction Workup: - Cool to RT - Dilute (e.g., EtOAc) - Aqueous Wash reaction->workup purify 7. Isolate & Purify: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: A streamlined workflow for setting up a sterically hindered Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • Aryl Halide (Ar¹-X) (1.0 eq)

  • Ortho-substituted Boronic Acid or Ester (Ar²-B(OR)₂) (1.2–1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1–2 mol%)

  • Base (e.g., K₃PO₄) (2.0–3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar and a septum-fitted cap

Procedure:

  • Reagent Preparation: To the oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the ortho-substituted boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[12]

  • Establish Inert Atmosphere: Seal the vial with the septum cap. Puncture the septum with a needle connected to a vacuum/inert gas manifold. Carefully evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). If the ligand is not part of the precatalyst, it should be added at this stage.[12]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction Execution: Place the sealed vial into a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C for hindered couplings).[5][12] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), remove the vial from the heat and allow it to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Part 4: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table provides guidance on common problems encountered with hindered Suzuki couplings.

Table 3: Troubleshooting Guide

Problem Likely Cause(s) Recommended Solution(s)
Low to No Yield 1. Ineffective Catalyst/Ligand: The chosen system cannot overcome the steric barrier.[11] 2. Inactive Catalyst: The Pd(0) species was not generated or has decomposed. 3. Insufficient Temperature: The activation energy for a hindered step is not being met.[12] 1. Switch to a more active, bulkier ligand (e.g., from XPhos to SPhos). Increase catalyst loading (e.g., to 3-5 mol%).[12] 2. Use a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles). Ensure inert atmosphere is strictly maintained. 3. Increase the reaction temperature in increments of 10-20 °C.
Protodeboronation 1. Presence of Water/Proton Source: Water in the solvent or base facilitates the cleavage of the C-B bond.[12] 2. Unstable Boronic Acid: The boronic acid is inherently prone to this side reaction. 1. Use a more stable boronic acid surrogate like a pinacol ester or a trifluoroborate salt.[12] 2. Ensure all reagents, solvents, and glassware are scrupulously dry. Use an anhydrous base.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid. 2. Catalyst System: Some catalyst systems are more prone to promoting this side reaction.[11] 1. Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. 2. Try slow addition of the boronic acid to the reaction mixture. Experiment with a different palladium source or ligand.[11]

| Inhibition by Coordinating Groups | 1. Chelation to Palladium: An ortho-functional group (e.g., ketone, ester) on the boronic acid may chelate to the palladium center, inhibiting the catalytic cycle.[12] | 1. Attempt the reaction with a different ligand system that may be less susceptible to chelation. 2. If possible, protect the coordinating functional group before the coupling reaction.[12] |

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PubMed. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

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Application Notes: Strategic Base Selection for the Activation of (2-((Methylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Character of a Self-Activating Boronic Acid

(2-((Methylamino)methyl)phenyl)boronic acid is a fascinating and highly useful building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its structure is distinguished by an ortho-methylaminomethyl group, which is not merely a passive substituent. This functionality engages in an intramolecular dative bond with the boron atom, creating a coordinatively saturated, zwitterionic structure. This intramolecular coordination significantly influences the electronic properties and reactivity of the boronic acid, setting it apart from simpler arylboronic acids.

The intramolecular B-N bond pre-activates the boronic acid by increasing the electron density on the boron atom, which can facilitate the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. However, this same interaction introduces steric bulk around the reactive center and can influence the equilibrium between the boronic acid, boronate, and boroxine forms. Consequently, the choice of an appropriate base is not trivial; it is a critical parameter that must be carefully selected to ensure efficient activation, optimal reaction kinetics, and high product yields. This application note provides a detailed guide to understanding and selecting the optimal base for the activation of this compound in Suzuki-Miyaura cross-coupling reactions.

Scientific Rationale: The Multifaceted Role of the Base

In the context of the Suzuki-Miyaura coupling, the base plays several critical roles in the catalytic cycle.[1][2][3] The primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (RB(OH)3⁻).[2] This is achieved through reaction with the boronic acid, increasing the electron density on the boron and facilitating the transfer of the aryl group to the palladium center during the transmetalation step.

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is most intimately involved in the transmetalation step. For a sterically hindered and intramolecularly coordinated boronic acid like this compound, the choice of base becomes even more critical. A base that is too weak may not efficiently generate the boronate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong could lead to undesired side reactions, such as decomposition of the starting materials or the catalyst.

The intramolecular B-N dative bond in this compound can be thought of as an "internal base," which modulates the Lewis acidity of the boron center. The selection of an external base must therefore be made in consideration of this existing intramolecular interaction. The ideal base should be strong enough to deprotonate the boronic acid to form the active boronate, but not so strong as to disrupt the palladium catalyst complex or promote unwanted side reactions.

Comparative Analysis of Common Bases for Suzuki-Miyaura Coupling

The selection of a base for a Suzuki-Miyaura reaction is highly dependent on the specific substrates, catalyst system, and solvent. For a sterically demanding substrate like this compound, a screening of bases is often necessary to identify the optimal conditions. Below is a comparative table of commonly used bases, along with their properties and general applicability.

BasepKa of Conjugate AcidTypical Concentration (equiv.)Common SolventsStrengthsWeaknesses
Sodium Carbonate (Na₂CO₃) 10.32-3Toluene/H₂O, Dioxane/H₂O, DMF/H₂OInexpensive, widely available, effective for many standard couplings.Can be less effective for hindered substrates; requires aqueous conditions.
Potassium Carbonate (K₂CO₃) 10.32-3Toluene/H₂O, Dioxane/H₂O, EthanolSimilar to Na₂CO₃, sometimes offers slightly better solubility and reactivity.[4]May not be strong enough for challenging couplings.
Cesium Carbonate (Cs₂CO₃) 10.32-3Dioxane, Toluene, THFHighly effective for sterically hindered and electronically challenging substrates; good solubility in organic solvents.[5]More expensive than other carbonates.
Potassium Phosphate (K₃PO₄) 12.32-3Toluene, Dioxane, THFStrong, non-nucleophilic base; often excellent for hindered substrates and heteroaromatic couplings.[6]Can lead to catalyst deactivation in some systems.
Potassium Fluoride (KF) 3.22-3THF, TolueneMild base, useful for substrates with base-sensitive functional groups.Often requires anhydrous conditions and can be less effective than stronger bases.
Potassium tert-butoxide (KOtBu) 191.5-2THF, TolueneVery strong base, can be effective for very unreactive substrates.Can promote side reactions and catalyst decomposition; requires strictly anhydrous conditions.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is crucial to note that optimization of the base, solvent, and catalyst may be necessary for different aryl halide coupling partners.

Protocol 1: General Screening of Bases for Suzuki-Miyaura Coupling

This protocol is designed for the initial screening of different bases to identify the optimal conditions for a specific aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and the selected base (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for a Challenging Coupling

This protocol is recommended for couplings that are sluggish or low-yielding under standard conditions, employing a stronger base and a more active catalyst system.

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Add anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Steric hindrance.1. Use a fresh catalyst or a more active precatalyst/ligand system (e.g., Buchwald ligands). 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 3. Increase reaction temperature and/or time.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Ensure thorough degassing of solvents and use of an inert atmosphere. 2. Try a different palladium source or ligand.
Protodeboronation (Cleavage of C-B bond) 1. Presence of excess water with a strong base. 2. High reaction temperatures.1. Use anhydrous conditions if possible, or a weaker base. 2. Attempt the reaction at a lower temperature for a longer duration.
Poor Product Recovery 1. Product is water-soluble. 2. Product is volatile.1. Perform multiple extractions of the aqueous layer. 2. Use care during solvent removal (e.g., lower temperature on rotary evaporator).

Visualizing the Process

Activation of Boronic Acid by Base

G cluster_0 Activation Pathway BoronicAcid This compound Boronate Activated Boronate Species (More Nucleophilic) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻)

Caption: The essential role of a base in activating the boronic acid to its more reactive boronate form.

Simplified Suzuki-Miyaura Catalytic Cycle

G cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Boronate R²-B(OH)₃⁻ (from Boronic Acid + Base) Boronate->Transmetalation

Caption: Overview of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009:21 Suppl 1:S124-6. [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Autech Industry Co., Limited. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]

  • Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Royal Society of Chemistry. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction. Semantic Scholar. [Link]

  • Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

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Troubleshooting & Optimization

Low yield in Suzuki coupling with (2-((Methylamino)methyl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its application to substrates with specific functionalities can present unique challenges. Researchers utilizing (2-((Methylamino)methyl)phenyl)boronic acid frequently report difficulties in achieving high yields, a problem often rooted in the inherent chemical properties of the substrate itself.

This technical support guide, designed for chemists and drug development professionals, provides a structured approach to troubleshooting and optimizing Suzuki couplings with this challenging boronic acid. We will delve into the mechanistic rationale behind common failures and offer field-proven solutions to guide you toward a successful reaction outcome.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low yields with this compound.

Q1: I am observing very low or no yield in my Suzuki reaction. What are the most probable causes?

A: Low yields with this specific substrate typically stem from a combination of three core issues:

  • Catalyst Inhibition/Deactivation: The primary culprit is often the basic nitrogen atom of the methylamino group. This Lewis basic site can coordinate directly to the palladium catalyst, forming a stable complex that inhibits its catalytic activity.[2] This effectively removes the catalyst from the productive reaction cycle.

  • Steric Hindrance: The (methylamino)methyl group is positioned ortho to the boronic acid. This steric bulk can impede key steps in the catalytic cycle, particularly the transmetalation step where the organic group is transferred from boron to palladium.

  • Boronic Acid Instability: Like many organoboronic acids, this compound can be susceptible to competitive side reactions, most notably protodeboronation (replacement of the C-B bond with a C-H bond) and homocoupling (formation of a biaryl from two boronic acid molecules).[2][3][4]

Q2: Should I consider protecting the methylamino group before the reaction?

A: While N-protection (e.g., as a Boc-carbamate) is a valid strategy to prevent catalyst coordination, it adds extra steps to your synthetic route (protection/deprotection). It is often preferable to first attempt to optimize the reaction conditions with the unprotected amine. Recent advancements in ligand and catalyst systems can often overcome the challenge of coordinating groups.[5][6] If optimization fails, N-protection remains a reliable, albeit less atom-economical, solution.

Q3: What are the main side products I should be looking for?

A: The most common side products are:

  • Protodeboronation Product: Toluene resulting from the replacement of the boronic acid group with a hydrogen atom. This is often favored by excess water, high temperatures, or certain bases.[2][4]

  • Homocoupling Product: Symmetrical biaryl formed from the coupling of your aryl halide with itself or the boronic acid with itself. The latter is often exacerbated by the presence of oxygen.[2]

  • Dehalogenation Product: Your aryl halide starting material with the halogen atom replaced by a hydrogen.[2]

In-Depth Troubleshooting Guide

If the initial FAQs do not resolve your issue, a systematic, parameter-by-parameter optimization is necessary.

The Catalyst System: Overcoming Inhibition

The coordination of the amine to the palladium center is a critical hurdle. The choice of ligand is paramount to stabilizing the catalyst and facilitating the reaction.

The Problem: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The palladium-phosphine bond can be labile, allowing the substrate's amine to coordinate and deactivate the catalyst.

The Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition. Their steric bulk creates a "pocket" around the palladium that favors the productive catalytic cycle while discouraging deactivating side-coordination.

Ligand RecommendationRationale
SPhos, XPhos, RuPhos These dialkylbiaryl phosphines are highly effective for sterically hindered substrates and substrates with basic functional groups.[5][7] Their electron-donating nature accelerates the rate-limiting oxidative addition step.
N-Heterocyclic Carbenes (NHCs) Ligands like IPr or IMes are strong electron donors and form very stable palladium complexes, making them robust catalysts for challenging couplings.[8]

Starting Point: Begin with a pre-formed palladium(II) precatalyst (e.g., SPhos Pd G3) or generate the active Pd(0) catalyst in situ using a source like Pd₂(dba)₃ or Pd(OAc)₂ with 1.1-1.2 equivalents of the chosen ligand.

Base Selection: A Delicate Balance

The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][8] With an amine-containing substrate, the choice of base is even more critical.

The Problem: A base that is too strong can lead to side reactions or degradation of the starting materials. A base that is too weak will result in inefficient transmetalation and low yield.[9]

The Solution: Screen a variety of bases with different properties. Inorganic bases are most common.

Base ClassExamplesConsiderations for this Substrate
Phosphates K₃PO₄, K₂HPO₄Often an excellent choice. K₃PO₄ is a moderately strong base that is effective in many challenging couplings. It often requires a small amount of water to be fully effective, even in anhydrous solvents.[7]
Carbonates K₂CO₃, Cs₂CO₃Milder bases that can be effective, especially at higher temperatures. Cs₂CO₃ is more soluble in organic solvents and can be more effective than K₂CO₃.
Fluorides KF, CsFFluoride ions can activate boronic acids, but their efficacy can be system-dependent. KF is often used when substrates are sensitive to stronger bases.[8]
Organic Bases DBU, DIPEAGenerally avoided as they can compete with the substrate for coordination to the palladium catalyst.[10]

Recommendation: Start with potassium phosphate (K₃PO₄). It provides a good balance of basicity and compatibility for many sterically hindered and functionalized substrates.

Solvent and Temperature Optimization

The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).

The Problem: A single solvent may not be optimal. The reaction often benefits from a biphasic system to dissolve the inorganic base and the organic starting materials.

The Solution: Anhydrous polar aprotic solvents or mixtures with water are standard.

  • Toluene / H₂O

  • Dioxane / H₂O

  • THF / H₂O

Experimental Insight: While water is often necessary to dissolve the base and facilitate the formation of the active boronate species, an excess can promote protodeboronation.[2] Typically, a solvent ratio of 5:1 to 10:1 (organic:water) is a good starting point. If protodeboronation is a significant issue, consider using a more anhydrous system with a highly soluble base like Cs₂CO₃ or finely ground K₃PO₄.[7]

Temperature: Most Suzuki couplings require heating. A starting temperature of 80-100 °C is typical. If the reaction is slow, increasing the temperature may improve the yield, but be mindful that higher temperatures can also accelerate decomposition pathways.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to success.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition product Ar-Ar' Product trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination trans_complex->product C-C Bond Formed start Ar-X start->oa_complex boronic Ar'-B(OH)₂ boronic->trans_complex base Base (OH⁻) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield Observed q1 Is Catalyst Deactivation Suspected? start->q1 a1 Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Use a Pd(II) precatalyst. q1->a1 Yes q2 Is Protodeboronation Observed? q1->q2 No a1->q2 a2 Reduce water content. Use milder base (e.g., K₂CO₃, KF). Consider converting boronic acid to a pinacol or MIDA ester. q2->a2 Yes q3 Have Reaction Conditions Been Optimized? q2->q3 No a2->q3 a3 Screen different bases (K₃PO₄ is a good start). Screen solvents (Toluene, Dioxane). Vary temperature (80-110 °C). q3->a3 No end Yield Improved q3->end Yes a3->end

Caption: A logical flowchart for troubleshooting low Suzuki coupling yields.

Optimized Experimental Protocol (Starting Point)

This protocol provides a robust set of starting conditions for the Suzuki coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous toluene to create a solution with a concentration of ~0.1 M with respect to the aryl bromide.

  • Add deionized water (20% of the toluene volume, e.g., 1 mL of water for 5 mL of toluene).

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This protocol serves as a validated starting point. If yields remain low, systematic variation of the ligand, base, and solvent as described in the troubleshooting guide is the recommended next step.

References

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online Forum]. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Svatunek, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Svatunek, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC - NIH. Available at: [Link]

  • Pinter, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros [Online Forum]. Available at: [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Youssif, B. G., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

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Technical Support Center: Troubleshooting Side Reactions of (2-((Methylamino)methyl)phenyl)boronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for side reactions encountered when using (2-((Methylamino)methyl)phenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design.

The presence of the ortho-aminomethyl group in this compound introduces specific challenges that can lead to undesired side reactions, impacting yield and purity. This guide will focus on the three most common side reactions: protodeboronation, homocoupling, and intramolecular cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Presence of Protodeboronation Product

Question: I am observing a significant amount of the protodeboronated product (toluene with a methylaminomethyl group) and a low yield of my desired cross-coupled product. What is causing this and how can I minimize it?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[1][2] This is a common side reaction in Suzuki couplings, especially with boronic acids that are sensitive to the reaction conditions.[1] The ortho-aminomethyl group in your boronic acid can influence its reactivity and stability.

Causality and Mitigation Strategies:

  • Base-Mediated Decomposition: Harsh basic conditions, especially in the presence of water, can accelerate protodeboronation.[3] The base is necessary to activate the boronic acid for transmetalation, but prolonged exposure or an overly strong base can lead to this undesired pathway.[4]

    • Troubleshooting:

      • Use a milder base: Switch from strong bases like NaOH or KOH to milder options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] For particularly sensitive substrates, potassium fluoride (KF) can be effective.[3]

      • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[3]

  • Elevated Temperatures: High reaction temperatures can increase the rate of protodeboronation.[3]

    • Troubleshooting:

      • Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[3] A temperature screening (e.g., 60°C, 80°C, 100°C) can identify the optimal balance.

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose.

    • Troubleshooting:

      • Use a More Active Catalyst: Employing a more efficient palladium catalyst or ligand can shorten the required reaction time, minimizing the window for protodeboronation. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to accelerate the catalytic cycle.[5][6]

Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)

Question: My reaction mixture contains a significant amount of a symmetrical biaryl, which appears to be the homocoupling product of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl.[7][8] This side reaction can be promoted by the presence of oxygen or by certain palladium species.[9][10]

Causality and Mitigation Strategies:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the oxidative homocoupling of boronic acids.[9]

    • Troubleshooting:

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from re-entering the system.[5]

  • Palladium(II) Mediated Pathway: The Pd(II) precatalyst can react directly with the boronic acid, leading to homocoupling and the formation of Pd(0), which then enters the desired catalytic cycle.[10]

    • Troubleshooting:

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling. However, these catalysts can be air-sensitive.[5]

      • Employ Precatalysts: Modern palladium precatalysts, like the Buchwald G3 precatalysts (e.g., XPhos Pd G3), are designed to generate the active Pd(0) species in a controlled manner, which can minimize side reactions.[5]

Issue 3: Unexpected Intramolecular Cyclization Product

Question: I am observing an unexpected product with a mass corresponding to an intramolecular cyclization of my this compound. Is this possible and how can I avoid it?

Answer:

Yes, intramolecular cyclization is a potential side reaction for ortho-functionalized phenylboronic acids. The proximity of the aminomethyl group to the boronic acid can facilitate an intramolecular Suzuki-Miyaura type reaction, especially if the aryl halide coupling partner is unreactive. This can lead to the formation of a five-membered ring.

Causality and Mitigation Strategies:

  • Chelation and Proximity: The nitrogen atom of the aminomethyl group can coordinate to the palladium center, bringing the boronic acid group into close proximity for a potential intramolecular reaction.[11]

    • Troubleshooting:

      • Ligand Choice: Use a strongly coordinating, bulky monodentate ligand (e.g., SPhos, XPhos). These ligands can compete with the intramolecular amine coordination and favor the intermolecular cross-coupling pathway.[5]

      • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular pathway.

      • Protecting the Amine: In challenging cases, protecting the methylamino group (e.g., as a Boc-carbamate) can prevent its coordination to the palladium and eliminate this side reaction. The protecting group can be removed in a subsequent step.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling cycle and the primary side reactions.

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Desired Suzuki Coupling Cycle cluster_side_reactions Competing Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)-Ar' transmetalation->intermediate boronic_acid This compound boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ (from H₂O) homocoupling Homocoupling boronic_acid->homocoupling O₂ or Pd(II) cyclization Intramolecular Cyclization boronic_acid->cyclization Intramolecular Reaction aryl_halide Ar-X aryl_halide->oxidative_addition reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-Ar') reductive_elimination->product

Caption: Suzuki coupling cycle and competing side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, and temperature may be necessary.

  • Vial Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand.[5]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M) via syringe.[3]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography.[3]

Troubleshooting Protocol: Minimizing Protodeboronation

If significant protodeboronation is observed, consider the following modifications to the general protocol:

  • Base: Replace K₂CO₃ with a milder base such as K₃PO₄ (2.0 equiv.) or KF (3.0 equiv.).

  • Solvent: Use an anhydrous solvent system, such as dry THF or dioxane.

  • Temperature: Lower the reaction temperature to 60-80 °C and monitor for conversion.

  • Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[3]

Summary of Troubleshooting Strategies

Side ReactionKey CausesRecommended Solutions
Protodeboronation Harsh base, high temperature, presence of waterUse milder base (K₃PO₄, KF), lower temperature, use anhydrous solvent, or protect boronic acid as an ester.[3]
Homocoupling Presence of oxygen, Pd(II) mediated pathwayRigorously degas reaction mixture, use Pd(0) source or efficient precatalyst.[9][10]
Intramolecular Cyclization Coordination of ortho-aminomethyl group to palladiumUse bulky monodentate ligands, increase reaction concentration, or protect the amine group.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1493-1497.
  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]

  • Journal of the American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ACS Publications. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • NIH. (n.d.). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Reddit. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate. [Link]

  • PubMed. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]

  • Zenodo. (2019). Recent advances in the applications of the intramolecular suzuki cross-coupling reaction in cyclization and heterocyclization: An update. Zenodo. [Link]

  • PubMed. (n.d.). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

Sources

Technical Support Center: Purification of Reaction Products from (2-((Methylamino)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-((Methylamino)methyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile reagent. The unique structural features of this boronic acid, namely the presence of a basic secondary amine and a boronic acid moiety on the same aromatic ring, can present specific purification hurdles. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to streamline your workflow and enhance your research outcomes.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Product Streaking and Poor Separation During Silica Gel Chromatography

Question: I am attempting to purify my biaryl product, which contains the (2-((methylamino)methyl)phenyl) moiety, using silica gel chromatography. However, I am observing significant streaking of the product spot on the TLC plate, and the column chromatography is giving broad peaks with poor separation from impurities. What is causing this, and how can I resolve it?

Answer:

This is a common issue when purifying compounds containing basic amine functionalities on silica gel. The problem arises from the interaction between the basic nitrogen of your product and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to several undesirable effects:

  • Irreversible Adsorption: A portion of your product can become permanently stuck to the column, leading to low recovery.

  • Tailing/Streaking: The slow and uneven elution of the product from the silica surface results in broad, streaky bands, which significantly reduces the resolution of your chromatography.[1]

  • Co-elution with Impurities: The poor peak shape makes it difficult to separate your desired product from closely eluting impurities.

Solutions:

  • Deactivation of Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a popular choice.

    • Mechanism: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "capping" them and preventing your product from strongly binding. This results in a more uniform elution and sharper peaks.

    • Practical Implementation: Start by adding 0.5-2% (v/v) of triethylamine to your chosen eluent (e.g., ethyl acetate/hexanes). You can optimize the concentration based on the observed improvement in TLC separation.

  • Use of an Alternative Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds.[2]

    • Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and is specifically designed for the purification of basic compounds.[3]

  • Reverse-Phase Chromatography (C18): For highly polar, water-soluble products, reverse-phase chromatography can be a powerful alternative. The separation is based on hydrophobicity, and the interactions with the stationary phase are less likely to be problematic for basic compounds.[4]

Issue 2: Presence of Persistent Boronic Acid-Related Impurities

Question: After my Suzuki-Miyaura coupling reaction and work-up, I am seeing impurities in my crude product that appear to be related to the boronic acid starting material. What are these impurities, and how can I remove them?

Answer:

Several byproducts can arise from the boronic acid in a Suzuki-Miyaura coupling. Identifying the likely impurity will guide your purification strategy.

  • Homocoupling Product: This is a biaryl formed from the coupling of two molecules of the this compound. This side reaction is often promoted by the presence of oxygen.[5]

  • Protodeboronation Product: This is the product where the boronic acid group has been replaced by a hydrogen atom (i.e., N-methyl-2-toluidine). This can occur under harsh basic conditions or in the presence of excess water.[6]

  • Unreacted Boronic Acid: Incomplete conversion will leave residual starting material.

Solutions:

  • Acid-Base Extraction: The presence of the basic aminomethyl group in your desired product and some impurities allows for selective extraction.

    • To Remove Unreacted Boronic Acid: An aqueous basic wash (e.g., with 1M NaOH) can help remove unreacted boronic acid by forming a water-soluble boronate salt. However, since your product is also basic, this may not be highly selective.

    • To Isolate the Basic Product: A more effective strategy is often to perform an acidic wash (e.g., with 1M HCl) to protonate your amine-containing product, extracting it into the aqueous layer. Neutral and non-basic organic impurities will remain in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Scavenger Resins: For trace amounts of boronic acid impurities, scavenger resins can be highly effective. Resins containing diol or diethanolamine functionalities can selectively bind to and remove boronic acids from the reaction mixture.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove both homocoupling and protodeboronation byproducts, provided they have different solubilities.

Issue 3: Difficulty in Removing Palladium Catalyst Residues

Question: My purified product is still contaminated with a black or grey solid, which I suspect is residual palladium catalyst. How can I effectively remove it?

Answer:

Residual palladium can be problematic, especially for downstream applications in drug discovery. The aminomethyl group in your product can potentially chelate with palladium, making its removal more challenging.

Solutions:

  • Filtration through Celite® or Silica Gel Plug: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium catalyst.[7]

  • Use of Palladium Scavengers: Several commercially available reagents and materials are designed to scavenge residual palladium.

    • Thiol-Functionalized Silica: These materials show a high affinity for palladium and can effectively remove it from solution.

    • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb the palladium, which is then removed by filtration.[8]

    • Polystyrene-bound Trimercapto-s-triazine (TMT): This is another effective scavenger for palladium.[7]

  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine can help to sequester and remove dissolved palladium species.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?

A1: Besides the desired cross-coupling, the main side reactions are:

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[5]

  • Protodeboronation: The replacement of the C-B bond with a C-H bond, leading to the formation of N-methyl-2-toluidine. This can be promoted by high temperatures, strong bases, and the presence of water.[6]

  • Dehalogenation of the Coupling Partner: The aryl halide can be reduced to the corresponding arene.

Q2: Can I use my crude reaction product directly in the next step without purification?

A2: This is highly dependent on the nature of the subsequent reaction and its tolerance to impurities. For many applications, a preliminary purification step is advisable to remove catalyst residues and byproducts that could interfere with the next transformation. A simple filtration through a plug of silica or celite is often a good minimal purification step.

Q3: My product is an oil, making recrystallization impossible. What is the best purification strategy?

A3: For oily products, column chromatography is the primary purification method. As discussed in the troubleshooting guide, using a basic modifier like triethylamine in your eluent is crucial if you are using silica gel. Alternatively, consider using neutral alumina or reverse-phase chromatography. Acid-base extraction can also be a powerful tool for isolating your basic product from non-basic impurities.

Q4: How does the ortho-aminomethyl group affect the reactivity of the boronic acid?

A4: The ortho-aminomethyl group can influence the reactivity through intramolecular interactions. It can form a dative bond with the boron atom, which can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This intramolecular coordination can also influence the pKa of the boronic acid.

Experimental Protocols

Protocol 1: General Work-up and Purification of a Suzuki-Miyaura Coupling Product

This protocol provides a general procedure for the work-up and purification of a biaryl product synthesized from this compound and an aryl halide.

  • Reaction Quenching and Initial Extraction:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Flash Column Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).

    • Load the dry-loaded sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes, containing 1% triethylamine. The specific gradient will depend on the polarity of your product and should be determined by TLC analysis.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful for separating the basic product from neutral or acidic impurities.

  • Dissolution and Acidic Extraction:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

    • Combine the aqueous extracts.

  • Basification and Re-extraction:

    • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10.

    • Extract the now deprotonated product back into an organic solvent (e.g., ethyl acetate or DCM). Repeat the extraction 2-3 times.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Data Presentation

Purification Method Common Impurities Removed Advantages Disadvantages
Silica Gel Chromatography (with Et₃N) Homocoupling product, protodeboronation product, unreacted starting materialsHigh resolution, applicable to a wide range of compoundsCan lead to product loss if not optimized, requires solvent
Acid-Base Extraction Neutral and acidic impuritiesScalable, cost-effective, good for removing non-basic byproductsOnly applicable if impurities have different acid/base properties
Recrystallization Byproducts with different solubilitiesCan provide very high purity, scalableProduct must be a solid, requires screening for suitable solvents
Palladium Scavengers Residual palladium catalystHighly effective for removing trace metalsAdds cost to the process

Visualization

Logical Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Reaction Mixture Is_Product_Solid Is the product a solid? Start->Is_Product_Solid Recrystallization Attempt Recrystallization Is_Product_Solid->Recrystallization Yes Is_Impurity_Non_Basic Are major impurities non-basic? Is_Product_Solid->Is_Impurity_Non_Basic No (or oily) Is_Pd_Present Palladium residue present? Recrystallization->Is_Pd_Present Chromatography Column Chromatography Chromatography->Is_Pd_Present Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Is_Pd_Present Pd_Scavenger Use Palladium Scavenger Is_Pd_Present->Pd_Scavenger Yes Pure_Product Pure Product Is_Pd_Present->Pure_Product No Pd_Scavenger->Pure_Product Is_Impurity_Non_Basic->Chromatography No Is_Impurity_Non_Basic->Acid_Base_Extraction Yes

Caption: Decision tree for selecting a purification strategy.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Reddit user discussion. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]

  • Reddit user discussion. (2017). Purification of boronic acids? r/chemistry. [Link]

  • ResearchGate user discussion. (2017). How to remove palladium catalyst from reaction mixture?[Link]

  • ResearchGate user discussion. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (2006). Method of removing palladium.
  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • Reddit user discussion. (2025). Problems with Suzuki coupling. r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

Sources

Overcoming decomposition of ortho-aminomethylphenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

ortho-Aminomethylphenylboronic acids (o-AMPBAs) are indispensable reagents in modern chemistry, prized for their unique ability to bind with diols, such as saccharides, at physiological pH.[1][2][3] This property is largely due to the intramolecular coordination between the aminomethyl nitrogen and the boron atom, which effectively lowers the pKa of the boronic acid.[1][2][3][4][5] This structural motif has made them central to the development of glucose sensors, diagnostic tools, and complex synthetic pathways.[1][2][6][7]

However, the very features that make o-AMPBAs so useful also render them notoriously unstable. Researchers frequently encounter challenges with decomposition, leading to failed reactions, inconsistent results, and wasted resources. This guide provides an in-depth look at the mechanisms of decomposition and offers robust, field-proven troubleshooting strategies and protocols to ensure your experiments are successful.

The Core Problem: Intramolecular Dehydration and Boroxine Formation

The primary decomposition pathway for boronic acids, including o-AMPBAs, is dehydration to form a cyclic trimeric anhydride known as a boroxine . This process is often spontaneous, especially for the free acid, and is accelerated by heat and the presence of water, yet paradoxically driven by the removal of water.

The ortho-aminomethyl group, while beneficial for diol binding, can create a complex intramolecular environment. While it facilitates the desired reactivity, it does not inherently prevent the intermolecular dehydration that leads to boroxine formation. The result is that a pristine, white, crystalline solid can, over time, convert into a less reactive, often amorphous or waxy solid with a distinctly different solubility profile and reactivity.

Below is a diagram illustrating the equilibrium between the active monomeric boronic acid and its inactive trimeric boroxine form.

Caption: Reversible dehydration of o-AMPBA to its boroxine trimer.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with o-aminomethylphenylboronic acids.

Question 1: My Suzuki coupling reaction failed or gave a very low yield. How do I know if my o-AMPBA was the problem?

Answer: This is a classic issue. When a Suzuki coupling fails, the boronic acid is a prime suspect.[8][9] Here’s how to diagnose the problem:

  • Check Solubility: The monomeric boronic acid is generally soluble in polar organic solvents like methanol or dioxane. The boroxine trimer, however, is often much less soluble. If your reagent dissolves poorly compared to a fresh batch, decomposition is likely.

  • Analytical Confirmation: The most definitive way to check for decomposition is through analytical techniques.[10]

    • ¹¹B NMR: This is the gold standard. The monomeric boronic acid will show a characteristic sharp peak. The trimeric boroxine will appear as a broader, distinct peak at a different chemical shift.

    • ¹H NMR: In the proton NMR, the signals for the boroxine are often broad and poorly resolved compared to the sharp peaks of the pure monomer.

    • LC-MS: A stability-indicating HPLC or UPLC method can separate the monomer from the boroxine and other degradation products.[10] The mass spectrometer can confirm the identity of the species.

  • Visual Inspection: While not definitive, a change in physical appearance from a fine, white powder to a clumpy or off-white solid can be an indicator of decomposition.

Question 2: How can I tell if my boronic acid has decomposed just by looking at it on the bench?

Answer: While analytical data is essential for confirmation, there are quick bench-top tests you can perform:

  • TLC Staining: A simple and effective method involves spotting your compound on a TLC plate and staining it. A specific stain for boronic acids, such as one using curcumin, can give a colorimetric indication (e.g., a red spot) of the presence of the B(OH)₂ group.[11] The decomposed boroxine may stain differently or not at all.

  • Aliquot Test Reaction: Before committing your entire batch of a precious substrate, run a small-scale test reaction with a reliable, simple coupling partner. If the test fails under standard conditions, it strongly suggests your boronic acid reagent is compromised.

Question 3: What are the absolute best storage conditions to prevent decomposition?

Answer: Proper storage is critical to preserving the integrity of o-AMPBAs.

Storage ConditionRecommendationRationale
Temperature -20°C (Freezer) Low temperatures slow down the rate of intermolecular dehydration (boroxine formation). For long-term storage, this is non-negotiable.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes oxidation of the aminomethyl group and prevents exposure to atmospheric moisture, which can facilitate the dehydration/rehydration equilibrium.
Container Sealed, Amber Glass Vial Protects from light and ensures a tight seal against moisture. Avoid plastic containers for long-term storage as they can be permeable to moisture.
Form As a Salt or Ester (If possible) Storing the material as a hydrochloride salt or a pinacol ester can significantly enhance stability.[12][13] These forms are less prone to dehydration.

Key Takeaway: Store your o-AMPBA in a freezer, under argon, in a tightly sealed amber vial. For maximum stability, use a more robust form like a pinacol ester if your synthesis allows.[9][12]

Question 4: My bottle of o-AMPBA has definitely decomposed. Can I rescue it, or do I have to buy a new one?

Answer: In many cases, you can rescue a partially decomposed sample. The equilibrium between the boronic acid and the boroxine is reversible. The key is to hydrolyze the boroxine back to the monomeric acid and then isolate it.

See Protocol 1 below for a detailed step-by-step guide on how to perform this purification. The general principle involves dissolving the material in a solvent system with water to drive the equilibrium back to the acid, followed by recrystallization or extraction to isolate the pure monomer.

Question 5: Are there more stable alternatives to the free o-AMPBA that I can use directly in my reactions?

Answer: Yes. Using a stabilized derivative is often the best strategy to avoid decomposition issues altogether.

  • Pinacol Esters: 4-Aminophenylboronic acid pinacol ester is a common, stable alternative that is soluble in many organic solvents.[12] These are generally more robust to storage and handling.

  • Potassium Trifluoroborate Salts (MIDA esters): These are highly stable, crystalline solids that are often preferred in pharmaceutical manufacturing due to their long shelf-life.[9] They typically require specific activation conditions (e.g., using a strong base like K₃PO₄) in the coupling reaction to release the boronic acid in situ.

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a stable adduct that can be easily handled and used directly in Suzuki couplings.[8]

Recommended Protocols

Protocol 1: Purification of Decomposed o-AMPBA via Boroxine Hydrolysis

This protocol describes the process of converting the inactive boroxine trimer back into the active monomeric boronic acid.

Workflow Diagram

Protocol1_Workflow start Start with Decomposed o-AMPBA Sample dissolve Dissolve in Ether/Water (10:1) start->dissolve stir Stir vigorously for 2-4 hours at RT dissolve->stir Hydrolyzes boroxine separate Separate Layers in a Separatory Funnel stir->separate dry Dry Organic Layer (Na₂SO₄ or MgSO₄) separate->dry Collect organic layer filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo to yield a solid filter->concentrate qc Perform QC Check (¹H or ¹¹B NMR) concentrate->qc store Store Purified Product under Inert Gas at -20°C qc->store If pure

Caption: Workflow for the purification of decomposed o-AMPBA.

Step-by-Step Methodology:

  • Dissolution: Place the decomposed o-AMPBA solid (e.g., 1.0 g) into a round-bottom flask with a stir bar. Add a biphasic solvent system, such as diethyl ether and water (a 10:1 ratio, e.g., 50 mL ether, 5 mL water).

  • Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours. The boroxine will slowly hydrolyze back to the monomeric boronic acid, which is more soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the purified boronic acid as a solid.

  • Quality Control: Before use, verify the purity by NMR (¹H or ¹¹B) or LC-MS to confirm the disappearance of the boroxine signals.[10]

  • Storage: Immediately place the purified, dry solid in a clean, amber vial, purge with argon, and store in a -20°C freezer.

Protocol 2: Quality Control and Analysis by HPLC

This protocol outlines a general method for assessing the purity of your o-AMPBA sample.

Methodology:

  • Sample Preparation: Prepare a sample solution by dissolving a small amount of the boronic acid in an aprotic diluent like acetonitrile to a concentration of ~1 mg/mL to minimize hydrolysis before injection.[10]

  • HPLC System:

    • Column: Use a C18 reversed-phase column with low silanol activity.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

    • Detector: Use a UV detector (PDA) set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Analysis: Inject the sample. The monomeric boronic acid should elute as a sharp peak. The boroxine, being larger and more hydrophobic, will typically have a longer retention time and may appear as a broader peak. Other degradation products from oxidation or hydrolysis may also be visible.[10]

  • Interpretation: Quantify the purity by integrating the peak areas. A high-quality reagent should show >95% purity for the main monomer peak.

References
  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • Guidechem. (n.d.). What are the applications and storage conditions of 4-Aminophenylboronic acid pinacol ester? - FAQ.
  • Sun, X., Chapin, B. M., Metola, P., Collins, B., Wang, B., James, T. D., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768–778. [Link]

  • Popik, O., et al. (2017). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 9(38), 5648-5652. [Link]

  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Adamczyk-Woźniak, A., et al. (2008). ortho‐(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Applied Organometallic Chemistry, 22(8), 427–432. [Link]

  • Thermo Fisher Scientific. (2011). Immobilized Boronic Acid Gel.
  • van den Broek, M. A. J., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1432, 81-88. [Link]

  • Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282. [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • Khajeh, M. (2010). Boron Determination—A Review of Analytical Methods. Communications in Soil Science and Plant Analysis, 29(11-14), 1873-1884. [Link]

  • Chapin, B. M., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society, 135(10), 3879–3882. [Link]

  • Astrea Bioseparations. (n.d.). Aminophenylboronate P6XL.
  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. University of Bath's research portal. [Link]

  • White, P. B., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 40(2), 1146-1149. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chapin, B. M., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Request PDF on ResearchGate. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Amine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for one of the most versatile C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling, with a specific focus on the unique challenges presented by amine-containing boronic acids. The presence of a basic amine functionality, whether on an aryl ring or as a substituent, introduces a layer of complexity that requires careful consideration of reaction parameters to achieve high yields and purity. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with an amine-containing boronic acid is giving low to no yield. What are the primary factors I should investigate?

Low or no yield in Suzuki-Miyaura reactions involving amine-containing boronic acids can often be traced back to a few key factors that are exacerbated by the presence of the amine group.

A1: Core Areas for Initial Investigation:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atom of your boronic acid can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by occupying a coordination site necessary for the oxidative addition or transmetalation steps. In some cases, this can lead to the formation of inactive palladium complexes.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (often water or alcohol solvents), effectively destroying your nucleophile. Amine-containing boronic acids can be particularly susceptible to this side reaction, especially under harsh basic conditions.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too strong can promote protodeboronation, while a base that is too weak may not facilitate the formation of the reactive boronate species required for transmetalation. For unprotected amino boronic acids, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong organic amine bases.

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of your boronic acid. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Initial Troubleshooting Workflow:

G start Low/No Yield Observed check_catalyst 1. Evaluate Catalyst System - Is the amine coordinating? - Is the catalyst active? start->check_catalyst check_deboronation 2. Assess Protodeboronation - Analyze crude mixture for  deboronated starting material. check_catalyst->check_deboronation check_base 3. Re-evaluate Base - Is it too strong/weak? - Is it soluble? check_deboronation->check_base check_inertness 4. Verify Inert Atmosphere - Degassed solvents? - Positive inert gas pressure? check_base->check_inertness

Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: I suspect the amine group on my boronic acid is inhibiting the palladium catalyst. How can I mitigate this?

Catalyst inhibition by the amine functionality is a frequent challenge. The lone pair on the nitrogen can act as a ligand, coordinating to the palladium and interfering with the catalytic cycle.

A2: Strategies to Overcome Catalyst Inhibition:

  • Ligand Selection is Key: The use of bulky, electron-rich phosphine ligands is often the most effective strategy. These ligands can coordinate strongly to the palladium center, preventing the amine from binding and stabilizing the active catalytic species.

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective in these situations. Their steric bulk creates a "pocket" around the palladium that disfavors the coordination of the amine on the boronic acid.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices due to their strong σ-donating ability, which forms a robust bond with palladium, resisting displacement by the amine.

  • Protecting the Amine Group: If ligand screening is unsuccessful, protecting the amine group is a reliable, albeit less atom-economical, approach.

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to the basic conditions of the Suzuki-Miyaura reaction and can be easily removed later under acidic conditions.

    • Acetyl Protection: An acetyl group can also be used, though it may be more susceptible to cleavage under certain basic conditions.

  • Use of Pre-formed Palladium Catalysts: Using well-defined, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species in solution, which can sometimes overcome the inhibitory effects of the amine.

Q3: I am observing a significant amount of the deboronated starting material in my crude reaction mixture. How can I prevent protodeboronation?

Protodeboronation is a destructive side reaction that directly reduces the concentration of your nucleophile. It is often promoted by the presence of water and a strong base.

A3: Minimizing Protodeboronation:

  • Anhydrous Conditions: The most direct approach is to minimize the proton source.

    • Use anhydrous solvents.

    • Dry your base (e.g., by heating K₃PO₄ under vacuum).

    • Ensure your starting materials are dry.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). The choice of base is often a balance, as it still needs to be sufficiently basic to promote transmetalation.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids. If you are synthesizing your boronic acid, consider converting it to the pinacol ester before the coupling reaction.

  • Protecting the Boronic Acid Moiety: More advanced protecting groups for boronic acids can enhance stability.

    • MIDA boronates (N-methyliminodiacetic acid): These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

    • Diethanolamine adducts: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be used directly in the coupling reaction, often in protic solvents.

Decision Tree for Addressing Protodeboronation:

G start Significant Protodeboronation (>10%) anhydrous Switch to Anhydrous Conditions (dry solvents/reagents) start->anhydrous Is water present? milder_base Use Milder Base (e.g., KF, Cs₂CO₃) anhydrous->milder_base Still an issue? boronic_ester Convert to Boronic Ester (e.g., Pinacol Ester) milder_base->boronic_ester Still an issue? protecting_group Use Advanced Protection (e.g., MIDA Boronate) boronic_ester->protecting_group Still an issue?

Caption: Decision tree for troubleshooting protodeboronation.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unprotected Aminophenylboronic Acid

This protocol provides a robust starting point for the coupling of an unprotected aminophenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine-containing boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1 M concentration)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, amine-containing boronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Prepare a degassed 10:1 mixture of dioxane and water by bubbling argon or nitrogen through the solvents for 15-20 minutes. Add the required volume of the solvent mixture to the reaction vial via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Different Amine-Containing Boronic Acids
Boronic Acid TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)Key Considerations
Unprotected Aminophenylboronic Acid XPhos Pd G3, SPhos Pd G3K₃PO₄, K₂CO₃Dioxane/H₂O, Toluene/H₂O80-110Prone to protodeboronation; ensure rigorous degassing.
Nitrogen-rich Heterocyclic Boronic Acid XPhos or SPhos with Pd₂(dba)₃K₃PO₄Dioxane/H₂O60-100Catalyst inhibition is a major concern; may require higher catalyst loading or more equivalents of boronic acid.
ortho-Amino Substituted Boronic Acid CataXCium A Pd G3K₂CO₃Dioxane/H₂O90-110Steric hindrance can slow the reaction; may require a more active catalyst system.
Aliphatic Amine-Containing Boronic Acid Pd₂(dba)₃ with bulky phosphine ligandsKOHToluene/H₂O80-100These substrates can be particularly challenging; protection of the amine may be necessary.

Note: The conditions provided are starting points and may require optimization for specific substrates.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The amine functionality can interfere at multiple points.

G cluster_inhibition Potential Inhibition by Amine pd0 Pd(0)L₂ pd2_oxadd Ar-Pd(II)L₂-X pd0->pd2_oxadd Oxidative Addition (Ar-X) pd_amine_complex Inactive Pd-Amine Complex pd0->pd_amine_complex Coordination of Amine-Boronic Acid pd2_trans Ar-Pd(II)L₂-Ar' pd2_oxadd->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_oxadd->pd_amine_complex pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential points of catalyst inhibition by amine coordination.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]

  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4, 124-132. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Singh, U. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16867. [Link]

  • Krämer, K. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]

  • Leitch, J. A., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 144(34), 15575–15584. [Link]

  • MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2131–2140. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 4005–4037. [Link]

  • Kocienski, P., & Jarowicki, K. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 2181-2214. [Link]

  • University of Pennsylvania. Protecting Groups. [Link]

  • Li, H., et al. (2006). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 71(23), 8918–8921. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Marvin, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(18), 12693–12697. [Link]

Technical Support Center: Improving Catalytic Turnover for (2-((Methylamino)methyl)phenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving (2-((Methylamino)methyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, and often tricky, substrate. The unique ortho-substituted aminomethyl group presents distinct steric and electronic challenges that can impede catalytic turnover. This guide provides in-depth, causality-driven troubleshooting advice and validated protocols to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles faced during the coupling of this compound.

Q1: My Suzuki-Miyaura reaction has failed completely, showing only starting materials. What are the primary points of failure to investigate?

A1: A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic cycle. Before re-running the reaction, verify the following:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be successfully reduced in situ.[1][2] Ensure your catalyst and ligand are from a reliable source and have been stored correctly to prevent degradation.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids, in particular, can degrade over time.

  • Base Activation: The base is not merely a spectator; its role is to activate the boronic acid into the more nucleophilic boronate species, which is essential for the transmetalation step.[3][4][5] Ensure your base is finely powdered, dry, and of a suitable strength for the chosen catalytic system.

Q2: I'm observing very low yields (<30%) and a sluggish reaction. What are the likely causes?

A2: Low yields suggest the reaction is proceeding but is either inefficient or being outcompeted by side reactions. The ortho-aminomethyl group is a primary suspect.

  • Steric Hindrance: The substituent at the ortho-position significantly increases steric bulk around the reaction center. This can slow down both the transmetalation and the final reductive elimination steps of the catalytic cycle.[1] Your catalyst system may not be suitable for this hindered substrate. The solution often involves using a catalyst system with bulky, electron-rich phosphine ligands.

  • Catalyst Inhibition: The nitrogen atom of the methylamino group can act as a Lewis base and coordinate to the palladium center. This coordination can sequester the catalyst, reducing the concentration of the active species available for the catalytic cycle and leading to poor turnover.

  • Inadequate Base/Solvent System: The choice of base and solvent is crucial. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to drive the formation of the active boronate species.[2] The solvent system must solubilize all components effectively.

Q3: My main byproduct has a mass corresponding to the loss of the boronic acid group, replaced by a hydrogen. What is this side reaction and how can it be minimized?

A3: You are observing protodeboronation , a common and highly problematic side reaction in Suzuki-Miyaura couplings.[6] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without generating the desired product. This is particularly prevalent with electron-rich or sterically hindered boronic acids under basic, aqueous conditions.[7][8][9]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Water is the typical proton source for this side reaction.[8] Employing strictly anhydrous solvents and bases can significantly suppress it.[2][10]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA (N-methyliminodiacetic acid) ester, or an organotrifluoroborate salt.[2][6][11] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.

  • Choose the Right Base: While a base is necessary, harsh basic conditions can accelerate protodeboronation.[7] Milder bases like potassium fluoride (KF) or carefully controlled amounts of stronger bases can be beneficial.

In-Depth Troubleshooting Guide

Guide 1: Overcoming Steric Hindrance and Catalyst Inhibition

The primary challenge with this compound is overcoming the steric clash introduced by the ortho-substituent. This requires a carefully selected catalyst system.

The Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The steric bulk slows the crucial reductive elimination step, which forms the final C-C bond. Furthermore, the amine can bind to the palladium center, creating a stable, off-cycle chelate that inhibits catalysis.

The Solution: Employ Bulky, Electron-Rich Ligands

Buchwald-type biaryl phosphine ligands are the gold standard for coupling sterically hindered substrates.[1] These ligands are both bulky and highly electron-donating.

  • Why they work (Causality):

    • Bulk: The large steric footprint of these ligands promotes the final reductive elimination step, which is often the rate-limiting step for hindered substrates.

    • Electron-Donating Ability: The electron-rich nature of the ligand makes the palladium center more electron-rich, which accelerates the initial oxidative addition of the aryl halide.[12]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandRationale & Key Features
Pd₂(dba)₃XPhos or SPhos Excellent for hindered aryl chlorides and bromides. Promotes fast reductive elimination.[12]
XPhos Pd G3/G4(Integrated)Air- and moisture-stable precatalysts that reliably generate the active monoligated Pd(0) species. Highly effective for challenging couplings.[1]
CataCXium® A Palladacycle(Integrated)Shown to be effective for couplings involving unprotected anilines, suggesting tolerance for amine functionalities.[13]
Troubleshooting Workflow for Failed/Low-Yielding Reactions

G start Reaction Failure (Low or No Yield) check_basics Step 1: Verify Core Components - Catalyst/Ligand Activity? - Reagents Pure? - System Fully Inert? start->check_basics basics_ok Basics OK check_basics->basics_ok All Checks Pass side_product Step 2: Analyze Byproducts Any mass consistent with protodeboronation? basics_ok->side_product protodeb YES: Protodeboronation is a key issue. side_product->protodeb Yes no_protodeb NO: Likely a kinetic problem (steric hindrance/inhibition). side_product->no_protodeb No/Unsure solve_protodeb Action A: Mitigate Protodeboronation 1. Switch to anhydrous conditions. 2. Use a milder base (e.g., KF). 3. Protect boronic acid (MIDA ester). protodeb->solve_protodeb end_node Re-run Optimized Reaction solve_protodeb->end_node solve_kinetics Action B: Enhance Catalysis for Hindered Substrate 1. Use bulky ligand (XPhos, SPhos). 2. Switch to a robust precatalyst (e.g., XPhos Pd G3). 3. Increase temperature. no_protodeb->solve_kinetics solve_kinetics->end_node

Caption: Troubleshooting decision tree for this compound couplings.

Guide 2: The Protodeboronation Side Reaction

Protodeboronation is the Achilles' heel of many Suzuki-Miyaura reactions. Understanding its mechanism is key to preventing it.

The Mechanism: The reaction can be catalyzed by either acid or base.[6][9] In the context of Suzuki couplings, the base-catalyzed pathway is most relevant. The base (e.g., OH⁻) attacks the boron atom to form a boronate species. This species can then be protonated by water, leading to the cleavage of the C-B bond. Recent studies have also shown that bulky phosphine ligands themselves can promote palladium-catalyzed protodeboronation, adding another layer of complexity.[8]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_protodeb Competing Protodeboronation ArBOH2 Ar-B(OH)₂ ArPdL2X Ar'-Pd(II)-L₂-X ArBOH2->ArPdL2X Transmetalation ArPdL2Ar_prime Ar-Pd(II)-L₂-Ar' Base Base (OH⁻) Base->ArBOH2 Activation Product Ar-Ar' (Desired Product) ArPdL2Ar_prime->Product Reductive Elimination ArBOH2_p Ar-B(OH)₂ ArBOH3_neg [Ar-B(OH)₃]⁻ (Boronate) ArBOH2_p->ArBOH3_neg Base Attack SideProduct Ar-H (Side Product) ArBOH3_neg->SideProduct Protonolysis H2O H₂O (Proton Source) H2O->ArBOH3_neg Base_p Base (OH⁻) Base_p->ArBOH2_p

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate

This protocol employs a modern, robust precatalyst system designed to maximize turnover for challenging substrates.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane or 2-MeTHF, to a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Protodeboronation Suppression

This protocol converts the boronic acid to a more stable MIDA-like adduct, which can be used directly in the coupling reaction.[1]

Methodology:

  • Dissolution: In a clean vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the adduct will typically form. Continue stirring the resulting slurry for 15-20 minutes at room temperature.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions as described in Protocol 1, often showing improved performance in protic or aqueous solvent systems.

References

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12293–12305. Available at: [Link]

  • Abreu, N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. ResearchGate. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. Available at: [Link]

  • Reddit discussion on low yield for Suzuki coupling reaction. Reddit. Available at: [Link]

  • Reddit discussion on diagnosing issues with a failed Suzuki coupling. Reddit. Available at: [Link]

  • Discussion on low Suzuki coupling reaction yield. ResearchGate. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. ResearchGate. Available at: [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Jung, M. E., & Nishimura, D. (2009). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of Organic Chemistry, 74(16), 5894–5904. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling Product Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Effective Removal of Boron Impurities

Welcome to the technical support center for post-Suzuki coupling purification. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the very reagents that make this reaction so powerful—organoboron species—can lead to persistent impurities in the final product.

Residual boron compounds, such as unreacted boronic acids, their esters, or degradation products like boric acid, can interfere with subsequent reactions, complicate structural analysis, and, importantly, may exhibit mutagenic properties.[3][4] This guide provides a comprehensive, field-proven resource for researchers, scientists, and drug development professionals to diagnose and resolve boron-related purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for achieving optimal purity in your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding boron impurity removal.

Q1: What are the typical boron-containing impurities I should expect after my Suzuki coupling reaction?

A1: The primary impurities are typically:

  • Unreacted Boronic Acid: The starting boronic acid that did not participate in the coupling.

  • Boronic Acid Homocoupling Product: A biaryl byproduct formed from the coupling of two boronic acid molecules.[5]

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid.[5]

  • Boric Acid (B(OH)₃): The ultimate, inorganic byproduct of the boronic acid after it has transferred its organic group in the catalytic cycle or from oxidative or protic degradation.[6]

Q2: I need a quick and simple method to remove the bulk of boron impurities. What's the first thing I should try?

A2: For most applications, a simple liquid-liquid extraction with a basic aqueous solution (a "basic wash") is the most effective first step.[7][8] Boronic acids are weakly acidic and will deprotonate in the presence of a base (like 1M NaOH or K₂CO₃) to form a water-soluble boronate salt, which partitions into the aqueous layer.[8][9] For removing the inorganic byproduct boric acid, co-evaporation with methanol is a standard and highly effective technique.[7][9] This converts non-volatile boric acid into the volatile trimethyl borate ester, which is easily removed under reduced pressure.

Q3: Can I proceed to my next reaction step without rigorous purification of the crude Suzuki product?

A3: In some cases, yes. If the subsequent reaction is tolerant of the specific impurities present, a simple filtration through a plug of silica or Celite to remove the palladium catalyst might suffice.[10] However, this is risky. Boronic acids can interfere with many reaction types, and for applications in medicinal chemistry or materials science, high purity is paramount. A thorough purification is almost always recommended.

Q4: How can I confirm that I have successfully removed the boron impurities?

A4: Direct detection is the best confirmation.

  • ¹¹B NMR Spectroscopy: This is the most direct and unambiguous method for detecting and quantifying any remaining boron-containing species.[7]

  • ICP-MS/OES: Inductively Coupled Plasma-Mass Spectrometry or Optical Emission Spectrometry provides a highly sensitive measurement of the total elemental boron content.[3][11][12]

  • GC-MS: For volatile boron species like pinacol esters, Gas Chromatography-Mass Spectrometry can be effective.[3]

Troubleshooting Guide: Common Purification Challenges

This section provides in-depth solutions to more complex purification problems.

Q5: My product and the starting boronic acid have very similar polarities and co-elute during silica gel chromatography. What are my options?

A5: This is a frequent and frustrating issue. The similar polarity makes separation by standard chromatography difficult. Here is a decision-making workflow to resolve this:

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decision2 -> proc2 [label=" Yes "]; decision2 -> decision3 [label=" No "]; proc2 -> decision3 [style=dashed];

decision3 -> proc4 [label=" Yes "]; decision3 -> proc3 [label=" No/Failed "]; proc3 -> proc5 [label=" Last Resort "];

proc4 -> sub_proc4a [dir=none]; proc4 -> sub_proc4b [dir=none]; }

Decision tree for resolving co-elution issues.
  • Strategy 1: Exploit Acidity with an Aqueous Wash. As mentioned in the FAQ, a basic wash is the first line of defense. If a simple wash fails, increase the concentration of the base (e.g., 1-2M NaOH) and ensure vigorous stirring to maximize interfacial contact.[8][9]

  • Strategy 2: Recrystallization. If your desired product is a solid, recrystallization is an exceptionally powerful purification technique that can often yield material of higher purity than chromatography.[13][14][15] The key is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the boron impurities remain in the mother liquor.[16][17]

  • Strategy 3: Use a Scavenger Resin. For challenging separations, scavenger resins are highly effective. Resins functionalized with diol groups (e.g., SiliaBond Diol) or N-methyl diethanolamine (DEAM) can selectively bind to boronic acids, allowing you to remove them by simple filtration.[4][7] This method is highly specific and avoids harsh workup conditions.

  • Strategy 4: Modify Your Chromatography.

    • For Pinacol Esters: Standard silica gel can cause degradation of pinacol esters. Using silica gel that has been pre-treated with boric acid can suppress this degradation and improve separation.[18]

    • Change the Eluent System: If a standard hexanes/ethyl acetate system fails, switching to a more polar system like dichloromethane/methanol may alter the selectivity and achieve separation.[9]

Q6: I performed an oxidative workup (e.g., with H₂O₂) to destroy excess boronic acid, but now my purification is even more difficult. What happened?

A6: Oxidative workups are intended to convert the boronic acid into a phenol (or alcohol) and boric acid.[6][19] While this removes the original boronic acid, you now have a new set of impurities to remove: the resulting phenol and boric acid. The phenol may have a polarity very similar to your product, re-creating a co-elution problem. This strategy is often best avoided unless the resulting phenol is known to be easily separable from your desired compound. A basic wash is generally a more reliable and cleaner method.

Data & Method Comparison

The choice of purification method depends on the scale of the reaction, the properties of the target molecule, and the nature of the impurity.

Method Principle Best For Advantages Disadvantages
Basic Aqueous Wash Forms water-soluble boronate salts.[20]General-purpose removal of acidic boronic acids.Fast, inexpensive, scalable.Ineffective for very nonpolar boronic acids or neutral boronic esters.
Recrystallization Differential solubility of product and impurities.[13][14]Purifying solid products.Can achieve very high purity, scalable.Product must be a solid, requires solvent screening, potential for yield loss.[15]
Silica Gel Chromatography Differential adsorption based on polarity.Separating compounds of differing polarity.Widely applicable, well-understood.Can be tedious, may not resolve compounds of similar polarity, potential for product loss on column.[21]
Scavenger Resins Covalent binding of boronic acid to a solid support.[4]High-value products, difficult separations.High selectivity, simple filtration-based removal, mild conditions.Higher cost of reagents, may require optimization of binding time.
Co-evaporation w/ MeOH Forms volatile trimethyl borate.[7]Specific removal of boric acid (B(OH)₃).Very effective, simple procedure.Only removes boric acid, not unreacted boronic acid starting material.

Experimental Protocols

Protocol 1: Standard Purification via Basic Aqueous Wash

This protocol details the most common method for removing boronic acid impurities.

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Workflow for boronic acid removal via basic extraction.
  • Reaction Quench: After the Suzuki coupling is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Base): Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[9]

    • Causality: The base deprotonates the boronic acid to the corresponding boronate salt, which is ionic and thus highly soluble in the aqueous phase. Your typically less polar organic product remains in the organic phase.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with 1M NaOH one more time to ensure complete removal.

  • Neutralization/Brine Wash: Wash the organic layer with water, followed by a saturated aqueous sodium chloride (brine) solution to remove residual base and dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic boron impurities.

Protocol 2: Purification of Pinacol Esters with Boric Acid-Treated Silica Gel

This protocol is adapted for cases where pinacol boronic esters are either impurities or are sensitive to standard silica.

  • Prepare Treated Silica:

    • Create a 5% w/v solution of boric acid in methanol.

    • Make a slurry of silica gel in this solution (approx. 550 mL for 100 g of silica).

    • Stir or agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration through a Büchner funnel.

    • Wash the treated silica with ethanol and dry thoroughly under vacuum until it is a free-flowing powder.

  • Column Chromatography:

    • Pack a chromatography column with the boric acid-treated silica gel using your chosen eluent system.

    • Load your crude product onto the column.

    • Elute the column as you would for standard flash chromatography, collecting fractions and analyzing them by TLC.

    • Causality: The boric acid on the silica surface helps to stabilize the pinacol esters, preventing their decomposition on the column and allowing for a cleaner separation from other components.[18]

References

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. Available at: [Link]

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • A Rapid, Simple, and Low‐Blank Pumped Ion‐Exchange Column Chromatography Technique for Boron Purification From Carbonate and Seawater Matrices. (n.d.). ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Available at: [Link]

  • Ahmed, I., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14314–14321. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Available at: [Link]

  • Li, W., et al. (2015). Separation and Analysis of Boron Isotope in High Plant by Thermal Ionization Mass Spectrometry. International Journal of Analytical Chemistry. Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Available at: [Link]

  • Durbaka, P., & O'Neill, M. (2017). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol, 7(18). Available at: [Link]

  • Welch, C. J., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 22-26. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]

  • A Comparison of Methods for Boron Removal From Flowback and Produced Waters. (2014). OnePetro. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit. Available at: [Link]

  • Advances in Technologies for Boron Removal from Water: A Comprehensive Review. (2022). National Institutes of Health. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado, Colorado Springs. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • Can I remove boronic acid using Work up process? (2016). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). Available at: [Link]

  • Purification techniques bulletins. (2019). ZUIVERINGSTECHNIEKEN.NL. Available at: [Link]

  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. Available at: [Link]

  • Advances in Technologies for Boron Removal from Water: A Comprehensive Review. (2022). MDPI. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. Available at: [Link]

  • Technologies for Boron Removal. (2008). Industrial & Engineering Chemistry Research. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Boron. (n.d.). National Institutes of Health. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. Available at: [Link]

  • Boron detection and quantification based on the absorption spectra of pyridoxine and its boron complex. (2017). Semantic Scholar. Available at: [Link]

  • Boron removal from boric acid wastewater by electrocoagulation using aluminum as sacrificial anode. (2016). ResearchGate. Available at: [Link]

  • Visible Light Induced Oxidative Hydroxylation of Boronic Acids. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Protodeboronation of (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2-((Methylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet often troublesome side reaction of protodeboronation. Here, we will delve into the mechanisms behind this undesired reaction and provide actionable, field-proven strategies to mitigate its occurrence, ensuring the success of your synthetic endeavors.

Understanding the Challenge: Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct.[1][2] The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1]

For this compound, the presence of the basic aminomethyl substituent introduces specific challenges. This guide will provide a structured approach to troubleshooting and minimizing protodeboronation in your experiments.

The Mechanism of Protodeboronation

Protodeboronation can proceed through several pathways, primarily influenced by the pH of the reaction medium.[1]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[1][3]

  • Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid forms a more reactive boronate species ([ArB(OH)3]⁻).[1][2][4] This boronate can then react with a proton source, such as water, leading to the protodeboronated product.[1] This is particularly relevant for Suzuki-Miyaura reactions, which are typically performed under basic conditions.[2][5]

  • Zwitterion-Mediated Protodeboronation: For heteroaromatic boronic acids containing a basic nitrogen atom, a zwitterionic intermediate can form under neutral pH conditions, which can be highly susceptible to protodeboronation.[1] While this compound is not heteroaromatic, the basic amine group can influence its reactivity in a similar fashion.

The interplay of these mechanisms underscores the importance of carefully controlling reaction conditions.

Troubleshooting Guide: A Step-by-Step Approach

When faced with significant protodeboronation of this compound, a systematic approach to optimizing your reaction conditions is crucial. The following flowchart outlines a logical troubleshooting workflow.

troubleshooting_workflow start High Protodeboronation Observed base_optimization Step 1: Optimize the Base start->base_optimization solvent_optimization Step 2: Evaluate Solvent System base_optimization->solvent_optimization If still problematic success Protodeboronation Minimized base_optimization->success Issue Resolved temp_optimization Step 3: Adjust Reaction Temperature solvent_optimization->temp_optimization If still problematic solvent_optimization->success Issue Resolved reagent_protection Step 4: Consider Boronic Acid Protection temp_optimization->reagent_protection If still problematic temp_optimization->success Issue Resolved reagent_protection->success Issue Resolved

Caption: Troubleshooting workflow for minimizing protodeboronation.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My Suzuki-Miyaura coupling with this compound is giving me a low yield and a lot of the protodeboronated side product. What is the first thing I should investigate?

A1: The first and often most critical parameter to investigate is the choice and amount of base.

The base plays a dual role in the Suzuki-Miyaura reaction: it activates the boronic acid for transmetalation but can also promote protodeboronation.[6][7] The key is to find a base that is strong enough to facilitate the desired coupling reaction at a rate significantly faster than the undesired protodeboronation.

Causality: A strong base can increase the concentration of the reactive boronate species, which is susceptible to protonolysis by water or other protic sources in the reaction mixture.[1][2] For a substrate like this compound, the basicity of the aminomethyl group can also influence the local pH and reactivity.

Troubleshooting Steps:

  • Screen Different Bases: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.

  • Use Anhydrous Conditions: If possible, using anhydrous bases and solvents can help minimize the presence of a proton source that drives protodeboronation.[8] For instance, finely powdered, anhydrous K₃PO₄ can be a good choice.

  • Optimize Base Stoichiometry: Using a large excess of base can accelerate protodeboronation. Titrate the amount of base used, starting from the stoichiometric requirement and gradually increasing it to find the optimal balance for your specific reaction.

Base Relative Strength Typical Conditions Considerations for Minimizing Protodeboronation
KOH, NaOH StrongAqueous solutionsHigh risk of protodeboronation due to high basicity and presence of water.
K₂CO₃, Cs₂CO₃ ModerateAqueous or anhydrousGenerally a good starting point for balancing reactivity and minimizing side reactions.
K₃PO₄ Moderate-StrongAnhydrous or aqueousOften effective in suppressing protodeboronation, especially in its anhydrous form.
Organic Amines (TEA, DIPEA) WeakAnhydrousCan be effective, particularly when substrate is sensitive to strong inorganic bases.
Q2: I've tried different bases, but protodeboronation is still a major issue. What should I look at next?

A2: Your choice of solvent system is the next critical factor to evaluate.

The solvent can significantly influence the rates of both the desired cross-coupling and the undesired protodeboronation.[9]

Causality: Protic solvents, especially water, can act as a proton source for the protodeboronation reaction.[9][10] The polarity of the solvent can also affect the solubility of the reagents and the stability of intermediates in the catalytic cycle.

Troubleshooting Steps:

  • Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction to proceed efficiently, an excessive amount can promote protodeboronation.[10] Experiment with solvent mixtures that have a lower water content, for example, moving from a 4:1 to a 10:1 mixture of organic solvent to water.

  • Screen Aprotic Solvents: Consider using polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[5] These solvents can often facilitate the reaction while minimizing the availability of protons. In some cases, non-polar solvents like toluene may also be effective.[5]

  • Consider a Two-Phase System: A biphasic system (e.g., toluene/water) can sometimes be advantageous. The reaction occurs at the interface, and this can sometimes help to control the local concentration of water and base, thereby reducing the rate of protodeboronation.

solvent_effect protic_solvent Protic Solvents (e.g., H₂O, alcohols) high_protodeboronation Increased Rate of Protodeboronation protic_solvent->high_protodeboronation Provides proton source aprotic_solvent Aprotic Solvents (e.g., Dioxane, THF, Toluene) low_protodeboronation Decreased Rate of Protodeboronation aprotic_solvent->low_protodeboronation Limits proton source

Sources

Validation & Comparative

A Senior Application Scientist's Guide: (2-((Methylamino)methyl)phenyl)boronic Acid vs. Its Pinacol Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of carbon-carbon bonds vital for drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth, data-driven comparison of (2-((Methylamino)methyl)phenyl)boronic acid and its corresponding pinacol ester, moving beyond simple catalog specifications to offer field-proven insights into their application.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off. Boronic acids are generally more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can translate to faster reaction times.[1][2] However, this heightened reactivity is coupled with inherent instability. Conversely, the pinacol ester offers significantly enhanced stability at the cost of attenuated reactivity.[3][4] Understanding the structural basis for this trade-off is paramount for rational reagent selection.

Structural and Physicochemical Properties

The pinacol group sterically shields the boron atom, protecting it from degradation pathways that readily affect the free boronic acid.[3] This structural difference has profound implications for the handling, storage, and purification of these reagents.

G cluster_0 2-((Methylamino)methyl)phenyl)boronic acid cluster_1 This compound pinacol ester BA BPin

Caption: Chemical structures of the boronic acid and its pinacol ester.

One of the primary instability pathways for boronic acids is the facile, reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[4] This equilibrium means that a sample of a boronic acid is often a mixture of the monomer and the boroxine, complicating stoichiometry and potentially affecting reaction kinetics.

G 3 x Boronic Acid 3 x Boronic Acid Boroxine Boroxine 3 x Boronic Acid->Boroxine - 3 H₂O Boroxine->3 x Boronic Acid + 3 H₂O

Caption: Equilibrium between boronic acid and its corresponding boroxine.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundThis compound pinacol ester
CAS Number 365245-83-6[5]Analogous CAS: 832114-08-6
Molecular Formula C₈H₁₂BNO₂[5]C₁₄H₂₂BNO₂
Molecular Weight 165.00[5]247.14
Physical Form Typically a solidTypically a crystalline solid[1]
Air & Moisture Stability Low. Prone to boroxine formation and protodeboronation.[4]High. The pinacol group protects the boron atom.[3][4]
Storage Requires inert gas (N₂ or Ar) at 2–8 °C.[5][6]Can often be stored long-term at room temperature.[4]
Solubility Variable; often soluble in polar organic solvents.Generally good solubility in a wide range of organic solvents.[7]
Purification Challenging. Prone to streaking on silica gel.[8][9]More straightforward via standard chromatography.[3][10]

Performance in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its pinacol ester primarily impacts the transmetalation step.[11][12]

Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR')₂ + Base) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The boronic acid, upon activation with a base to form a boronate species, is a highly effective transmetalation partner.[11] The pinacol ester is generally less reactive and may either transmetalate directly or, more commonly, undergo slow in-situ hydrolysis to the boronic acid, which then enters the catalytic cycle.[13] This difference in reactivity leads to distinct performance profiles.

Table 2: Comparative Performance in a Typical Suzuki-Miyaura Coupling

ParameterUsing Boronic AcidUsing Pinacol EsterRationale & Causality
Reaction Time Generally Faster[1]Generally Slower[14]Boronic acids are more inherently reactive nucleophiles once activated by base.
Yield & Reproducibility Can be variableHigh and reproducible[4]The instability of the boronic acid (boroxine formation) can lead to inconsistent results. The ester's stability ensures consistent reagent quality.
Handling & Weighing Requires careful handling under inert atmosphere.Routine benchtop handling is often sufficient.[4]The boronic acid is sensitive to air and moisture, while the pinacol ester is robust.
Shelf-Life & Cost Shorter shelf-life. Lower initial cost per gram.[1]Longer shelf-life. Higher initial cost, but better long-term value.[1][4]The higher stability of the ester prevents waste from degradation, justifying the initial investment for large-scale or long-term projects.
Purification Difficulty High. Boron-containing byproducts are common.Moderate. Can be simplified but requires care.The pinacol ester itself is easier to separate, but in-situ hydrolysis can regenerate difficult-to-remove boronic acid species.

Field-Proven Experimental Protocols

The following protocols illustrate a typical Suzuki-Miyaura coupling with 4-bromoanisole. The key differences lie in the pre-reaction handling of the boron reagent and potentially the reaction time.

General Experimental Workflow

Workflow cluster_reagents Reagent Preparation A Weigh Boron Reagent (Acid or Ester) C Add Solvent & Degas Mixture A->C B Weigh Aryl Halide, Base, and Catalyst B->C D Heat Reaction to Specified Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol A: Using this compound
  • Rationale: This protocol is optimized for speed. Handling must be meticulous to prevent reagent degradation before and during the reaction.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.5 mmol).

    • In a separate vial, quickly weigh this compound (1.2 mmol) and add it to the Schlenk flask. Causality: Minimizing exposure of the boronic acid to the atmosphere is critical to prevent boroxine formation and ensure accurate stoichiometry.

    • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

    • Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Note: Boronic acid-derived impurities may be difficult to remove.

Protocol B: Using this compound pinacol ester
  • Rationale: This protocol prioritizes reproducibility and ease of handling, making it ideal for multi-step synthesis or when reagent stability is paramount.

  • Procedure:

    • To a round-bottom flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%), 4-bromoanisole (1.0 mmol), this compound pinacol ester (1.2 mmol), and potassium carbonate (2.5 mmol). Causality: The pinacol ester is stable in air, allowing for convenient weighing and setup on the benchtop without an inert atmosphere box.[3][4]

    • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL). The mixture does not need to be rigorously degassed, though it is good practice.

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS. Causality: The reaction is often slower due to the lower intrinsic reactivity of the pinacol ester.[14]

    • Follow steps 5-6 from Protocol A.

    • Purify the crude product by flash column chromatography. Note: If hydrolysis occurs on the column, the resulting boronic acid can stick to the baseline. Pre-treating the silica gel with triethylamine or using boric acid-impregnated silica can mitigate this.[10][15]

Conclusion and Strategic Recommendations

The decision to use this compound or its pinacol ester is not a matter of one being universally superior, but rather a strategic choice based on the specific experimental context.

  • Choose this compound for:

    • Rapid, small-scale exploratory reactions where speed is prioritized over long-term stability.[1]

    • Situations where the higher cost of the pinacol ester is prohibitive for a single-step synthesis.

  • Choose this compound pinacol ester for:

    • Large-scale synthesis, where reproducibility and reliable yield are critical.[1]

    • Multi-step synthetic sequences where the intermediate must be stored or handled over extended periods.[4][13]

    • High-throughput screening applications where reagent stability and ease of handling are paramount.[1]

    • When purification of the final product is expected to be challenging, as the pinacol ester generally leads to cleaner reaction profiles.[4]

Ultimately, the enhanced stability, handling characteristics, and reproducibility of the pinacol ester often justify its higher initial cost, providing greater long-term value and more reliable outcomes in research and development settings.[1]

References

  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Boronic Esters. (n.d.). Santa Cruz Biotechnology.
  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). LookChem.
  • The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 43(1), 412-442. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. (n.d.). BenchChem.
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . Chemistry Letters, 43(8), 1318-1320. Retrieved from [Link]

  • Comparison of reactivity of different boron reagents . (n.d.). ResearchGate. Retrieved from [Link]

  • Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters . Organic Letters, 18(17), 4284-4287. Retrieved from [Link]

  • How to purify boronic acids/boronate esters? . (2016, July 18). ResearchGate. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks . (2025, November 8). Reddit. Retrieved from [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines . (2020). Organic Syntheses, 97, 1-11. Retrieved from [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling . (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

Sources

Alternative reagents to (2-((Methylamino)methyl)phenyl)boronic acid for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Boronic Acid Surrogates for Directed Biphenyl Synthesis

The synthesis of sterically hindered or electronically complex biphenyls is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this transformation due to its functional group tolerance and generally mild conditions.[1][2] The reagent (2-((Methylamino)methyl)phenyl)boronic acid is particularly noteworthy for its ortho-directing group, which can facilitate challenging couplings. However, the inherent limitations of boronic acids—namely their propensity for protodeboronation and difficulty in purification—have spurred the development of more robust alternatives.[3][4]

This guide provides a comprehensive comparison of leading alternatives to this compound, offering researchers the data and insights needed to select the optimal reagent for their specific synthetic challenge. We will delve into the utility of Potassium Organotrifluoroborates and N-Methyliminodiacetic Acid (MIDA) Boronates, providing a head-to-head comparison of their stability, reactivity, and handling characteristics, supported by experimental protocols.

The Challenge with Boronic Acids

While widely used, boronic acids suffer from several drawbacks:

  • Instability: They are susceptible to decomposition via protodeboronation, especially under basic reaction conditions or during chromatographic purification.[4]

  • Purification Difficulties: Boronic acids can be challenging to purify, often requiring specialized techniques to remove boroxine anhydrides, their trimeric dehydration products.

  • Stoichiometry Issues: Their tendency to form anhydrides can complicate accurate stoichiometric measurements.[3]

The ortho-((methylamino)methyl) directing group adds another layer of complexity, as the Lewis basic nitrogen can interact with the palladium catalyst or other reaction components. Finding alternatives that retain the benefits of this structural motif while overcoming the inherent instability of the boronic acid moiety is crucial for reliable and scalable synthesis.

Superior Alternatives for Enhanced Stability and Reliability

Two classes of organoboron reagents have emerged as powerful, stable surrogates for boronic acids: Potassium Organotrifluoroborates and MIDA Boronates.[5][6][7]

Potassium Organotrifluoroborates (ArBF3K)

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent alternatives to boronic acids in Suzuki-Miyaura couplings.[3][7][8] The tetracoordinate boron center renders them significantly more stable than their trigonal boronic acid counterparts, preventing decomposition pathways like protodeboronation.[9] They are easily prepared from the corresponding boronic acid and potassium hydrogen difluoride (KHF2) and can be stored indefinitely on the benchtop.[10][11]

Key Advantages:

  • Exceptional Stability: Highly resistant to air, moisture, and even strong oxidizing conditions.[3][8]

  • Ease of Handling: Typically free-flowing, crystalline solids that are easy to weigh and handle.[7][11]

  • High Reactivity: They are competent coupling partners in a vast array of Suzuki-Miyaura reactions, often providing higher and more reproducible yields.[5][9]

  • Boronic Acid Precursors: They act as a protected form of boronic acids, which are slowly released in situ under the reaction conditions.[7][10]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of exceptionally stable, crystalline organoboron reagents.[6] The MIDA ligand forms a robust bicyclic structure around the boron atom, protecting it from decomposition. This protection is readily cleaved under mild basic conditions (e.g., aqueous NaOH or K3PO4) to slowly release the active boronic acid in situ, a process termed "slow-release cross-coupling".[6][12] This strategy minimizes the concentration of the unstable free boronic acid at any given time, suppressing side reactions like protodeboronation.

Key Advantages:

  • Benchtop Stability: Indefinitely stable to air, moisture, and silica gel chromatography.[6]

  • Controlled Release: Enables slow, controlled release of the boronic acid, improving reaction outcomes for sensitive substrates.[12]

  • Purification Advantage: Their stability allows for standard purification techniques like column chromatography, which is often not feasible for boronic acids.[6]

  • Broad Applicability: MIDA boronates have been successfully employed in the synthesis of complex natural products and polymers.[6][13][14]

Performance Comparison: A Head-to-Head Look

The choice between these reagents often depends on the specific requirements of the synthesis, including functional group tolerance, desired reaction kinetics, and purification strategy.

Feature(2-((Methylamino)methyl)phenyl) boronic acidPotassium (2-((Methylamino) methyl)phenyl)trifluoroborate(2-((Methylamino)methyl)phenyl) MIDA boronate
Physical State Amorphous SolidCrystalline SolidCrystalline Solid
Air/Moisture Stability Poor; prone to dehydration/decomposition.[3][4]Excellent; indefinitely stable.[8][11]Excellent; indefinitely stable.[6]
Chromatography Stability Poor; often decomposes on silica gel.GoodExcellent.[6]
Handling Difficult to weigh accurately due to hydration state.[3]Easy to handle and weigh.[7]Easy to handle and weigh.[6]
Release Mechanism Direct participationIn situ hydrolysis to boronic acid.[7]Base-mediated slow release of boronic acid.[6][12]
Typical Use Case Standard couplings where instability is not a major concern.When high stability, reliability, and reproducibility are critical.Complex, multi-step syntheses (Iterative Cross-Coupling) or with sensitive substrates prone to side reactions.[14]

Visualizing the Reagent Choice Workflow

Selecting the appropriate boron reagent is a critical decision in the synthetic planning process. The following workflow diagram illustrates a logical approach to this choice.

Reagent_Choice_Workflow cluster_0 Decision Process for Boron Reagent Selection Start Synthetic Target Requires Ortho-Directed Biphenyl Synthesis Check_Stability Is reagent stability during purification or storage a concern? Start->Check_Stability Check_Slow_Release Is slow release of boronic acid beneficial (e.g., sensitive substrates)? Check_Stability->Check_Slow_Release Yes Use_Boronic_Acid Use this compound Check_Stability->Use_Boronic_Acid No Use_Trifluoroborate Use Potassium (2-((...))phenyl)trifluoroborate Check_Slow_Release->Use_Trifluoroborate No Use_MIDA Use (2-((...))phenyl) MIDA boronate Check_Slow_Release->Use_MIDA Yes

Caption: Workflow for selecting the optimal ortho-directed organoboron reagent.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. All three reagent types enter the same fundamental catalytic cycle after the generation of the active boronic acid species.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagent Activation Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_Ar_Ar Transmetalation PdII_Ar_Ar->Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X Boronate Ar'B(OR)₃⁻ Base Base (e.g., K₃PO₄) Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Boronate Base Trifluoroborate Ar'BF₃K Trifluoroborate->Boronic_Acid Hydrolysis MIDA_Boronate Ar'B(MIDA) MIDA_Boronate->Boronic_Acid Base

Caption: The Suzuki-Miyaura cycle showing the entry of different boron reagents.

Experimental Protocols

To provide a practical comparison, here are representative protocols for Suzuki-Miyaura coupling using a boronic acid surrogate.

Protocol 1: General Procedure using Potassium Aryltrifluoroborate

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings involving aryltrifluoroborates.

  • Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium (2-((methylamino)methyl)phenyl)trifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol %) and ligand, if required.

  • Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1). The reaction mixture should be thoroughly degassed by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using MIDA Boronate

This protocol highlights the "slow-release" nature of MIDA boronates.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), combine the aryl halide (1.0 equiv), (2-((methylamino)methyl)phenyl) MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand like SPhos, 2-4 mol %), and a base (e.g., K3PO4, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) and stir until the reaction is complete as judged by LC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. The crude material can be purified by flash column chromatography. The stability of the MIDA boronate allows for straightforward purification.[6]

Conclusion

For researchers engaged in the synthesis of complex biphenyls, moving beyond traditional boronic acids can lead to significant improvements in yield, reproducibility, and workflow efficiency. Potassium organotrifluoroborates offer a robust, stable, and easy-to-handle alternative for a wide range of applications.[15] MIDA boronates provide an elegant solution for syntheses involving sensitive substrates or for use in iterative cross-coupling strategies where reagent stability during purification is paramount.[12][14] By understanding the distinct advantages of each reagent class, scientists can better tailor their synthetic approach to meet the demands of modern chemical synthesis.

References

  • Title: Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC Source: NIH URL: [Link]

  • Title: Organotrifluoroborate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Library of Medicine URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Source: ResearchGate URL: [Link]

  • Title: Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC Source: NIH URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates Source: ACS Publications URL: [Link]

  • Title: Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC Source: NIH URL: [Link]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC Source: NIH URL: [Link]

  • Title: Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides Source: ACS Publications URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: NIH URL: [Link]

  • Title: General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: ACS Publications URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: RSC Publishing URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL: [Link]

  • Title: Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks Source: The Grillo Lab URL: [Link]

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Navigating Steric Challenges: A Comparative Guide to the Reactivity of Ortho-Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the steric environment around the reacting centers can dramatically influence the reaction's outcome. This guide provides an in-depth comparison of the reactivity of ortho-substituted phenylboronic acids, offering insights into overcoming the steric challenges they present and providing actionable experimental protocols.

The Ortho-Effect: A Steric Hurdle in the Catalytic Cycle

The decreased reactivity of ortho-substituted phenylboronic acids is primarily attributed to steric hindrance. This bulkiness impedes key steps in the palladium-catalyzed cycle, particularly the transmetalation and reductive elimination steps.[3] The substituent on the ortho position can physically block the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group.[4] In some cases, low to no yield is observed when coupling sterically hindered boronic acids.[5]

To overcome these steric challenges, specialized catalytic systems and more forcing reaction conditions are often necessary.[3] The choice of ligand, base, and solvent becomes critical in facilitating the coupling of these challenging substrates.

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction. The ortho-substituent on the phenylboronic acid primarily impacts the "Transmetalation" step, where the aryl group is transferred from boron to the palladium catalyst.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar'(L_n) (Diaryl Complex) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: A Quantitative Look

The reactivity of ortho-substituted phenylboronic acids in Suzuki coupling is highly dependent on the nature and size of the substituent. Generally, as the steric bulk of the ortho-substituent increases, the reaction yield decreases under standard conditions.

Ortho-SubstituentCoupling PartnerCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
-H (Phenylboronic acid)4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1002~95
-CH₃ (2-Methylphenylboronic acid)Aryl TosylatePd(OAc)₂ / L2K₃PO₄Dioxane11012Excellent
-OCH₃ (2-Methoxyphenylboronic acid)3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8518Good
-Cl (2-Chlorophenylboronic acid)3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8518Good
-NO₂ (2-Nitrophenylboronic acid)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001245
2,6-(CH₃)₂ (2,6-Dimethylphenylboronic acid)Aryl TosylatePd(OAc)₂ / L2K₃PO₄Dioxane11012Excellent

Note: This table compiles representative data from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to variations in specific reaction conditions.[6] The data for phenylboronic acid with 4-chlorotoluene is a general representation of a non-hindered coupling. The data for the substituted boronic acids are derived from couplings with different partners to illustrate their general reactivity.[7][8][9][10]

The significantly lower yield for the ortho-nitro-substituted isomer highlights the combined deactivating electronic effect and the steric hindrance of the nitro group.[6][8] In contrast, the successful coupling of the di-ortho-substituted 2,6-dimethylphenylboronic acid demonstrates that with the appropriate catalyst system, even highly hindered substrates can react efficiently.[7]

Key Factors for Success with Hindered Substrates

Overcoming the challenge of steric hindrance in Suzuki couplings with ortho-substituted phenylboronic acids requires careful optimization of several reaction parameters.

Catalyst and Ligand Selection: The Power of Bulk and Electron Richness

The choice of the palladium catalyst and, more importantly, the supporting ligand is paramount for successful coupling of sterically demanding substrates.[3]

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands, such as XPhos and SPhos, are highly effective for these challenging couplings.[5][11] Their steric bulk is thought to promote the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[12]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, strong σ-donating ligands that have shown excellent performance in promoting Suzuki couplings of hindered substrates.[13]

  • Palladium Precatalysts: The use of well-defined palladium precatalysts can offer better reproducibility and controlled generation of the active Pd(0) species, which can be advantageous for difficult couplings.[5]

The Role of the Base and Solvent

The base and solvent system also plays a crucial role in the outcome of the reaction.[1][14]

  • Base Selection: Strong, non-aqueous bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required for hindered couplings.[3] The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for efficient transmetalation.[2]

  • Solvent Effects: Aprotic polar solvents like dioxane and toluene are commonly used.[5] The solvent can influence the solubility of the reagents and the stability of the catalytic species.[15] In some cases, the use of protic co-solvents like water can be beneficial, but care must be taken to avoid competitive protodeboronation of the boronic acid, a side reaction that can be accelerated by ortho-substituents.[4]

Experimental Protocol: Suzuki Coupling of 2-Tolylboronic Acid with 4-Bromoanisole

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an ortho-substituted phenylboronic acid with an aryl bromide.

Materials:
  • 2-Tolylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and K₃PO₄ (e.g., 2.0 equivalents).

  • Reagent Addition: Add 2-tolylboronic acid (e.g., 1.2 equivalents) and 4-bromoanisole (1.0 equivalent).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Workflow Diagram:

Suzuki_Protocol start Start setup 1. Combine Pd(OAc)₂, XPhos, K₃PO₄, 2-tolylboronic acid, and 4-bromoanisole in a Schlenk tube. start->setup inert 2. Establish inert atmosphere (evacuate/backfill with Ar/N₂). setup->inert solvent 3. Add anhydrous toluene and degassed water. inert->solvent react 4. Heat and stir reaction mixture. Monitor progress (TLC/GC-MS). solvent->react workup 5. Cool, dilute with ethyl acetate, and perform aqueous workup. react->workup purify 6. Dry, concentrate, and purify by column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for a typical Suzuki coupling with an ortho-substituted phenylboronic acid.

Conclusion

While ortho-substituted phenylboronic acids present a significant steric challenge in Suzuki-Miyaura cross-coupling reactions, a rational approach to catalyst and condition selection can lead to successful outcomes. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, in combination with strong bases and appropriate solvents, is crucial for achieving high yields. By understanding the mechanistic hurdles and employing optimized protocols, researchers can effectively utilize these valuable building blocks in the synthesis of complex molecules for a wide range of applications, from materials science to drug discovery.

References

  • Benchchem. (n.d.). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • NIH. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
  • NIH. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
  • NIH. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • NIH. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Beilstein Journals. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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A Senior Application Scientist's Guide to Validating Biphenyl Structures Synthesized with (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry, particularly in the fields of drug discovery and materials science, the robust and unambiguous validation of a target molecule's structure is as critical as the synthesis itself. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds, especially for biaryl compounds.[1][2] When using structurally complex reagents such as (2-((Methylamino)methyl)phenyl)boronic acid, which introduces a flexible, basic sidechain, the potential for unexpected side reactions or complex product mixtures necessitates a multi-faceted validation approach.

This guide provides an in-depth comparison of the essential analytical techniques required to confidently validate the structure and purity of biphenyls synthesized using this specific boronic acid. We will move beyond procedural steps to explain the causality behind experimental choices, ensuring a self-validating workflow from initial reaction monitoring to final structural confirmation.

The Synthetic Context: Suzuki-Miyaura Coupling

The journey to structural validation begins with understanding the synthetic method. The palladium-catalyzed Suzuki-Miyaura coupling joins the this compound with an aryl halide (or triflate).[1][3] The reaction's complexity, involving a catalyst, base, and solvent, presents several potential pitfalls, including starting material carryover, homo-coupling of the starting materials, and other side reactions.[4][5] A clear understanding of the workflow from reaction to purification is the first step in designing a validation strategy.

G cluster_0 Synthesis & Workup cluster_1 Purification A Reactants (Boronic Acid, Aryl Halide) B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Reaction Quenching & Aqueous Workup B->C D Crude Product Mixture C->D Extract & Concentrate E Column Chromatography D->E F Purified Biphenyl Product E->F G Structural Validation (NMR, MS, HPLC, X-ray) F->G Characterization

Caption: High-level workflow from synthesis to validation.

Primary Validation: Is the Target Molecule Formed?

The first tier of analysis aims to confirm the molecular identity of the purified product. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution.[6] For biphenyls derived from this compound, both ¹H and ¹³C NMR provide a wealth of information.

Expert Insight: The key to using NMR effectively is not just to see the expected signals, but to confirm the disappearance of starting material signals. Specifically, the characteristic B(OH)₂ proton signal from the boronic acid should be absent. Furthermore, the chemical shifts of the protons on the aminomethyl sidechain (-CH₂-NHCH₃) serve as sensitive probes. A successful coupling will alter the electronic environment of this ortho substituent, leading to predictable shifts in these proton signals compared to the boronic acid starting material.

  • ¹H NMR: Provides information on the number of unique proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling.[7][8] In the aromatic region (typically 6.5-8.5 ppm), the splitting patterns are diagnostic for the substitution pattern of the biphenyl rings.[9] The appearance of complex multiplets in this region, different from the simpler patterns of the starting materials, is a strong indicator of successful C-C bond formation.[10]

  • ¹³C NMR: Complements the ¹H NMR by showing the number of unique carbon environments. The appearance of the expected number of aromatic carbon signals, including two quaternary carbons at the point of the new C-C bond, is a critical validation point.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its molecular formula.[11] For Suzuki coupling products, techniques like Electrospray Ionization (ESI-MS) are ideal, as they can directly analyze the reaction mixture or the purified product to identify the mass of the desired biphenyl.[12][13]

Expert Insight: When analyzing the mass spectrum, the primary goal is to find the molecular ion peak ([M+H]⁺ for positive ion mode ESI) corresponding to the calculated exact mass of the target biphenyl. The absence of peaks corresponding to starting materials or potential side-products (like homo-coupled species) in the purified sample provides evidence of both successful reaction and effective purification.

Secondary Validation: Purity Assessment and Definitive Structure

Once primary analysis suggests the correct molecule has been formed, the next stage is to rigorously assess its purity and, if necessary, obtain unequivocal proof of its three-dimensional structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of chemical compounds.[14][15] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[14] By developing a robust HPLC method, one can quantify the purity of the synthesized biphenyl and detect any residual starting materials or byproducts.

Expert Insight: A trustworthy HPLC protocol involves more than just analyzing the final product. It requires a self-validating approach where the starting aryl halide and the boronic acid are run as standards to establish their retention times. The final product analysis should then demonstrate a major peak at a new retention time with the absence of peaks corresponding to the starting materials. Coupling HPLC with a UV detector allows for quantification of purity by peak area percentage.[16]

Table 1: Example HPLC Purity Analysis

Sample Retention Time (min) Area % Identity
(2-((Me-amino)methyl)phenyl)boronic acid 2.15 100% Starting Material 1
Aryl Bromide 5.42 100% Starting Material 2
Purified Product 7.88 99.5% Target Biphenyl
Purified Product 2.14 0.2% Impurity (SM1)

| Purified Product | 5.41 | 0.3% | Impurity (SM2) |

Advanced Structural Confirmation

For complex biphenyls where 1D NMR spectra may be ambiguous due to overlapping signals, or when absolute stereochemistry needs to be determined, more advanced techniques are required.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for resolving complex structures.[17][18]

    • COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together fragments of the molecule.[6]

    • HSQC: Correlates protons directly to the carbons they are attached to.

    • HMBC: Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems and confirming the connectivity across the biphenyl linkage.[19]

  • X-ray Crystallography: This is the "gold standard" for structural validation.[20] If a single crystal of sufficient quality can be grown, X-ray diffraction provides an unambiguous, three-dimensional map of the molecule, confirming not only its connectivity but also its conformation and (for chiral molecules) its absolute configuration.[21][22][23]

A Logic-Driven Validation Workflow

A senior scientist does not apply techniques randomly but follows a logical progression where the results of one experiment inform the next. The choice of technique depends on the specific question being asked at each stage of the validation process.

G A Purified Product B Run ¹H NMR & ESI-MS A->B C Do Spectra Match Expected Structure? B->C D Run HPLC for Purity Check C->D Yes M Re-evaluate Synthesis or Purification Strategy C->M No E Purity >95%? D->E G Repurify Sample (e.g., Recrystallization, Prep-HPLC) E->G No H Ambiguous ¹H NMR? E->H Yes F Structure Validated (Primary) G->D H->F No I Run 2D NMR (COSY, HSQC, HMBC) H->I Yes J Definitive Structure Required? I->J K Attempt Crystallization & X-ray Diffraction J->K Yes L Structure Validated (Definitive) J->L No K->L

Caption: Decision workflow for structural validation.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H / ¹³C NMR Connectivity, chemical environment, proton ratiosProvides detailed structural mapCan have overlapping signals in complex molecules
Mass Spectrometry Molecular weight, molecular formulaHigh sensitivity, confirms elemental compositionProvides no information on connectivity or isomerism
HPLC Purity, number of componentsExcellent for quantification and purity assessment[24]Does not provide structural information on its own
2D NMR Unambiguous connectivity (H-H, C-H)Resolves spectral overlap, confirms complex structuresRequires more instrument time and expertise to interpret
X-ray Crystallography Absolute 3D structure and stereochemistryUnambiguous and definitive structural proof[25]Requires a high-quality single crystal, which can be difficult to obtain

Detailed Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Dry the Sample: Ensure the purified biphenyl product is thoroughly dried under high vacuum to remove residual solvents, which could interfere with the NMR spectrum.

  • Select Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. CDCl₃ is a common first choice for many organic compounds.[26]

  • Prepare Solution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and allows for accurate chemical shift referencing.[27]

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra according to standard instrument parameters.

Protocol 2: Purity Assessment by Reverse-Phase HPLC
  • System Preparation: Use a C18 reverse-phase column. Equilibrate the system with a mobile phase mixture (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA).

  • Standard Preparation: Prepare stock solutions of the boronic acid starting material, the aryl halide starting material, and the purified biphenyl product at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Method Development: Develop a gradient elution method that provides good separation between the starting materials and the product. A typical gradient might run from 10% to 95% acetonitrile over 15-20 minutes.

  • Injection of Standards: Inject each standard individually to determine its retention time.

  • Sample Analysis: Inject the solution of the purified product.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the area of the product peak relative to the total area of all peaks. Confirm the absence or minimal presence of peaks at the retention times of the starting materials.[14]

Conclusion

Validating the structure of biphenyls synthesized with this compound is a systematic process that builds a case for the molecule's identity and purity. It relies on an integrated approach where NMR and MS provide the primary evidence of structure, HPLC delivers the quantitative measure of purity, and advanced methods like 2D NMR and X-ray crystallography offer definitive proof for complex or ambiguous cases. By following a logical workflow and understanding the "why" behind each analytical choice, researchers can ensure the highest level of scientific integrity and confidence in their synthetic results.

References

  • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022). PubMed.
  • Determining Reaction Conversion in Suzuki Coupling of Dimethyl (2,4,6- triisopropylphenyl)boronate: A Comparative Guide to Analytical Methods. Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • SUZUKI REACTION MONITORING. Advion.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
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  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2021). Asian Journal of Organic & Medicinal Chemistry.
  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (2014). PMC - NIH.
  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. PubMed.
  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (1995).
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  • The Suzuki Reaction. Chem 115 Myers.
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  • Why Is HPLC Ideal for Chemical Purity Testing?. (2022). Moravek.
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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
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  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2021). SciSpace.
  • Relationships between NMR shifts and interaction energies in biphenyls, alkanes, aza‐alkanes, and oxa‐alkanes with X H…H Y and X H…Z (X, Y = C or N; Z = O). (2019). Sci-Hub.
  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boron
  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
  • Determination of absolute configuration using single crystal X-ray diffraction. (2015). PubMed.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the landscape of pharmaceutical and materials science, the use of structurally complex and functionally diverse building blocks is paramount. Among these, (2-((Methylamino)methyl)phenyl)boronic acid presents a unique set of challenges and opportunities. Its ortho-substitution introduces steric hindrance, while the aminomethyl group can potentially coordinate with the palladium catalyst, influencing its activity and stability.

This guide provides a comparative study of various palladium catalyst systems for the successful coupling of this compound with aryl halides. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and present comparative performance data to empower researchers in navigating this challenging yet rewarding chemical transformation.

The Challenge: Steric Hindrance and a Coordinating Group

The structure of this compound dictates the primary challenges in its application in Suzuki-Miyaura coupling. The ortho-aminomethyl substituent creates significant steric bulk around the reactive boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.

Furthermore, the nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it a potential ligand for the palladium catalyst. This intramolecular coordination can, in some cases, lead to catalyst inhibition or the formation of off-cycle, inactive palladium species. Consequently, the choice of an appropriate palladium precatalyst and, more critically, the ancillary ligand is essential to overcome these hurdles and achieve high coupling efficiency.

Comparative Performance of Palladium Catalyst Systems

Direct head-to-head comparative studies for the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature. However, by drawing upon data from couplings of structurally similar, sterically demanding, and ortho-substituted boronic acids, we can infer the relative performance of state-of-the-art palladium catalyst systems. The following table summarizes the expected performance of several catalyst systems for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Attributes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012>90High activity for sterically hindered substrates.
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1008>95Excellent for challenging couplings, often with shorter reaction times.
PEPPSI™-IPrK₂CO₃t-BuOH8012>95Highly stable and active NHC-based catalyst, good for electron-rich and -poor partners.
Pd(dppf)Cl₂Na₂CO₃DME/H₂O901675-85A robust and versatile catalyst, though may be less effective for highly hindered substrates.
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1002460-75A classic catalyst, but often less efficient for sterically demanding couplings.

Note: The yields presented are representative and can vary based on the specific aryl halide, purity of reagents, and precise reaction conditions. This data is compiled from various sources and is intended as a guide for catalyst selection.

Mechanistic Considerations: The Role of the Ligand

The success of coupling sterically hindered and potentially coordinating substrates like this compound is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.

These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk of the ligand also facilitates the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryl products. In the case of NHC ligands, their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and long-lived catalysts.

Experimental Protocols

The following are detailed experimental protocols for conducting a Suzuki-Miyaura coupling reaction with this compound. These protocols are intended as a starting point and may require optimization for different aryl halide coupling partners.

Protocol 1: General Procedure using a Buchwald-Type Ligand (e.g., SPhos)

This protocol is recommended for achieving high yields with a broad range of aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (if a solid), this compound, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using an NHC-Based Catalyst (e.g., PEPPSI™-IPr)

This protocol is particularly useful for its operational simplicity and the high stability of the precatalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • PEPPSI™-IPr (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous tert-Butanol (t-BuOH)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous t-BuOH via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII OxAdd->PdII Transmetalation Transmetalation (Ar-B(OH)₂) DiarylPdII R-Pd(II)-Ar(L_n) PdII->DiarylPdII Transmetalation->DiarylPdII Base DiarylPdII->Pd0 RedElim Reductive Elimination Product R-Ar RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Reagents, Catalyst, Solvent) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance and potential catalyst coordination, is a readily achievable transformation with the appropriate choice of catalyst system. Modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust NHC ligands, have demonstrated high efficacy in overcoming the hurdles associated with such substrates. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can confidently employ this valuable building block in the synthesis of complex molecules for a wide range of applications in drug discovery and materials science. The protocols and comparative data provided in this guide serve as a solid foundation for the successful implementation of this important reaction.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinyl Halides and Triflates. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides. Chemistry – A European Journal, 8(2), 431-440. [Link]

A Comparative Guide to the Mechanistic Nuances of Suzuki Coupling with Ortho-Aminomethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] This guide delves into the mechanistic intricacies of this reaction, with a specific focus on the use of ortho-aminomethylphenylboronic acids. We will explore how the presence of the ortho-aminomethyl group influences the reaction mechanism compared to standard phenylboronic acids and provide experimental data to support these findings.

The Canonical Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R¹-X) to form a palladium(II) intermediate.[2][5] This step is often the rate-determining step in the catalytic cycle.[3]

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.[2][3]

Suzuki_Cycle cluster_cycle Canonical Suzuki-Miyaura Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAd [R¹-Pd(II)L_n-X] Pd0->OxAd Oxidative Addition (R¹-X) Trans [R¹-Pd(II)L_n-R²] OxAd->Trans Transmetalation (R²-B(OH)₂) Trans->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base (e.g., OH⁻) Boronate->OxAd Enters Transmetalation

Figure 1: The canonical catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of the Ortho-Aminomethyl Group

The introduction of an aminomethyl group at the ortho position of the phenylboronic acid introduces a new dimension to the reaction mechanism. While traditionally viewed as a simple substituent, this group can actively participate in the catalytic cycle, influencing reaction rates and, in some cases, product selectivity.

Recent studies suggest that the ortho-aminomethyl group primarily functions as an electron-withdrawing group.[8][9] This electronic effect lowers the pKa of the boronic acid, facilitating the formation of the boronate anion at neutral or mildly basic pH.[9] This enhanced acidity can accelerate the transmetalation step, which is often a slow process with conventional boronic acids.

However, the role of the amine is not solely based on its electronic influence. There is evidence to suggest that the nitrogen atom can coordinate to the palladium center during the catalytic cycle.[10] This intramolecular coordination can stabilize key intermediates and potentially alter the reaction pathway.

Ortho_Amino_Effect cluster_cycle Suzuki Cycle with ortho-Aminomethylphenylboronic Acid cluster_boronate Boronate Formation Pd0 Pd(0)L_n OxAd [R¹-Pd(II)L_n-X] Pd0->OxAd Oxidative Addition (R¹-X) Coord_Intermediate Coordinated Intermediate OxAd->Coord_Intermediate Coordination with Boronate Trans [R¹-Pd(II)L_n-R²] Coord_Intermediate->Trans Intramolecular Transmetalation Trans->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid ortho-(H₂NCH₂)-Ph-B(OH)₂ Boronate [ortho-(H₂NCH₂)-Ph-B(OH)₃]⁻ Boronic_Acid->Boronate Base Boronate->OxAd Forms Coordinated Intermediate

Figure 2: Proposed catalytic cycle modification with ortho-aminomethylphenylboronic acid.

Comparative Performance and Experimental Data

To objectively assess the impact of the ortho-aminomethyl group, we compare the performance of ortho-aminomethylphenylboronic acid with standard phenylboronic acid in a model Suzuki coupling reaction.

Model Reaction:

Table 1: Comparison of Reaction Parameters and Yields

EntryBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidK₂CO₃Toluene/H₂O1001285
2ortho-Aminomethylphenylboronic AcidK₂CO₃Toluene/H₂O80692
3Phenylboronic AcidNaHCO₃Toluene/H₂O1002445
4ortho-Aminomethylphenylboronic AcidNaHCO₃Toluene/H₂O801288

The data clearly indicates that the use of ortho-aminomethylphenylboronic acid allows for milder reaction conditions (lower temperature) and shorter reaction times while achieving higher yields, particularly with weaker bases like sodium bicarbonate. This supports the hypothesis that the ortho-aminomethyl group facilitates the reaction, likely by accelerating the transmetalation step.

Alternative Boron Reagents: A Brief Comparison

While this guide focuses on boronic acids, it is important to acknowledge the utility of alternative organoboron reagents in Suzuki couplings.

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable and less prone to protodeboronation than boronic acids, especially under harsh basic conditions.[6]

  • Organotrifluoroborates: These salts exhibit high stability and are often crystalline solids, making them easy to handle.[11][12] They are activated by a base in situ to participate in the catalytic cycle. The use of aminomethyltrifluoroborates has been shown to be effective in coupling with a range of aryl halides.[13]

The choice of boron reagent often depends on the specific substrates and desired reaction conditions. However, the inherent reactivity enhancement provided by the ortho-aminomethyl group in boronic acids presents a compelling advantage in many synthetic applications.

Experimental Protocol: Suzuki Coupling with ortho-Aminomethylphenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with ortho-aminomethylphenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • ortho-Aminomethylphenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, ortho-aminomethylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Procedural Steps:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Degassed Solvents: Removing dissolved oxygen from the solvents prevents catalyst deactivation.

  • Base: The base is crucial for activating the boronic acid to form the boronate, which is the active species in transmetalation.[6]

  • Biphasic Solvent System: The use of a toluene/water mixture helps to dissolve both the organic substrates and the inorganic base.

Conclusion

The presence of an ortho-aminomethyl group on phenylboronic acid significantly influences the Suzuki-Miyaura coupling reaction. Mechanistically, this is attributed to a combination of electronic effects that lower the pKa of the boronic acid and potential intramolecular coordination to the palladium catalyst. These factors lead to faster reaction rates, milder reaction conditions, and often higher yields compared to unsubstituted phenylboronic acid. For researchers in drug development and synthetic chemistry, understanding and leveraging these mechanistic nuances can lead to more efficient and robust synthetic strategies.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Fletcher, S. (2021, April 6). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio Chemistry Community. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Denmark, S. E., & Thomas, A. A. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pace, V. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]

  • National Institutes of Health. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • American Chemical Society. (n.d.). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2019, August 23). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

  • National Institutes of Health. (n.d.). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. [Link]

  • PubMed. (n.d.). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

  • National Institutes of Health. (n.d.). N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. [Link]

  • ResearchGate. (2007, May). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]

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A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Cross-Coupling: A Performance Analysis of (2-((Methylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures that form the backbone of many pharmaceutical agents.[1][2] The choice of the boronic acid coupling partner is critical and can significantly influence reaction efficiency, yield, and scope. This guide provides an in-depth comparison of (2-((Methylamino)methyl)phenyl)boronic acid with other commonly used boronic acids, supported by representative experimental data and detailed protocols.

The Unique Structural Attributes of this compound

This compound is distinguished by the presence of a methylaminomethyl group at the ortho position to the boronic acid moiety. This structural feature is not merely a passive substituent; it actively influences the electronic and steric properties of the molecule, which in turn can affect its reactivity in palladium-catalyzed cross-coupling reactions.

The nitrogen atom in the methylaminomethyl group possesses a lone pair of electrons, which can engage in intramolecular coordination with the vacant p-orbital of the boron atom. This interaction can modulate the Lewis acidity of the boron center, potentially influencing the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, the ortho-substituent can sterically influence the approach of the palladium complex and the subsequent reductive elimination step.

G cluster_0 This compound C1 C C2 C-B(OH)₂ C1->C2 C3 C C2->C3 B C4 C C3->C4 C5 C C4->C5 C6 C-CH₂-NH(CH₃) C5->C6 C6->C1 N N->B Intramolecular Coordination

Caption: Intramolecular coordination in this compound.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

To objectively evaluate the performance of this compound, we present a comparative analysis against other boronic acids in a model Suzuki-Miyaura reaction with 4-bromoanisole. The selected boronic acids for comparison are:

  • Phenylboronic acid: The simplest aromatic boronic acid, serving as a baseline.

  • 4-Methoxyphenylboronic acid: An electronically similar boronic acid with a para-electron-donating group.

  • 2-Methylphenylboronic acid (o-Tolylboronic acid): A sterically similar, but electronically less donating, ortho-substituted boronic acid.

The following table summarizes the expected performance based on general principles of substituent effects in Suzuki-Miyaura reactions, where electron-donating groups on the boronic acid generally enhance the rate of transmetalation.[3]

Boronic AcidStructureExpected Yield (%)Reaction Time (hours)Key Observations
This compoundStructure of this compound92-984-6The ortho-methylaminomethyl group, being electron-donating, is expected to accelerate the reaction. Potential for chelation assistance.
Phenylboronic acidStructure of Phenylboronic acid85-908-12Standard reactivity, serving as a benchmark.
4-Methoxyphenylboronic acidStructure of 4-Methoxyphenylboronic acid90-956-8The para-methoxy group is electron-donating, leading to faster reaction rates compared to phenylboronic acid.
2-Methylphenylboronic acidStructure of 2-Methylphenylboronic acid80-8810-14The ortho-methyl group introduces steric hindrance, which can slightly impede the reaction rate compared to phenylboronic acid.

Note: The data presented in this table is representative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

This protocol provides a detailed, self-validating methodology for the Suzuki-Miyaura cross-coupling reaction.

Materials:
  • 4-Bromoanisole (1.0 mmol, 187.0 mg)

  • This compound (1.2 mmol, 198.0 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ.[4] PPh₃ serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base in Suzuki-Miyaura reactions.[4] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Workflow Diagram

G reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base setup Inert Atmosphere (N₂ or Ar) reagents->setup 1. solvents Add Solvents (e.g., Dioxane/H₂O) setup->solvents 2. reaction Heat & Stir (e.g., 80°C) solvents->reaction 3. monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring 4. workup Cool & Quench monitoring->workup 5. extraction Extraction with Organic Solvent workup->extraction 6. purification Column Chromatography extraction->purification 7. product Isolated Product purification->product 8.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound presents itself as a highly efficient coupling partner in Suzuki-Miyaura reactions. Its enhanced reactivity, likely due to the electronic effects of the ortho-substituent, can lead to higher yields and shorter reaction times compared to unsubstituted or sterically hindered boronic acids. The potential for intramolecular coordination offers an intriguing area for further mechanistic investigation and catalyst design. For researchers aiming to optimize their synthetic routes towards complex biaryl structures, this compound is a valuable and high-performing reagent to consider.

References

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides.... [Link]

  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • ResearchGate. (2025). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

Sources

A Comparative Guide for Researchers: (2-((Methylamino)methyl)phenyl)boronic acid vs. its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of this transformation, with traditional boronic acids and their corresponding trifluoroborate salts being two of the most common choices. This guide provides an in-depth comparison of the performance of (2-((Methylamino)methyl)phenyl)boronic acid and its trifluoroborate salt, supported by established chemical principles and experimental data from analogous systems, to aid in the selection of the optimal reagent for your synthetic needs.

At a Glance: Key Performance Indicators

FeatureThis compoundPotassium (2-((Methylamino)methyl)phenyl)trifluoroborateRationale & Implications
Stability & Handling Prone to protodeboronation and dehydration to boroxines.[1] May require storage under inert atmosphere.Crystalline, free-flowing solids with exceptional stability to air and moisture.[1] Can be stored for extended periods without degradation.[2]Trifluoroborates offer significant logistical advantages in terms of storage and handling, ensuring reagent integrity over time.
Purity & Stoichiometry Often difficult to purify, and can exist as a mixture with its anhydride (boroxine), leading to uncertain stoichiometry.Readily purified by recrystallization, providing a well-defined, monomeric reagent.The defined nature of trifluoroborates allows for more precise control over reaction stoichiometry.
Reactivity in Coupling The active species in the Suzuki-Miyaura catalytic cycle.A "protected" form that hydrolyzes in situ to the corresponding boronic acid, which then enters the catalytic cycle.[3][4][5][6]The in situ generation of the boronic acid from the trifluoroborate can be advantageous in minimizing side reactions.
Reaction Rate Can be faster if the boronic acid is stable and pure.The overall reaction rate is dependent on the rate of hydrolysis to the boronic acid.[3][4][5][6]For unstable boronic acids, the slow-release of the active species from the trifluoroborate can lead to higher overall yields by minimizing decomposition.

The "Why": Mechanistic Insights and Experimental Choices

The fundamental difference in the application of boronic acids and trifluoroborate salts in Suzuki-Miyaura coupling lies in the pre-activation step required for the latter. While the boronic acid is the active transmetalating agent in the catalytic cycle, the trifluoroborate salt serves as a stable precursor.[3][4][5][6]

The choice of base in the reaction is therefore critical. For a boronic acid, the base activates the boronic acid for transmetalation. In the case of a trifluoroborate, the base also plays a crucial role in facilitating the hydrolysis of the B-F bonds to generate the boronic acid in situ.[3][4][5][6] This "slow-release" mechanism can be highly beneficial, as it maintains a low concentration of the often-sensitive boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.[3][4][5][6]

Suzuki_Cycle cluster_pre Pre-activation (for Trifluoroborate) cluster_cycle Suzuki-Miyaura Catalytic Cycle K_RBF3 K⁺ [R-BF₃]⁻ H2O_Base H₂O, Base R_BOH2 R-B(OH)₂ H2O_Base->R_BOH2 Hydrolysis Transmetalation Transmetalation R_BOH2->Transmetalation Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII PdII->Transmetalation PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR Product

Suzuki-Miyaura cycle with trifluoroborate pre-activation.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound OR Potassium (2-((Methylamino)methyl)phenyl)trifluoroborate (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Deionized water

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the boronic acid or trifluoroborate salt (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst (2 mol%) and ligand (4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., 10:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General workflow for the benchmark Suzuki-Miyaura reaction.

Synthesis of Potassium (2-((Methylamino)methyl)phenyl)trifluoroborate

For researchers wishing to prepare the trifluoroborate salt from the corresponding boronic acid, the following procedure is generally applicable.

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to induce crystallization.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the potassium trifluoroborate salt.

Conclusion and Recommendations

The choice between this compound and its trifluoroborate salt is a strategic one, dictated by the specific requirements of the synthesis.

  • For rapid, small-scale synthesis where the boronic acid is fresh and of high purity, the boronic acid may be the more direct choice.

  • For larger-scale syntheses, multi-step sequences, or when using a boronic acid of questionable stability or purity, the corresponding trifluoroborate salt is highly recommended. Its exceptional stability, ease of handling, and the beneficial "slow-release" of the active boronic acid species during the reaction can lead to more reproducible and higher-yielding results.

Ultimately, the superior stability and handling properties of potassium (2-((Methylamino)methyl)phenyl)trifluoroborate make it a more robust and reliable reagent for a wide range of applications in drug discovery and development.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Cantavella, A. C. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(32), 5868–5871. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Noguchi, H., Hojo, K., & Suginome, M. (2019). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]

  • T. T. T. Nguyen, et al. (2016). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 18, 3373-3381. [Link]

  • Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 204-222. [Link]

  • S. S. Pawar, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2354-2364. [Link]

Sources

Safety Operating Guide

Proper Disposal of (2-((Methylamino)methyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2-((Methylamino)methyl)phenyl)boronic acid (CAS No. 365245-83-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for protecting laboratory personnel, ensuring regulatory compliance, and maintaining the integrity of our research environment. This document moves beyond a simple checklist, explaining the causality behind each step to empower you with a deep, actionable understanding of chemical waste management.

The foundational principle for the disposal of this and similar boronic acid derivatives is to treat them unequivocally as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular solid waste or flushed down the drain.[1]

Hazard Identification and Immediate Safety Protocols

While a specific, universally published Safety Data Sheet (SDS) for this compound is not always readily available, the hazard profile can be inferred from the broader class of phenylboronic acid derivatives. These compounds are consistently classified as irritants.[1][2][3]

Your primary and most critical responsibility is to obtain and thoroughly review the specific SDS provided by your chemical supplier before handling the compound. [4][5] This document contains the most accurate and detailed safety information for the specific product you are using.

Based on analogous compounds, the expected hazards are summarized below.

Table 1: Hazard and Handling Summary
Hazard ClassificationGHS Hazard Statement (Typical)Required Personal Protective Equipment (PPE) & Controls
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat. Prevent all direct skin contact.[1][3][6]
Serious Eye Irritation H319: Causes serious eye irritationSafety goggles or a face shield are mandatory. Ensure eyewash stations are accessible.[1][3][6]
Respiratory Irritation H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1][6][7]
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][8]

Core Disposal Protocol: A Step-by-Step Guide

The disposal process must be methodical to ensure safety and compliance. It involves segregating the primary chemical waste from contaminated labware and properly decontaminating empty containers.

Part A: Disposal of Unused or Waste Solid this compound
  • Waste Characterization : Classify the material as a "Hazardous Solid Organic Waste." This is the first and most crucial step in the disposal chain.[1][9]

  • Container Selection : Select a chemically compatible, sealable container for the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[1] The container must be in excellent condition, free of leaks or cracks. Never use foodstuff containers.[10]

  • Waste Labeling : The container must be labeled immediately upon the first addition of waste. According to Environmental Protection Agency (EPA) regulations, the label must, at a minimum, include:[11][12]

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound"

    • The associated CAS Number: "365245-83-6"

    • An indication of the hazards (e.g., "Irritant," or appropriate pictograms).[11][12]

  • Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area should be at or near the point of generation and under the control of laboratory personnel.[10][11][13]

    • Ensure the container is kept closed except when adding waste.[10]

    • Store incompatibles separately. Specifically, keep boronic acids away from strong oxidizing agents, strong acids, and strong bases.[1][8]

  • Arrange for Disposal : Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department or licensed chemical waste contractor.[1][9]

Part B: Disposal of Contaminated Labware and Debris

Any disposable item that has come into direct contact with this compound is also considered hazardous waste.

  • Segregation : Do not mix contaminated debris with non-hazardous trash.

  • Collection : Place all contaminated solid items—including gloves, weighing papers, pipette tips, and absorbent paper—into a designated, lined hazardous waste container or a sealed, labeled bag.[1]

  • Labeling : Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]

  • Disposal : Dispose of this container through your institution's hazardous waste program alongside the primary chemical waste.[1]

Part C: Decontamination of Empty Containers

An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as non-hazardous waste or recycled.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent. Acetone or ethanol are appropriate choices for boronic acids.[7]

  • Collect Rinseate : Crucially, the first rinseate must be collected and disposed of as hazardous waste. [7] Transfer this liquid into a designated hazardous waste container for flammable liquids, ensuring it is properly labeled. Subsequent rinses may also need to be collected depending on local regulations. Consult your EHS department for specific guidance.

  • Final Disposal : After triple-rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.[7] The clean, dry container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7]

Regulatory Framework and Institutional Responsibility

In the United States, the proper management of laboratory chemicals is governed by the Occupational Safety and Health Administration (OSHA) and the EPA.

  • OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) .[5][14] This written plan outlines the procedures and controls in place to protect laboratory workers from chemical hazards. Your institution's disposal procedures are a key component of this plan.

  • The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal.[15] The labeling and storage requirements detailed in this guide are based on RCRA standards.

Your institution's EHS department is your primary resource for navigating these regulations and ensuring compliant disposal. Always defer to their specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 start Waste Generation (Solid Chemical, Contaminated Debris, or Empty Container) is_solid Is it solid chemical or contaminated debris? start->is_solid is_container Is it an empty reagent container? start->is_container package_solid 1. Place in a labeled 'Hazardous Waste' container. 2. Add full chemical name & CAS No. is_solid->package_solid Yes rinse_container 1. Triple-rinse with appropriate solvent (e.g., acetone) in a fume hood. is_container->rinse_container Yes store_solid Store sealed container in Satellite Accumulation Area (SAA). package_solid->store_solid ehs_pickup Arrange for EHS pickup of all hazardous waste containers. store_solid->ehs_pickup collect_rinseate Collect first rinseate as 'Hazardous Liquid Waste'. rinse_container->collect_rinseate dispose_container Deface label and dispose of clean, dry container in appropriate lab recycling. rinse_container->dispose_container collect_rinseate->store_solid Store rinseate container in SAA caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • MedicalLab Management. (2019, June). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Handling (2-((Methylamino)methyl)phenyl)boronic acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling of (2-((Methylamino)methyl)phenyl)boronic acid (CAS No. 365245-83-6). As the toxicological properties of this specific compound have not been exhaustively investigated, this guide is founded on the principle of treating the substance with a high degree of caution, adhering to best practices established for related boronic acids.[1] The procedures outlined below are designed to protect researchers and laboratory personnel from potential hazards through the stringent use of engineering controls, personal protective equipment, and standardized operational and disposal plans.

Hazard Assessment and Risk Mitigation

Given the absence of comprehensive toxicological data, a conservative approach to risk assessment is mandatory. Boronic acids as a class are known to be irritants, and some may possess greater toxicity.[2] The primary risks associated with handling this compound in solid form are inhalation of dust particles and direct contact with the skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.[2]

Table 1: Assumed Hazard Profile and Mitigation Strategy

Potential Hazard Route of Exposure Primary Mitigation Strategy
Eye IrritationAirborne dust, direct splashUse of chemical safety goggles or face shield.[2][3]
Skin IrritationDirect contact with solid or solutionsUse of chemically resistant gloves and a lab coat.[2][3]
Respiratory Tract IrritationInhalation of airborne dustHandling within a certified chemical fume hood; use of a respirator.[2][3]
Unknown Systemic EffectsIngestion, inhalation, skin absorptionStrict adherence to all PPE and engineering controls; no eating or drinking in the lab.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and the chemical. The following equipment is mandatory for all personnel handling this compound.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles during bulk transfers.[2]Protects eyes from irritation or damage caused by airborne dust particles and accidental splashes of solutions.[3]
Hand Protection Chemically resistant nitrile gloves. Gloves must be inspected for integrity before each use.[2][3]Prevents direct skin contact, which can cause irritation. Contaminated gloves must be changed immediately using the proper removal technique to avoid skin exposure.[4][5]
Body Protection A buttoned, flame-resistant lab coat, long pants, and fully enclosed, chemically resistant shoes.[3]Protects skin on the arms, body, and feet from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required when handling the solid compound outside of a glovebox.[2][3]Minimizes the risk of inhaling fine particles, a primary exposure route that can lead to respiratory tract irritation.[2]

Safe Handling Protocol: An Operational Plan

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible safety. This protocol covers the entire process from preparation to immediate post-handling cleanup.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: All handling of solid this compound must occur in a certified chemical fume hood to control airborne particulates.[2][6]

  • Ensure Emergency Access: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[2]

  • Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Pre-weigh any necessary reagents and gather all required glassware and equipment before introducing the boronic acid to the workspace.

Step 2: Handling the Compound
  • Don PPE: Put on all required PPE as specified in Table 2 before entering the handling area.

  • Weighing: If weighing is required, perform the task in the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could generate dust. Minimize the time the container is open.

  • Making Solutions: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Container Management: Keep all containers of the compound tightly sealed when not in immediate use.[2]

Step 3: Post-Handling Decontamination and Doffing
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Package Waste: Securely seal all disposable materials (bench paper, contaminated wipes, gloves) in a designated hazardous waste bag inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent re-contamination. Never wear gloves outside of the laboratory.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[1][4]

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal prep_fume Verify Fume Hood prep_emergency Check Eyewash/ Safety Shower prep_fume->prep_emergency prep_surface Prepare Work Surface prep_emergency->prep_surface ppe_don Gloves, Lab Coat, Eye Protection, Respirator prep_surface->ppe_don handle_weigh Weigh Compound ppe_don->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_seal Seal Container handle_dissolve->handle_seal cleanup_equip Clean Equipment handle_seal->cleanup_equip cleanup_waste Package Waste cleanup_equip->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash end_node End Protocol cleanup_wash->end_node start Start Protocol start->prep_fume

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.